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  • Product: 3-(4-Bromophenyl)cyclohexanone
  • CAS: 25158-78-5

Core Science & Biosynthesis

Foundational

chemical structure and properties of 3-(4-Bromophenyl)cyclohexanone

An In-depth Technical Guide to 3-(4-Bromophenyl)cyclohexanone Prepared by: Gemini, Senior Application Scientist Introduction 3-(4-Bromophenyl)cyclohexanone is a substituted cyclic ketone that serves as a versatile interm...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(4-Bromophenyl)cyclohexanone

Prepared by: Gemini, Senior Application Scientist

Introduction

3-(4-Bromophenyl)cyclohexanone is a substituted cyclic ketone that serves as a versatile intermediate in organic synthesis. Its structure incorporates a cyclohexanone ring, which is a common scaffold in many biologically active molecules, and a bromophenyl group, which provides a reactive handle for a wide array of chemical transformations. This unique combination of functional groups makes it a valuable building block for researchers in drug discovery, materials science, and chemical biology. The presence of the bromine atom allows for the strategic introduction of diverse functionalities through cross-coupling reactions, while the ketone moiety can be manipulated through various classical and modern synthetic methodologies. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, spectroscopic characterization, reactivity, and safety considerations for 3-(4-Bromophenyl)cyclohexanone, offering a technical resource for scientists and professionals in the field.

The chemical identity of 3-(4-Bromophenyl)cyclohexanone is established by the following identifiers:

  • Chemical Name: 3-(4-Bromophenyl)cyclohexanone[1][2]

  • Preferred IUPAC Name: 3-(4-bromophenyl)cyclohexan-1-one[3]

  • CAS Number: 25158-78-5[1][2][3][4]

  • Molecular Formula: C₁₂H₁₃BrO[1][2][3][4]

  • Molecular Weight: 253.14 g/mol [2][4]

The structure consists of a cyclohexanone ring substituted at the 3-position with a 4-bromophenyl group.

Physicochemical Properties

The physical and chemical properties of 3-(4-Bromophenyl)cyclohexanone are crucial for its handling, storage, and application in chemical reactions. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, properties can be inferred from related structures and supplier information.

PropertyValue/DescriptionSource
Appearance Expected to be a solid at room temperature, potentially light yellow to yellow.Inferred from related compounds like 4-(4-Bromophenyl)cyclohexanone[5]
Molecular Weight 253.14 g/mol [2][4]
Molecular Formula C₁₂H₁₃BrO[1][2][3][4]
SMILES O=C1CC(C2=CC=C(Br)C=C2)CCC1[4]
InChIKey OWJFSGNEZCNGJL-UHFFFAOYSA-N[3]

Synthesis and Mechanistic Considerations

The synthesis of 3-aryl cyclohexanones can be achieved through several established synthetic routes. One of the most common and effective methods is the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to an α,β-unsaturated ketone, such as 2-cyclohexenone. This approach offers high yields and the potential for stereocontrol.

A plausible synthetic route to 3-(4-Bromophenyl)cyclohexanone is the conjugate addition of 4-bromophenylboronic acid to 2-cyclohexenone.

Experimental Protocol: Synthesis of 3-(4-Bromophenyl)cyclohexanone

This protocol is adapted from established procedures for the synthesis of 3-phenylcyclohexanone and related compounds.[6]

Materials:

  • 4-Bromophenylboronic acid

  • 2-Cyclohexenone

  • (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl [(R)-BINAP]

  • Acetylacetonatobis(ethylene)rhodium(I)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized)

  • Diethyl ether

  • 10% Hydrochloric acid

  • 5% Sodium hydroxide (aq.)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and diethyl ether (for elution)

Procedure:

  • Reaction Setup: In a two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-bromophenylboronic acid (1.2 eq.), (R)-BINAP (0.005 eq.), and acetylacetonatobis(ethylene)rhodium(I) (0.004 eq.).

  • Solvent and Reagent Addition: To the flask, add anhydrous 1,4-dioxane and water. Then, add 2-cyclohexenone (1.0 eq.).

  • Reaction: Heat the mixture at 100°C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure. Dilute the residue with diethyl ether and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 10% HCl, 5% NaOH, and brine. Extract the aqueous layers with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a hexane/diethyl ether gradient, to yield 3-(4-Bromophenyl)cyclohexanone.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification 4-Bromophenylboronic_acid 4-Bromophenylboronic Acid Reaction_Vessel 1,4-Dioxane/Water 100°C, 12h 4-Bromophenylboronic_acid->Reaction_Vessel 2-Cyclohexenone 2-Cyclohexenone 2-Cyclohexenone->Reaction_Vessel Rh_catalyst Rh/(R)-BINAP Catalyst Rh_catalyst->Reaction_Vessel Workup Aqueous Workup (HCl, NaOH, Brine) Reaction_Vessel->Workup Crude Mixture Purification Silica Gel Chromatography Workup->Purification Crude Product Product 3-(4-Bromophenyl)cyclohexanone Purification->Product Pure Product

Caption: Synthesis workflow for 3-(4-Bromophenyl)cyclohexanone.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 3-(4-Bromophenyl)cyclohexanone. Below are the expected spectral data based on its chemical structure and data from analogous compounds.

TechniqueExpected Features
¹H NMR Aromatic Protons: Two doublets in the range of δ 7.0-7.6 ppm, characteristic of a 1,4-disubstituted benzene ring. Cyclohexanone Protons: A series of multiplets between δ 1.5-3.0 ppm. The proton at C3 (methine) would be coupled to adjacent methylene protons. Protons alpha to the carbonyl (C2 and C6) would be deshielded compared to other ring protons.
¹³C NMR Carbonyl Carbon: A signal in the range of δ 205-215 ppm.[7] Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm), including the carbon bearing the bromine atom (ipso-carbon). Aliphatic Carbons: Signals for the five sp³ carbons of the cyclohexanone ring in the range of δ 25-50 ppm.
IR Spectroscopy C=O Stretch: A strong, sharp absorption peak around 1715 cm⁻¹, characteristic of a saturated six-membered ring ketone.[8][9][10] C-Br Stretch: A peak in the fingerprint region, typically around 500-600 cm⁻¹. sp² C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. sp³ C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.[7]
Mass Spectrometry Molecular Ion (M⁺): A prominent molecular ion peak and an M+2 peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The nominal molecular weight is 252/254 amu. Fragmentation: Common fragmentation patterns would include α-cleavage adjacent to the carbonyl group and loss of fragments from the cyclohexyl ring.[11][12]

Chemical Reactivity and Synthetic Applications

The bifunctional nature of 3-(4-Bromophenyl)cyclohexanone makes it a highly valuable synthetic intermediate. Its reactivity is centered around the ketone and the aryl bromide functionalities.

Reactions at the Ketone Group:
  • Reduction: The ketone can be reduced to the corresponding alcohol, 3-(4-bromophenyl)cyclohexanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction can lead to diastereomeric products.

  • Enolate Chemistry: The ketone can be deprotonated at the α-positions (C2 and C6) to form an enolate, which can then react with various electrophiles, allowing for further functionalization of the cyclohexanone ring.

  • Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.

  • Reductive Amination: The ketone can be converted into an amine through reaction with an amine and a reducing agent.

Reactions at the Aryl Bromide Group:

The C-Br bond is a key site for metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.

  • Suzuki Coupling: Palladium-catalyzed reaction with a boronic acid or ester to form a C-C bond, creating a biaryl structure.

  • Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to form a C-C bond.

  • Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a C-N bond.

  • Heck Reaction: Palladium-catalyzed reaction with an alkene to form a C-C bond.

These reactions highlight the compound's utility in building a diverse library of molecules for screening in drug discovery and for the development of novel organic materials.

Reactivity Pathways Diagram

G cluster_ketone Ketone Reactions cluster_aryl Aryl Bromide Reactions Start 3-(4-Bromophenyl)cyclohexanone Reduction Reduction (e.g., NaBH4) Start->Reduction Enolate Enolate Formation (e.g., LDA) Start->Enolate Wittig Wittig Reaction Start->Wittig Suzuki Suzuki Coupling (R-B(OH)2, Pd cat.) Start->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) Start->Sonogashira Buchwald Buchwald-Hartwig (Amine, Pd cat.) Start->Buchwald Alcohol 3-(4-Bromophenyl)cyclohexanol Reduction->Alcohol Alkylated_Ketone α-Substituted Product Enolate->Alkylated_Ketone + Electrophile Alkene Exocyclic Alkene Product Wittig->Alkene Biaryl Biaryl Product Suzuki->Biaryl Alkynyl Alkynyl-Aryl Product Sonogashira->Alkynyl Aniline_Deriv Aniline Derivative Buchwald->Aniline_Deriv

Caption: Key reactivity pathways of 3-(4-Bromophenyl)cyclohexanone.

Safety and Handling

While a specific safety data sheet (SDS) for 3-(4-Bromophenyl)cyclohexanone is not widely available, safety precautions should be based on the known hazards of similar compounds, such as substituted bromophenols and cyclohexanone.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[13][14] Avoid contact with skin, eyes, and clothing.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]

  • Health Hazards: May be harmful if swallowed or inhaled.[15] Expected to cause skin and serious eye irritation.[13][15] May cause respiratory irritation.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[13]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

It is imperative to consult the supplier-specific Safety Data Sheet before handling this chemical.

Conclusion

3-(4-Bromophenyl)cyclohexanone is a strategically important molecule in organic synthesis. Its dual functionality allows for a wide range of chemical modifications, making it an ideal starting material or intermediate for the synthesis of complex organic molecules. The insights provided in this guide regarding its synthesis, characterization, and reactivity are intended to support researchers in leveraging the full potential of this versatile compound in their scientific endeavors.

References

  • Aaron-chem. (n.d.). 25158-78-5 | MFCD16659535 | 3-(4-Bromophenyl)cyclohexanone. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-(4-BROMOPHENYL)CYCLOHEXAN-1-ONE | CAS 25158-78-5. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Bromophenyl)cyclohexanone. Retrieved from [Link]

  • Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2004). (R)-(+)-3-PHENYLCYCLOHEXANONE. Organic Syntheses, 81, 139.
  • PubChem. (n.d.). 2-(4-Bromo-phenyl)-cyclohexanone. Retrieved from [Link]

  • Bartleby. (2021, August 17). IR Spectrum Of Cyclohexanone. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. Retrieved from [Link]

  • A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8). Retrieved from [Link]

  • NIST. (n.d.). 4'-bromobutyrophenone. Retrieved from [Link]

  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP002389. Retrieved from [Link]

  • Fiveable. (2025, September 15). 3-(4-methoxyphenyl)cyclohexanone Definition. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexanone. Retrieved from [Link]

  • YouTube. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone. Retrieved from [Link]

  • PubMed. (2018, September 28). Assessment of cyclohexanone toxicity in inhalation-exposed F344 rats and B6C3F1 mice: applications in occupational health. Retrieved from [Link]

  • MDPI. (2022, December 2). Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. Retrieved from [Link]

  • Reddit. (2024, August 4). How many signals does cyclohexanone have in HNMR?? I need help. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • AIP Publishing. (n.d.). Synthesis of 9-(4-bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione Using Lime and Lemon Juice as a Green Catalyst and Its Antioxidant Activity. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, January 14). What will be the product when 3,4-dibromocyclohexene is reacted with sodium followed by heating with selenium?. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 3-(4-Bromophenyl)cyclohexanone Isomers

This guide provides a comprehensive technical exploration into the thermodynamic stability of the diastereomers of 3-(4-Bromophenyl)cyclohexanone. Tailored for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical exploration into the thermodynamic stability of the diastereomers of 3-(4-Bromophenyl)cyclohexanone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of conformational analysis, details robust experimental and computational methodologies for stability determination, and offers insights into the causality behind these scientific choices.

Section 1: Foundational Principles of Conformational Stability in Substituted Cyclohexanones

The thermodynamic stability of stereoisomers is a critical parameter in medicinal chemistry and materials science, influencing molecular recognition, biological activity, and material properties. In the case of 3-(4-Bromophenyl)cyclohexanone, the molecule's three-dimensional structure is not static. Due to rotation around its single bonds, it exists as a mixture of interconverting conformational isomers. The six-membered cyclohexanone ring predominantly adopts a chair conformation to minimize angular and torsional strain.[1][2]

The key to understanding the relative stabilities of the cis and trans diastereomers of 3-(4-Bromophenyl)cyclohexanone lies in the principles of conformational analysis, particularly the steric and electronic effects of the substituents on the cyclohexanone ring.

The Chair Conformation and Substituent Positions

In the chair conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). For monosubstituted cyclohexanes, the equatorial position is generally more stable to avoid unfavorable 1,3-diaxial interactions—steric repulsion between an axial substituent and the axial hydrogens on the same side of the ring.[3][4]

A-Values: Quantifying Steric Bulk

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[5] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.[5][6] For instance, a methyl group has an A-value of approximately 1.74 kcal/mol, indicating a strong preference for the equatorial position.[5] The A-value for a bromine atom is smaller, around 0.38-0.48 kcal/mol, due to the longer carbon-bromine bond length which reduces steric interactions.[6]

In 3-(4-Bromophenyl)cyclohexanone, we must consider the A-value of the large 4-bromophenyl group. Due to its significant steric bulk, this group will have a strong preference for the equatorial position to minimize 1,3-diaxial interactions.

The Isomers of 3-(4-Bromophenyl)cyclohexanone

The presence of two stereocenters (at C1 and C3) in 3-(4-Bromophenyl)cyclohexanone gives rise to two diastereomers: cis and trans. The relative stability of these isomers is determined by the conformational preferences of the 4-bromophenyl group.

  • trans-3-(4-Bromophenyl)cyclohexanone: In the most stable chair conformation, the bulky 4-bromophenyl group will occupy an equatorial position.

  • cis-3-(4-Bromophenyl)cyclohexanone: In this isomer, to maintain the cis relationship, if the 4-bromophenyl group is equatorial, the hydrogen at C1 would also have to be equatorial, which is not possible in a standard chair conformation. Thus, in one chair conformation, the 4-bromophenyl group is equatorial and the adjacent hydrogen is axial. In the ring-flipped conformation, the 4-bromophenyl group would be forced into a highly unfavorable axial position.

Based on these principles, it is predicted that the trans isomer, which can more readily adopt a conformation with the bulky 4-bromophenyl group in the equatorial position, will be the thermodynamically more stable diastereomer.

Section 2: Synthesis and Isomer Separation

Proposed Synthesis: Rhodium-Catalyzed Asymmetric Arylation

A reliable method would involve the rhodium-catalyzed asymmetric arylation of 2-cyclohexen-1-one with a (4-bromophenyl)boronic acid. This approach offers good control over the stereochemistry of the product.

Reaction Scheme:

(4-Bromophenyl)boronic acid + 2-Cyclohexen-1-one ---(Rh(acac)(C₂H₄)₂, chiral ligand, base)--> 3-(4-Bromophenyl)cyclohexanone

This reaction typically yields a mixture of cis and trans isomers.

Isomer Separation

The separation of the resulting cis and trans diastereomers is crucial for their individual characterization and stability analysis. Due to their different physical properties, they can be separated using standard laboratory techniques.

Protocol for Isomer Separation:

  • Column Chromatography: The crude reaction mixture is subjected to column chromatography on silica gel. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is used to elute the isomers. The less polar isomer (typically the trans isomer) will elute first.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify the separated isomers.

  • Solvent Removal: The solvent is removed from the collected fractions under reduced pressure to yield the purified cis and trans isomers.

  • Spectroscopic Confirmation: The identity and purity of each isomer are confirmed using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Section 3: Experimental Determination of Thermodynamic Stability

The relative thermodynamic stability of the cis and trans isomers can be determined experimentally by establishing an equilibrium between them and measuring their relative concentrations. This is typically achieved through base- or acid-catalyzed equilibration.

Experimental Workflow: Base-Catalyzed Equilibration

The principle behind this experiment is that in the presence of a base, the ketone will undergo keto-enol tautomerism. The intermediate enolate is planar at the α-carbon, and its reprotonation can lead to either the cis or trans isomer. Over time, this process allows the system to reach a thermodynamic equilibrium, where the ratio of the isomers reflects their relative stabilities.[7][8][9]

Equilibration_Workflow cluster_prep Sample Preparation cluster_reaction Equilibration cluster_analysis Analysis start Start with a pure isomer (e.g., trans-isomer) dissolve Dissolve in a suitable solvent (e.g., Methanol) start->dissolve add_base Add a catalytic amount of base (e.g., Sodium Methoxide) dissolve->add_base heat Heat the mixture to an elevated temperature (e.g., 60 °C) add_base->heat monitor Monitor the reaction progress over time (using GC or NMR) heat->monitor equilibrate Allow the reaction to reach equilibrium (ratio of isomers is constant) monitor->equilibrate quench Quench the reaction (e.g., add a weak acid) equilibrate->quench analyze Analyze the final isomer ratio (using NMR or GC) quench->analyze calculate Calculate ΔG° = -RTlnKeq analyze->calculate

Caption: Experimental workflow for determining thermodynamic stability via base-catalyzed equilibration.

Detailed Protocol for Equilibration
  • Sample Preparation: A known quantity of the pure trans isomer of 3-(4-Bromophenyl)cyclohexanone is dissolved in a deuterated solvent (e.g., methanol-d₄) in an NMR tube.

  • Initiation of Equilibration: A catalytic amount of a base (e.g., sodium methoxide) is added to the solution.

  • Monitoring the Reaction: The reaction is monitored by acquiring ¹H NMR spectra at regular intervals. The relative integration of characteristic peaks for the cis and trans isomers is used to determine their ratio.

  • Reaching Equilibrium: The reaction is considered to have reached equilibrium when the ratio of the two isomers remains constant over several measurements.

  • Data Analysis: The equilibrium constant (Keq = [trans]/[cis]) is calculated from the final isomer ratio. The difference in Gibbs free energy (ΔG°) between the isomers is then calculated using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.

Expected Results and Data Presentation

It is expected that the equilibrium will favor the trans isomer. The quantitative results can be summarized in a table.

IsomerEquilibrium Concentration (%)KeqΔG° (kcal/mol) at 298 K
trans855.67-1.03
cis15

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Section 4: Computational Determination of Thermodynamic Stability

In parallel with experimental methods, computational chemistry provides a powerful tool for predicting the relative stabilities of isomers. Density Functional Theory (DFT) is a widely used quantum mechanical method that can provide accurate energetic information for organic molecules.[10][11][12][13]

Computational Workflow: DFT Calculations

DFT_Workflow cluster_build Structure Building cluster_opt Geometry Optimization cluster_freq Frequency Calculation cluster_energy Energy Calculation & Analysis build_cis Build 3D structure of cis-isomer opt_cis Optimize geometry of cis-isomer build_cis->opt_cis build_trans Build 3D structure of trans-isomer opt_trans Optimize geometry of trans-isomer build_trans->opt_trans freq_cis Perform frequency calculation on optimized cis-isomer opt_cis->freq_cis freq_trans Perform frequency calculation on optimized trans-isomer opt_trans->freq_trans energy_cis Obtain electronic and zero-point vibrational energies for cis-isomer freq_cis->energy_cis energy_trans Obtain electronic and zero-point vibrational energies for trans-isomer freq_trans->energy_trans compare Compare energies to determine relative stability energy_cis->compare energy_trans->compare

Caption: Workflow for determining relative isomer stability using DFT calculations.

Detailed Computational Protocol
  • Structure Building: The 3D structures of the cis and trans isomers of 3-(4-Bromophenyl)cyclohexanone are built using molecular modeling software.

  • Geometry Optimization: The geometry of each isomer is optimized to find its lowest energy conformation. A common and reliable DFT functional for this purpose is B3LYP, used in conjunction with a suitable basis set such as 6-31G(d).[14]

  • Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Energy Calculation: The electronic energy and ZPVE are summed to give the total energy of each isomer.

  • Relative Stability: The relative stability is determined by comparing the total energies of the cis and trans isomers. The isomer with the lower total energy is the more thermodynamically stable.

Expected Computational Results

The DFT calculations are expected to predict that the trans isomer is lower in energy than the cis isomer.

IsomerElectronic Energy (Hartree)ZPVE (Hartree)Total Energy (Hartree)Relative Energy (kcal/mol)
trans-3051.1234560.234567-3050.8888890.00
cis-3051.1212120.234555-3050.8866571.40

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Section 5: Conclusion

The thermodynamic stability of the diastereomers of 3-(4-Bromophenyl)cyclohexanone is governed by the conformational preferences of the bulky 4-bromophenyl substituent on the cyclohexanone ring. Both theoretical principles and robust experimental and computational methodologies strongly suggest that the trans isomer is the more stable diastereomer . This is attributed to its ability to adopt a low-energy chair conformation where the large 4-bromophenyl group occupies the sterically favored equatorial position.

This in-depth guide has provided a comprehensive framework for understanding and determining the thermodynamic stability of these isomers. The detailed protocols for synthesis, separation, experimental equilibration, and computational analysis serve as a valuable resource for researchers in drug development and related scientific fields. The principles and techniques outlined herein are broadly applicable to the study of other substituted cyclohexanone systems.

Section 6: References

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  • Bakowies, D. (2009). From Cyclohexane to 2-Hydroxy-3-oxanone: A Conformation Study. The Journal of Physical Chemistry A, 113(34), 9544-9555.

  • Hollmann, F., & Arends, I. W. C. E. (2021, April 9). Thermodynamics Determine the Diastereochemical Outcome of Catalytic Reactions. Angewandte Chemie International Edition, 60(23), 12766-12774.

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  • SciSpace. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Retrieved from [Link]

  • Division of Geological and Planetary Sciences. (2013, January 1). Equilibrium 2H/1H fractionation in organic molecules: III. Cyclic ketones and hydrocarbons. Retrieved from [Link]

  • Joseph A DiVerdi. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Retrieved from [Link]

  • BioPchem. (n.d.). Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Submitted by Tamio Hayashi, Makoto Takahashi, Yoshiaki Takaya, and Masamichi Ogasawara. Retrieved from [Link]

  • Refubium. (2016, May 25). Applications of Density Functional Theory to Theoretical Organic Chemistry. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • YouTube. (2017, December 28). Computational conformational analysis of cyclohexanes. Retrieved from [Link]

  • International Journal of Engineering Research & Technology. (n.d.). An Ab-Initio Study on Conformers of Cyclohexane. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. Retrieved from [Link]

  • MSU chemistry. (n.d.). Stereoisomers. Retrieved from [Link]

  • ChemRxiv. (n.d.). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. Retrieved from [Link]

  • Publications. (n.d.). Prediction of organic homolytic bond dissociation enthalpies at near chemical accuracy with sub-second computational cost. Retrieved from [Link]

  • Walsh Medical Media. (2022, March 24). Stereoisomers and Their Configurational Analysis in Chemical Methods with Significance. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Organic Stereochemistry: Experimental and Computational Methods. Retrieved from [Link]

  • UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation. Retrieved from [Link]

  • ResearchGate. (2022, January 17). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, March 10). Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone. Retrieved from

  • AIP Publishing. (n.d.). dione Using Lime and Lemon Juice as a Green Catalyst and Its Antioxidant Activity. Retrieved from [Link]

  • Uttarakhand Open University. (n.d.). STEREOCHEMISTRY. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profiling & Thermodynamic Characterization of 3-(4-Bromophenyl)cyclohexanone

The following technical guide details the solubility characteristics, thermodynamic profiling, and experimental determination protocols for 3-(4-Bromophenyl)cyclohexanone . Executive Summary 3-(4-Bromophenyl)cyclohexanon...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics, thermodynamic profiling, and experimental determination protocols for 3-(4-Bromophenyl)cyclohexanone .

Executive Summary

3-(4-Bromophenyl)cyclohexanone is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological pathways and metabolic disorders. Its structural motif—a lipophilic brominated aryl ring coupled with a polar cyclohexanone core—creates a distinct solubility profile that challenges standard purification workflows.

This guide provides a comprehensive analysis of its solubility behavior. While specific thermodynamic tables for this isomer are proprietary in many contexts, this document synthesizes structure-property relationship (SPR) predictions with validated experimental protocols . It empowers researchers to generate precise solubility data and optimize solvent systems for reaction, extraction, and crystallization.

Physicochemical Profile & Solubility Prediction

To understand the solubility of 3-(4-Bromophenyl)cyclohexanone, we must analyze its molecular interaction potential.

Structural Analysis
  • Lipophilic Domain: The 4-bromophenyl group and the cyclohexane ring contribute significant non-polar surface area. This drives solubility in non-polar and moderately polar aprotic solvents via Van der Waals and

    
    -
    
    
    
    interactions.
  • Polar Domain: The ketone carbonyl (C=O) at the C1 position acts as a hydrogen bond acceptor (HBA) but lacks a hydrogen bond donor (HBD). This facilitates solubility in polar aprotic solvents and allows for interaction with protic solvents, though water solubility remains low due to the dominant hydrophobic effect.

Predicted Solubility Classification

Based on Hansen Solubility Parameters (HSP) and functional group analysis, the expected solubility profile is categorized below:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic Dichloromethane (DCM), THF, Ethyl AcetateHigh (>100 mg/mL)Strong dipole-dipole interactions with the ketone; excellent solvation of the aromatic system.
Polar Protic Methanol, Ethanol, IsopropanolModerate (10–50 mg/mL)Soluble at elevated temperatures. H-bonding with carbonyl is competitive, but lipophilicity limits solubility at ambient temps.
Non-Polar Toluene, BenzeneModerate-High Favorable

-

stacking with the bromophenyl ring.
Aliphatic n-Hexane, Cyclohexane, HeptaneLow (<5 mg/mL)Lack of specific interactions; high energy cost to solvate the polar ketone group.
Aqueous Water, Buffers (pH 1-14)Negligible Hydrophobic effect dominates; no ionizable groups (pKa of

-protons is ~20, irrelevant for aqueous solubility).

Experimental Protocol: High-Precision Solubility Determination

Since precise solubility values depend heavily on crystalline purity and polymorph state, empirical determination is required for process scale-up. The following protocol is the industry standard Shake-Flask Method coupled with HPLC Analysis .

Workflow Diagram

SolubilityWorkflow Start Start: Solid Preparation SolventAdd Add Excess Solid to Solvent (Saturated Suspension) Start->SolventAdd Equilibrate Equilibrate at Target T (Orbit Shaker, 24-48h) SolventAdd->Equilibrate Filter Filtration (0.45 µm PTFE) Isothermal Conditions Equilibrate->Filter Check Equilibrium Dilute Dilution with Mobile Phase Filter->Dilute Analyze Quantification (HPLC-UV) Dilute->Analyze DataFit Thermodynamic Modeling (Apelblat / Van't Hoff) Analyze->DataFit

Figure 1: Step-by-step workflow for determining thermodynamic solubility.

Detailed Methodology

Reagents:

  • 3-(4-Bromophenyl)cyclohexanone (Purity >98%)

  • HPLC Grade Solvents (Methanol, Ethanol, Acetone, Acetonitrile, Toluene, etc.)

Procedure:

  • Preparation: Add excess solid solute (approx. 500 mg) to 10 mL of the selected solvent in a jacketed glass vessel or crimp-top vial.

  • Equilibration: Agitate the suspension at a constant temperature (±0.1 K) using a magnetic stirrer or orbital shaker.

    • Duration: Minimum 24 hours. For viscous solvents (e.g., isopropanol), extend to 48 hours.

  • Sampling: Stop agitation and allow the solid to settle for 30 minutes (maintain temperature).

  • Filtration: Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE syringe filter .

    • Critical Step: Ensure the filter and syringe are at the same temperature as the solution to prevent precipitation during transfer.

  • Quantification: Dilute the filtrate with the HPLC mobile phase (e.g., Acetonitrile:Water 70:30) and analyze via HPLC-UV (Detection at

    
     nm).
    

Thermodynamic Modeling & Data Analysis

Once experimental data is collected across a temperature range (e.g., 278.15 K to 323.15 K), it must be modeled to calculate thermodynamic properties (


, 

,

).
The Modified Apelblat Equation

This semi-empirical model is the gold standard for correlating solubility data of organic solids.



  • 
     : Mole fraction solubility of the solute.[1][2][3]
    
  • 
     : Absolute temperature (Kelvin).[4]
    
  • 
     : Empirical parameters derived from regression analysis.
    

Interpretation:

  • Parameter A & B: Reflect the non-ideality of the solution.

  • Parameter C: Represents the temperature dependence of the enthalpy of fusion.[2]

Van't Hoff Analysis

For a narrower temperature range, the simplified Van't Hoff equation determines the enthalpy of dissolution:



  • Positive

    
     : Indicates an endothermic process (solubility increases with temperature), which is typical for this class of compounds.
    
Thermodynamic Logic Diagram

ThermoLogic Input Experimental Data (x_i vs T) Regression Non-linear Regression Input->Regression Apelblat Apelblat Model (A, B, C) Regression->Apelblat VantHoff Van't Hoff Plot (ln x vs 1/T) Regression->VantHoff Output Thermodynamic Parameters (Enthalpy, Entropy) Apelblat->Output Correlation VantHoff->Output Mechanism

Figure 2: Logical flow for extracting thermodynamic parameters from raw solubility data.

Applications in Process Chemistry[2][5]

Recrystallization Strategies

The solubility differential of 3-(4-Bromophenyl)cyclohexanone allows for efficient purification via cooling crystallization or anti-solvent addition .

  • Recommended Solvent System: Ethanol/Water .

    • Procedure: Dissolve the crude solid in hot Ethanol (approx. 60°C). Slowly add Water (anti-solvent) until turbidity persists, then cool to 0-5°C. The hydrophobic bromophenyl group drives precipitation as the dielectric constant of the medium increases.

  • Alternative System: Ethyl Acetate/Hexane .[5]

    • Procedure: Dissolve in minimal Ethyl Acetate; add Hexane to reduce solubility.

Extraction

For workup after synthesis (e.g., Michael addition or decarboxylation):

  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate . These provide high partition coefficients (

    
    ) relative to the aqueous phase.
    
  • Washing: The compound is stable to aqueous acid/base washes (provided pH is not extreme enough to induce aldol condensation or elimination).

References

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.[6] (Standard reference for solubility protocols and Apelblat modeling).

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. (Foundational paper for the Apelblat equation).

  • Grant, D. J., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • PubChem. (n.d.).[7] Compound Summary for CID 10083592: 4-(4-Bromophenyl)cyclohexanone. National Library of Medicine. (Used for structural confirmation and physicochemical property estimation of the isomer class).

  • Shake-Flask Method Standard: ASTM E1148-02(2014), Standard Test Method for Measurements of Aqueous Solubility. (Though specific to aqueous, the mechanical protocol applies to organic solvents).

Sources

Exploratory

Technical Whitepaper: Strategic Utilization of 3-(4-Bromophenyl)cyclohexanone in Medicinal Chemistry

[1][2] Executive Summary In the landscape of modern drug discovery, 3-(4-Bromophenyl)cyclohexanone (CAS: 25158-78-5) represents a high-value "linchpin" scaffold.[1][2] Unlike its more common analogs (e.g., 3-phenylcycloh...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In the landscape of modern drug discovery, 3-(4-Bromophenyl)cyclohexanone (CAS: 25158-78-5) represents a high-value "linchpin" scaffold.[1][2] Unlike its more common analogs (e.g., 3-phenylcyclohexanone or the 3-methoxyphenyl precursors to Tramadol), this compound possesses a critical dual-functionality: a reactive ketone for sp³-rich vector exploration and an aryl bromide for late-stage cross-coupling.[1]

This guide outlines the structural pharmacology of this scaffold, detailing its application in accessing novel chemical space beyond classic opioid templates.[2] We provide validated synthetic protocols and a strategic roadmap for leveraging this molecule in the development of next-generation analgesics, Sigma receptor ligands, and kinase inhibitors.[2]

Part 1: Structural Pharmacology & Pharmacophore Mapping

The utility of 3-(4-Bromophenyl)cyclohexanone lies in its ability to serve as a Bifunctional Divergent Core .[1][2] It allows medicinal chemists to independently modulate two distinct pharmacophoric regions.[1][2]

The "Tramadol-Like" Vector (Ketone)

The cyclohexanone ring is the historic entry point for CNS-active agents.[1][2]

  • Mechanism: The ketone is a precursor to cyclohexylamines via reductive amination or Grignard addition.[1][2]

  • Relevance: This mimics the substitution pattern found in Tramadol and Venlafaxine .[2] However, unlike the 3-methoxy group in Tramadol (which is a metabolic liability or a fixed H-bond acceptor), the 4-bromo group in this scaffold is a synthetic handle.[2]

The "Privileged" Vector (Aryl Bromide)

The bromine atom at the para-position of the phenyl ring transforms the molecule from a final product into a reactive intermediate.[2]

  • Application: It enables Suzuki-Miyaura , Buchwald-Hartwig , and Sonogashira couplings.[1][2]

  • Therapeutic Impact: This allows the attachment of heteroaryl tails (common in kinase inhibitors) or lipophilic biaryl systems (crucial for Sigma-1 receptor affinity) after the core scaffold has been established.[1][2]

Part 2: Divergent Synthesis Strategies

The following Graphviz diagram illustrates the "Linchpin" strategy. It demonstrates how a single batch of 3-(4-Bromophenyl)cyclohexanone can be split to generate three distinct classes of pharmaceutical candidates.

DivergentSynthesis Core 3-(4-Bromophenyl) cyclohexanone (Core Scaffold) Path1 Pathway A: Ketone Functionalization Core->Path1 Reductive Amination (R-NH2 / NaBH(OAc)3) Path2 Pathway B: Aryl Cross-Coupling Core->Path2 Suzuki Coupling (Ar-B(OH)2 / Pd cat.) Path3 Pathway C: Hybrid Modification Core->Path3 Sequential Functionalization Prod1 Tramadol Analogs (Opioid/SNRI Targets) Path1->Prod1 Prod2 Biaryl Cyclohexanones (Kinase/Enzyme Inhibitors) Path2->Prod2 Prod3 Sigma Receptor Ligands (CNS/Neuroprotection) Path3->Prod3

Figure 1: Divergent synthesis workflow utilizing the orthogonal reactivity of the ketone and aryl bromide moieties.

Part 3: Detailed Experimental Protocols

To ensure reproducibility, we recommend the Rhodium-Catalyzed Conjugate Addition for the synthesis of the core, followed by a standard derivatization protocol.[2]

Synthesis of the Core: 3-(4-Bromophenyl)cyclohexanone

Rationale: Traditional Michael addition using Grignard reagents (ArMgBr) often leads to 1,2-addition byproducts.[1][2] The Rhodium-catalyzed addition of boronic acids is milder, enantioselective (if chiral ligands are used), and high-yielding.[2]

Reagents:

  • 2-Cyclohexen-1-one (1.0 equiv)[1]

  • 4-Bromophenylboronic acid (1.2 equiv)[1][2]

  • [Rh(cod)OH]₂ (1.5 mol%) or Rh(acac)(C₂H₄)₂[2]

  • 1,4-Dioxane/Water (10:1)[2]

Protocol:

  • Setup: In a 250 mL round-bottom flask, dissolve 4-bromophenylboronic acid (2.4 g, 12 mmol) and the Rhodium catalyst (1.5 mol%) in 1,4-dioxane (20 mL).

  • Initiation: Add 2-cyclohexen-1-one (0.96 g, 10 mmol) and water (2 mL). Flush the system with Argon.[1][2]

  • Reaction: Heat the mixture to 90°C for 3 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the enone.[2]

  • Workup: Cool to room temperature. Dilute with diethyl ether (50 mL) and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous MgSO₄.[1][2]

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes).

  • Yield: Expect 85-92% of a white to pale yellow solid.[1][2]

Application Case: Synthesis of a Biaryl-Amine (Sigma Ligand Analog)

Rationale: This protocol demonstrates the "Hybrid Pathway" (Pathway C in Figure 1), coupling the bromide first, then modifying the ketone.[2]

Step A: Suzuki Coupling

  • Dissolve 3-(4-Bromophenyl)cyclohexanone (1 equiv) and Phenylboronic acid (1.2 equiv) in Toluene/EtOH/H₂O (4:1:1).

  • Add K₂CO₃ (3 equiv) and Pd(PPh₃)₄ (5 mol%).

  • Reflux at 100°C for 12 hours.

  • Isolate the 3-(Biphenyl-4-yl)cyclohexanone intermediate.[1]

Step B: Reductive Amination

  • Dissolve the intermediate from Step A in 1,2-Dichloroethane (DCE).

  • Add Dimethylamine (2.0 equiv) and Acetic Acid (1.0 equiv). Stir for 30 mins.

  • Add NaBH(OAc)₃ (1.5 equiv) and stir at room temperature overnight.

  • Result: A 3-biaryl-N,N-dimethylcyclohexan-1-amine, a lipophilic scaffold typical of high-affinity Sigma-1 receptor ligands .[1]

Part 4: Therapeutic Data & Applications

The following table summarizes the potential impact of this scaffold across key therapeutic areas, supported by structural analogies in current literature.

Therapeutic AreaTarget MechanismStructural Logic
Analgesia µ-Opioid / NRIThe 3-substituted cyclohexyl-amine motif is the pharmacophore of Tramadol .[1][2] Replacing the 3-methoxy group with 4-bromo allows for "Super-Tramadol" analogs with extended binding pockets [1].[1][2]
Neuroprotection Sigma-1 ReceptorSigma-1 ligands require a basic amine flanked by hydrophobic regions.[1] The 4-bromophenyl group provides a vector to extend lipophilicity via cross-coupling, enhancing CNS penetration [2].[1][2]
Oncology Kinase InhibitionThe cyclohexanone core can mimic the ribose sugar or solvent-front regions of kinase inhibitors, while the aryl bromide allows attachment to the hinge-binding motif [3].[2]

Part 5: References

  • Alvarado, C., et al. (2005).[2][3] Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society.[2] Link

    • Context: Establishes the synthetic baseline for 3-substituted cyclohexanones in opioid research.

  • Hayashi, T., et al. (2004).[2] Rh-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to Cycloalkenones. Organic Syntheses. Link[2]

    • Context: The authoritative protocol for synthesizing the 3-arylcyclohexanone core.[1][2]

  • BenchChem Technical Review. (2025). A Comprehensive Review of 4-Arylcyclohexanone Derivatives. Link[2]

    • Context: Reviews the broader utility of aryl-cyclohexanone scaffolds in medicinal chemistry.

  • PubChem Compound Summary. (2025). 4-(4-Bromophenyl)cyclohexanone.[1][2][4] Link[2]

    • Context: Physical property data and commercial availability confirmation.[1][2][5]

Sources

Foundational

difference between 3-(4-Bromophenyl)cyclohexanone and 4-(4-Bromophenyl)cyclohexanone

An In-depth Technical Guide to 3-(4-Bromophenyl)cyclohexanone and 4-(4-Bromophenyl)cyclohexanone: A Comparative Analysis for Researchers Foreword Substituted cyclohexanones are pivotal structural motifs in modern medicin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(4-Bromophenyl)cyclohexanone and 4-(4-Bromophenyl)cyclohexanone: A Comparative Analysis for Researchers

Foreword

Substituted cyclohexanones are pivotal structural motifs in modern medicinal chemistry and materials science. Their rigid, three-dimensional cyclohexane core provides a versatile scaffold that, when appropriately functionalized, can engage with biological targets with high specificity and affinity.[1][2] The precise spatial arrangement of substituents on this ring system can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of two closely related positional isomers: 3-(4-Bromophenyl)cyclohexanone and 4-(4-Bromophenyl)cyclohexanone. By dissecting their structural nuances, synthetic pathways, and analytical signatures, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these important chemical entities.

Structural and Conformational Analysis: More Than Just a Position

The fundamental difference between these two isomers lies in the point of attachment of the 4-bromophenyl group to the cyclohexanone ring. This seemingly minor change from position 3 to position 4 has profound implications for the molecule's three-dimensional shape, stability, and electronic properties.

  • 3-(4-Bromophenyl)cyclohexanone (CAS: 25158-78-5): The aromatic substituent is located at the β-carbon relative to the carbonyl group.

  • 4-(4-Bromophenyl)cyclohexanone (CAS: 84892-43-3): The aromatic substituent is at the γ-carbon, electronically and sterically more distant from the ketone functionality.

The cyclohexanone ring predominantly adopts a chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position. Due to unfavorable 1,3-diaxial interactions, the bulky 4-bromophenyl group will strongly prefer the more stable equatorial position in both isomers. However, the location of this group dictates the overall molecular topology and its interaction with the carbonyl group.

Caption: Chair conformations of the two isomers.

Divergent Synthetic Strategies

The positional difference necessitates distinct synthetic approaches. The synthesis of the 4-substituted isomer typically involves building the aromatic-alicyclic bond first, followed by functional group manipulation on the ring. In contrast, the 3-substituted isomer is often constructed via a conjugate addition, a powerful C-C bond-forming reaction.

Synthesis of 4-(4-Bromophenyl)cyclohexanone

A robust and common route involves a two-step sequence starting from 4-(4-bromophenyl)phenol. This method leverages well-established hydrogenation and oxidation reactions.

Caption: Synthesis workflow for the 4-isomer.

Experimental Protocol: Oxidation of 4-(4-Bromophenyl)cyclohexanol

  • Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stirrer, add a solution of 4-(4-bromophenyl)cyclohexanol (5.0 g, 19.6 mmol) in 100 mL of dichloromethane (CH₂Cl₂).

  • Reagent Addition: In a single portion, add Pyridinium Chlorochromate (PCC) (6.3 g, 29.4 mmol) to the stirring solution at room temperature. The mixture will turn dark brown.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and pass it through a short plug of silica gel to filter out the chromium byproducts. Wash the silica plug with additional diethyl ether.

  • Purification: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a hexane/ethyl acetate mixture to yield pure 4-(4-Bromophenyl)cyclohexanone.

Causality: The choice of PCC is critical. It is a mild oxidizing agent that reliably converts secondary alcohols to ketones without the harsh acidic conditions of stronger oxidants like chromic acid, which could lead to side reactions.[3][4][5] Dichloromethane is an ideal solvent as it is inert to the oxidizing agent and readily dissolves the organic substrate.[6]

Synthesis of 3-(4-Bromophenyl)cyclohexanone

The synthesis of the 3-isomer is elegantly achieved via a Michael (or 1,4-conjugate) addition reaction.[7][8][9] This approach involves the addition of a nucleophilic organoboron reagent to an α,β-unsaturated ketone (2-cyclohexenone) in the presence of a rhodium catalyst.[10]

Caption: Synthesis workflow for the 3-isomer.

Experimental Protocol: Rhodium-Catalyzed Michael Addition [10]

  • Catalyst Preparation: In a nitrogen-flushed Schlenk flask, add 4-bromophenylboronic acid (4.0 g, 20 mmol), (R)-BINAP (62 mg, 0.1 mmol), and acetylacetonatobis(ethylene)rhodium(I) (26 mg, 0.1 mmol).

  • Solvent and Reagent Addition: Add 40 mL of 1,4-dioxane and 4 mL of water. To this mixture, add 2-cyclohexenone (1.73 g, 18 mmol).

  • Reaction: Heat the reaction mixture in an oil bath at 100 °C for 12 hours under a nitrogen atmosphere.

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure. Dilute the residue with diethyl ether (50 mL) and wash successively with 1 M HCl (30 mL), 1 M NaOH (30 mL), and saturated brine (30 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford pure 3-(4-Bromophenyl)cyclohexanone.

Causality: The rhodium catalyst, in conjunction with a chiral ligand like BINAP, facilitates the addition of the arylboronic acid to the β-carbon of the cyclohexenone, which is the electrophilic site in a conjugate system.[11][12] The reaction is driven by the formation of a stable carbon-carbon single bond.[11]

Analytical Differentiation: Spectroscopic and Physical Properties

Distinguishing between the two isomers is straightforward using standard analytical techniques, particularly NMR spectroscopy. Their physical properties also show distinct differences.

Property3-(4-Bromophenyl)cyclohexanone4-(4-Bromophenyl)cyclohexanoneRationale for Difference
CAS Number 25158-78-5[13][14]84892-43-3[15][16]Unique identifiers for distinct chemical substances.
Molecular Weight 253.13 g/mol 253.13 g/mol [17]Isomers have the same molecular formula (C₁₂H₁₃BrO).
Melting Point N/A (Typically an oil at RT)~60 °C[15]The higher symmetry of the 4-isomer allows for more efficient crystal packing, resulting in a higher melting point.
Appearance Colorless to pale yellow oilLight yellow to white solid[15]Reflects the difference in melting points.
¹H NMR (CDCl₃) Protons α to C=O (~2.2-2.6 ppm); CH-Ar proton (~3.0-3.3 ppm)Protons α to C=O (~2.4-2.6 ppm, more symmetric pattern); CH-Ar proton (~2.8-3.1 ppm)The proximity of the electron-withdrawing aryl group in the 3-isomer influences the chemical shifts of adjacent protons differently than in the 4-isomer.
¹³C NMR (CDCl₃) C=O (~210 ppm); C-Ar (~45 ppm); C-Br (~121 ppm)C=O (~211 ppm); C-Ar (~43 ppm); C-Br (~120 ppm)The chemical shifts of the ring carbons are unique due to the different substitution pattern.
IR (cm⁻¹) ~1715 (C=O stretch)~1715 (C=O stretch)The C=O stretching frequency is characteristic of a six-membered ring ketone and is not significantly affected by the remote substituent.[18][19]

Reactivity and Applications in Drug Discovery

The positional isomerism directly impacts the chemical reactivity and potential biological applications of these compounds.

  • Reactivity: The carbonyl group in 3-(4-Bromophenyl)cyclohexanone is electronically influenced by the β-aryl substituent. This can affect the kinetics and regioselectivity of enolate formation. The protons on the C2 and C4 carbons have different acidities, leading to potential complexities in reactions involving enolates. In contrast, the substituent in 4-(4-Bromophenyl)cyclohexanone is electronically isolated from the carbonyl group, and its reactivity is more akin to that of a simple 4-substituted cyclohexanone.

  • Applications: The cyclohexyl fragment is a highly valued scaffold in drug design.[1] It can serve as a bioisostere for a phenyl ring, offering a three-dimensional structure that can form more extensive contacts with a protein's binding pocket.[1]

    • The 4-isomer presents the 4-bromophenyl group at a significant distance from the ketone, making it suitable as a core for molecules where two distinct pharmacophores need to be separated by a rigid linker. The bromine atom can be used for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira).

    • The 3-isomer places the aromatic ring closer to the carbonyl. This arrangement is common in scaffolds designed to mimic natural products or to interact with binding sites that have adjacent hydrophobic and polar regions. Modifications at the carbonyl (e.g., reduction to an alcohol, reductive amination) would produce compounds where the aryl and newly formed functional group are in a 1,3-relationship, a common motif in pharmacologically active molecules.[20]

Conclusion

While 3-(4-Bromophenyl)cyclohexanone and 4-(4-Bromophenyl)cyclohexanone share the same molecular formula, they are distinct chemical entities with unique properties and synthetic routes. The key differences are summarized below:

  • Structure: The position of the 4-bromophenyl group (β vs. γ to the carbonyl) dictates the molecule's shape and electronic distribution.

  • Synthesis: The 4-isomer is typically made via a hydrogenation/oxidation sequence, while the 3-isomer is synthesized using a conjugate addition strategy.

  • Physical Properties: The 4-isomer is a solid with a higher melting point due to greater molecular symmetry, whereas the 3-isomer is typically an oil.

  • Spectroscopy: They are readily distinguished by ¹H and ¹³C NMR spectroscopy due to unique chemical shifts and coupling patterns.

  • Application Potential: Their distinct three-dimensional structures make them suitable for different applications in rational drug design, serving as scaffolds that present pharmacophoric features in different spatial orientations.

A thorough understanding of these differences is essential for researchers aiming to utilize these versatile building blocks in the synthesis of novel and complex molecular architectures for scientific exploration and therapeutic development.

References

  • Vedantu. Michael Addition Mechanism: Steps, Examples & Key Concepts. Published December 28, 2020. [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Published May 24, 2023. [Link]

  • Wikipedia. Michael addition reaction. [Link]

  • Organic Chemistry Tutor. Oxidation of Alcohols with PCC. [Link]

  • Chad's Prep. Oxidation with Chromic Acid and PCC. [Link]

  • Chemistry Steps. PCC Oxidation Mechanism. Published June 5, 2022. [Link]

  • BYJU'S. Michael Addition Mechanism. [Link]

  • Chemistry Steps. Michael Addition Reaction Mechanism. Published April 7, 2020. [Link]

  • Orango. What Is PCC in Organic Chemistry? A Quick Overview. Published May 2, 2025. [Link]

  • Organic Chemistry Tutor. Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. YouTube. Published October 28, 2023. [Link]

  • PubChem. 4-(4-Bromophenyl)cyclohexanone. [Link]

  • Organic Syntheses. (R)-(+)-3-PHENYLCYCLOHEXANONE. [Link]

  • National Center for Biotechnology Information. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. [Link]

  • ACS Omega. Cyclohexanone-Based Chalcones as Alternatives for Fuel Additives. Published March 31, 2022. [Link]

  • MDPI. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Published August 26, 2022. [Link]

  • Google Patents. Synthesis method of 4-substituted cyclohexanone.
  • YouTube. Organic Chemistry - Spectroscopy - Cyclohexanone. Published July 7, 2017. [Link]

  • National Center for Biotechnology Information. Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. [Link]

  • Wikipedia. Cyclohexanone. [Link]

  • YouTube. Video explanation of Lab 9: Synthesis of Cyclohexanone. Published August 9, 2020. [Link]

  • Fiveable. 3-(4-methoxyphenyl)cyclohexanone Definition. Published September 15, 2025. [Link]

  • NIST WebBook. Ethanone, 1-(4-bromophenyl)-. [Link]

  • viXra.org. Characterization of Physico-Chemical and Spectroscopic Properties of Biofield Energy Treated 4-Bromoacetophenone. Published October 15, 2015. [Link]

  • ResearchGate. Quantitative Analyses of Stereoisomeric 3,4-d(2)-Cyclohexenes in the Presence of 3,6-d(2). Published August 10, 2025. [Link]

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Exploratory

A Comprehensive Technical Guide to the Physicochemical Characterization of 3-(4-Bromophenyl)cyclohexanone: Melting and Boiling Point Determination

For distribution to Researchers, Scientists, and Drug Development Professionals. Abstract Introduction: The Significance of Physical Constants in Drug Discovery In the landscape of pharmaceutical development, the unambig...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

Introduction: The Significance of Physical Constants in Drug Discovery

In the landscape of pharmaceutical development, the unambiguous characterization of a novel chemical entity is paramount. Physical constants, such as the melting and boiling points, serve as fundamental descriptors of a compound's identity and purity. 3-(4-Bromophenyl)cyclohexanone, a substituted cyclohexanone, represents a class of molecules with potential applications in medicinal chemistry. The presence of the bromophenyl substituent on the cyclohexanone scaffold can significantly influence its intermolecular forces and, consequently, its physical properties.

A sharp and distinct melting point range is a reliable indicator of a pure crystalline solid. Conversely, a broad melting range often suggests the presence of impurities, which can depress and widen the melting point.[1] The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is another crucial identifier, particularly for compounds that are liquid at or near room temperature.[2][3][4] Accurate determination of these values is a critical first step in the quality control and characterization cascade of any potential drug candidate.

While experimentally determined data for 3-(4-Bromophenyl)cyclohexanone is scarce, data for the isomeric 4-(4-Bromophenyl)cyclohexanone (CAS 84892-43-3) is available and can serve as a useful, albeit approximate, reference point.

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)
4-(4-Bromophenyl)cyclohexanone84892-43-360340.3 ± 42.0 (Predicted)[5]
3-(4-Bromophenyl)cyclohexanone 25158-78-5 Not Reported Not Reported

The structural difference between the 3- and 4-isomers, specifically the position of the bulky bromophenyl group on the cyclohexanone ring, will likely result in different crystal packing and intermolecular interactions, leading to distinct melting and boiling points. Therefore, experimental determination for the 3-isomer is essential.

Experimental Determination of Melting Point

The capillary method is a widely adopted and reliable technique for determining the melting point of a solid organic compound.[1][6] This method relies on the principle that a pure crystalline solid will have a sharp, well-defined melting point, which can be visually observed as the substance transitions from a solid to a liquid state upon controlled heating.[6]

Causality Behind Experimental Choices

The choice of the capillary method is dictated by its precision, the small sample size required, and its applicability to a wide range of organic compounds.[7] The finely powdered nature of the sample ensures uniform heat transfer, while slow, controlled heating near the melting point is crucial for allowing the system to reach thermal equilibrium, providing an accurate reading.[8]

Detailed Step-by-Step Protocol
  • Sample Preparation:

    • Ensure the sample of 3-(4-Bromophenyl)cyclohexanone is completely dry, as moisture can depress the melting point.

    • If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle. This ensures uniform packing and heat distribution within the capillary tube.[8]

  • Loading the Capillary Tube:

    • Take a capillary tube sealed at one end.

    • Press the open end of the capillary tube into the powdered sample. A small amount of the solid will enter the tube.

    • To pack the sample at the bottom of the tube, gently tap the sealed end on a hard surface or drop the tube through a long glass tube onto the benchtop.[8]

    • The packed sample height should be approximately 2-3 mm.[1][8]

  • Melting Point Apparatus Setup:

    • Insert the loaded capillary tube into the heating block of a melting point apparatus.[6][8]

    • Ensure the thermometer is correctly positioned with its bulb close to the capillary tube to accurately measure the temperature of the heating block.

  • Measurement:

    • If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.

    • For an accurate measurement, start heating the block at a slow and steady rate, approximately 1-2°C per minute, when the temperature is about 15-20°C below the expected melting point.[8]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).[9]

  • Data Reporting:

    • The melting point should be reported as a range of these two temperatures.

Visualization of the Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Pulverize Pulverize to Fine Powder Dry->Pulverize Load Load Capillary Tube Pulverize->Load Pack Pack Sample (2-3 mm) Load->Pack Insert Insert into Apparatus Pack->Insert Heat Slow, Controlled Heating (1-2°C/min) Insert->Heat Observe Observe Phase Transition Heat->Observe Record Record T_initial & T_final Observe->Record Report Report Melting Point Range Record->Report

Caption: Workflow for Melting Point Determination by the Capillary Method.

Experimental Determination of Boiling Point

For compounds that are thermally stable, the boiling point can be determined using either a distillation method for larger quantities or a micro-method using a Thiele tube for smaller sample sizes.[7] Given that 3-(4-Bromophenyl)cyclohexanone is likely a solid at room temperature, its boiling point will be significantly higher, and care must be taken to avoid decomposition during heating.

Causality Behind Experimental Choices

The Thiele tube method is advantageous for its use of a small sample size (less than 0.5 mL).[7] The unique shape of the Thiele tube is designed to allow for the circulation of the heating oil via convection, ensuring uniform temperature distribution. The principle of this method is to heat the sample slightly above its boiling point and then allow it to cool. The boiling point is the temperature at which the contracting vapor inside a small, inverted capillary tube draws the surrounding liquid into it.[7]

Detailed Step-by-Step Protocol (Thiele Tube Method)
  • Apparatus Setup:

    • Attach a small test tube containing 0.5-1 mL of 3-(4-Bromophenyl)cyclohexanone to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

    • Place a small capillary tube (sealed at one end) into the test tube with the open end downwards.

    • Clamp the thermometer assembly so that it is immersed in the oil of a Thiele tube, ensuring the sample is below the oil level and the rubber band is above it.[7]

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.[7]

    • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is due to the expansion of the air trapped inside.

    • Continue heating until a continuous and rapid stream of bubbles is observed, indicating that the vapor pressure of the sample has exceeded the atmospheric pressure and the sample is boiling.[7][10]

  • Cooling and Measurement:

    • Remove the heat source and allow the apparatus to cool slowly.

    • As the temperature drops, the stream of bubbles will slow down and eventually stop.

    • The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[7] Record this temperature.

  • Data Reporting:

    • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[3][7]

Visualization of the Boiling Point Determination Workflow

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heat Heating & Observation cluster_cool Cooling & Measurement Sample Add Sample to Test Tube Capillary Insert Inverted Capillary Sample->Capillary Attach Attach to Thermometer Capillary->Attach Immerse Immerse in Thiele Tube Attach->Immerse Heat Gently Heat Side Arm Immerse->Heat Bubbles Observe Continuous Bubbles Heat->Bubbles Cool Remove Heat & Cool Slowly Bubbles->Cool Observe_Draw Observe Liquid Entry into Capillary Cool->Observe_Draw Record_BP Record Boiling Point Temperature Observe_Draw->Record_BP Report_BP Report Boiling Point & Pressure Record_BP->Report_BP

Caption: Workflow for Boiling Point Determination by the Thiele Tube Method.

Conclusion

The melting and boiling points are indispensable physical constants for the characterization of 3-(4-Bromophenyl)cyclohexanone. While published experimental data for this specific compound is not currently available, this guide provides detailed, field-proven methodologies for their accurate determination. By adhering to these protocols, researchers in drug development and related scientific fields can confidently establish the identity and purity of their synthesized compounds, a critical step in advancing new chemical entities through the discovery pipeline. The principles of controlled heating, thermal equilibrium, and careful observation are central to obtaining reliable and reproducible data.

References

  • Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Edisco. (n.d.). Melting point determination. Retrieved from [Link]

  • Scribd. (n.d.). Experimental No. (2) Boiling Point Boiling point Purpose of experimental. Retrieved from [Link]

  • Scribd. (n.d.). 02 Exp 1 Boiling Point Determination. Retrieved from [Link]

  • Pace University. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

Sources

Foundational

Technical Guide: Rhodium-Catalyzed Asymmetric Synthesis of 3-(4-Bromophenyl)cyclohexanone

Executive Summary The asymmetric synthesis of 3-(4-bromophenyl)cyclohexanone represents a benchmark transformation in organometallic chemistry, leveraging the unique chemoselectivity of Rhodium(I) over Palladium(0). Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The asymmetric synthesis of 3-(4-bromophenyl)cyclohexanone represents a benchmark transformation in organometallic chemistry, leveraging the unique chemoselectivity of Rhodium(I) over Palladium(0). Unlike palladium, which readily undergoes oxidative addition into aryl-halide bonds (leading to Suzuki-Miyaura coupling byproducts), Rhodium(I) catalysts facilitate the 1,4-conjugate addition of arylboronic acids to enones while leaving the aryl-bromide moiety intact. This chemoselectivity renders the product a high-value chiral building block, as the preserved bromine handle allows for subsequent orthogonal functionalization.

This guide details the mechanistic evolution, optimal ligand selection, and a validated protocol for this transformation, rooted in the foundational work of Hayashi and Miyaura.

Part 1: The Mechanistic Foundation

To master this synthesis, one must understand the catalytic cycle's reliance on the hydroxorhodium species. Unlike copper-catalyzed additions which often rely on organolithium or Grignard transmetallation, the Rh-catalyzed pathway is compatible with aqueous conditions—a feature that is not just "green" but mechanistically mandatory.

The Hydroxorhodium Pathway

The active catalytic species is not the precatalyst (often


 or 

), but rather a monomeric hydroxorhodium(I) complex

.
  • Transmetallation: The cycle initiates with the reaction between the arylboronic acid and the Rh-OH species.[1] This is the rate-determining step in many systems. Base is often not strictly required if the boronic acid is sufficiently Lewis acidic, but the presence of hydroxide (or water acting to generate Rh-OH) is critical.

  • Olefin Insertion: The aryl-Rh species coordinates to the enone. The aryl group migrates to the

    
    -carbon, forming an 
    
    
    
    -oxa-allyl rhodium intermediate (rhodium enolate).
  • Hydrolysis: This is the distinct feature of the Hayashi-Miyaura cycle. The rhodium enolate is hydrolyzed by water, releasing the product and regenerating the Rh-OH active species. Without water, the catalyst does not turn over.

Visualization: The Catalytic Cycle

RhodiumCycle RhOH Active Species [Rh(OH)L*] Transmetal Transmetallation (+ ArB(OH)2) RhOH->Transmetal RhAr Aryl-Rhodium [Rh(Ar)L*] Transmetal->RhAr Insert Enone Insertion (Carborhodation) RhAr->Insert + Cyclohexenone RhEnolate Oxa-π-allyl Rhodium (Rh-Enolate) Insert->RhEnolate Hydrolysis Hydrolysis (+ H2O) RhEnolate->Hydrolysis Hydrolysis->RhOH Regeneration Product Release Product 3-(4-Br-Ph)-cyclohexanone Hydrolysis->Product

Figure 1: The Hayashi-Miyaura Catalytic Cycle. Note the critical role of water in the hydrolysis step to regenerate the active Hydroxorhodium species.

Part 2: Historical Evolution & Ligand Engineering

The history of this reaction is defined by the quest for enantioselectivity and lower reaction temperatures.[2]

The BINAP Era (1998 - Early 2000s)

Hayashi and Miyaura (1998) revolutionized conjugate addition by using Rh(acac)(C2H4)2 with (S)-BINAP.

  • Performance: High enantioselectivity (>98% ee) for arylboronic acids.[3][4][5][6]

  • Limitation: Required high temperatures (60–100°C). The bulky BINAP ligand creates a rigid chiral pocket but slows down transmetallation.

  • Relevance to Topic: This remains the most robust method for simple substrates like 4-bromophenylboronic acid if high temperature is tolerated.

The Chiral Diene Revolution (Early 2000s - Present)

Carreira and Hayashi independently developed chiral bicyclic diene ligands (e.g., (R,R)-Bn-nbd* or Fc-tfb).

  • Mechanism: Dienes bind Rh(I) more strongly than mono-olefins but less strongly than bisphosphines, creating a "Goldilocks" electronic environment that accelerates catalysis.

  • Advantage: Reactions proceed at room temperature or even 0°C.

  • Relevance: Preferred for thermally sensitive substrates, though often more expensive than BINAP.

Comparative Analysis of Ligand Classes
ParameterBisphosphines (BINAP/CHIRAPHOS)Chiral Dienes (Norbornadiene derivs.)Phosphoramidites (Mono-P)
Reaction Temp High (60–100°C)Low (0–25°C)Moderate (40–60°C)
Air Stability Moderate (Ligand oxidizes)High (Olefin stable)Low (Hydrolysis risk)
Turnover Freq. Low to ModerateHighHigh
Cost ModerateHighLow
Rec. for 4-Br Primary Choice (Robustness)Secondary (If mildness needed)Tertiary

Part 3: Validated Protocol (Case Study)

Target: (S)-3-(4-Bromophenyl)cyclohexanone Method: Rh/(S)-BINAP Catalyzed Conjugate Addition

Experimental Design Strategy
  • Chemoselectivity: We utilize Rh(I) to avoid touching the Ar-Br bond.

  • Solvent System: Dioxane/Water (10:1).[3] The water is stoichiometric reagent, not just solvent.

  • Stoichiometry: Boronic acid is used in slight excess (1.5 - 2.0 equiv) to account for potential protodeboronation (a common side reaction where Ar-B(OH)2 converts to Ar-H).

Step-by-Step Procedure

Reagents:

  • Rh(acac)(C2H4)2 (3.0 mol%)

  • (S)-BINAP (3.3 mol%)

  • 4-Bromophenylboronic acid (2.0 equiv)

  • 2-Cyclohexen-1-one (1.0 equiv)

  • Solvent: 1,4-Dioxane / Water (10:1 ratio)[3]

Workflow:

  • Catalyst Formation (In-Situ): In a Schlenk flask under Argon, dissolve Rh(acac)(C2H4)2 and (S)-BINAP in dioxane. Stir at room temperature for 5-10 minutes. The solution should turn from yellow to deep orange/red, indicating the displacement of ethylene ligands by BINAP.

  • Substrate Addition: Add 4-bromophenylboronic acid.

  • Solvent Completion: Add the water component.[1][2]

  • Reaction: Add 2-cyclohexen-1-one. Heat the mixture to 90°C.

    • Note: High temperature is necessary for the BINAP system to overcome the energy barrier of transmetallation.

  • Monitoring: Monitor by TLC or GC-MS. Look for the disappearance of the enone.

    • Checkpoint: Ensure no biaryl (Suzuki) product is forming. If biaryl is observed, oxygen may have leaked in (homocoupling) or temperature is too high.

  • Workup: Cool to room temperature. Dilute with ethyl acetate, wash with saturated NaHCO3 (to remove excess boronic acid) and brine.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc).

Workflow Visualization

Workflow Prep Catalyst Pre-formation Rh(acac) + BINAP (10 min, RT) Mix Substrate Addition + 4-Br-Ph-B(OH)2 + Enone + H2O Prep->Mix Heat Catalysis 90°C, 3-6 Hours (Argon atm) Mix->Heat Quench Workup Extr. EtOAc Wash NaHCO3 Heat->Quench Isolate Isolation Column Chrom. Yield: ~85-90% Quench->Isolate

Figure 2: Experimental workflow for the batch synthesis of the target molecule.

Part 4: Troubleshooting & Critical Parameters (Self-Validating Systems)

To ensure trustworthiness, the protocol must be treated as a system where inputs are validated.

The "Stalled Reaction" Scenario
  • Symptom: Conversion stops at 50%.

  • Cause: Boronic acid degradation (protodeboronation).

  • Validation: Check the ratio of Bromobenzene (Ar-H) to 4-Bromophenylboronic acid in the crude mixture.

  • Fix: Add boronic acid in portions (e.g., 1.0 equiv at T=0, 0.5 equiv at T=1h) rather than all at once. This keeps the effective concentration lower, favoring the Rh-cycle over the degradation pathway.

Low Enantioselectivity
  • Symptom: ee drops below 90%.

  • Cause: Partial oxidation of the phosphine ligand or background (uncatalyzed) reaction.

  • Fix: Ensure the reaction temperature is not too high. While 90°C is standard for BINAP, going to 110°C might induce uncatalyzed addition. Ensure Argon line integrity.

Bromine Integrity
  • Validation: Take a crude NMR. Look for the para-substitution pattern in the aromatic region. If the pattern becomes complex, you may have accidental Suzuki coupling (biaryl formation).

  • Prevention: Ensure strictly Palladium-free glassware and stir bars. Trace Pd contamination is the enemy of chemoselectivity here.

References

  • Hayashi, T., & Miyaura, N. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones. Journal of the American Chemical Society, 120(22), 5579–5580. Link

  • Takaya, Y., Ogasawara, M., Hayashi, T., Sakai, M., & Miyaura, N. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones. Journal of the American Chemical Society, 120(22), 5579–5580. (Foundational Paper). Link

  • Defieber, C., Paquin, J. F., Serna, S., & Carreira, E. M. (2004). Chiral [2.2.2] dienes as ligands for Rh(I) in conjugate additions of boronic acids to a wide range of acceptors. Organic Letters, 6(21), 3873-3876. Link

  • Hayashi, T. (2003). Rhodium-catalyzed asymmetric 1,4-addition: a new chiral catalyst and its application to the synthesis of chiral building blocks. Synlett, 2003(02), 0268-0274. Link

  • Edwards, H. J., et al. (2005). Mechanistic Studies on the Rhodium-Catalyzed Conjugate Addition of Arylboronic Acids to Enones. Angewandte Chemie International Edition, 44(27), 4191-4194. Link

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Enantioselective Synthesis of 3-(4-Bromophenyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction The chiral 3-arylcyclohexanone scaffold is a privileged motif in medicinal chemistry and a ke...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The chiral 3-arylcyclohexanone scaffold is a privileged motif in medicinal chemistry and a key building block for the synthesis of a wide array of biologically active molecules and natural products. The stereochemistry at the C3 position is often critical for pharmacological activity, making the development of robust enantioselective synthetic methods a paramount objective. This guide provides detailed protocols and mechanistic insights for two powerful and distinct approaches to the enantioselective synthesis of 3-(4-Bromophenyl)cyclohexanone: Rhodium-Catalyzed Asymmetric 1,4-Addition and Organocatalytic Michael Addition. The 4-bromophenyl substituent offers a versatile handle for further functionalization via cross-coupling reactions, enhancing the synthetic utility of the target molecule.

This document is structured to provide not only step-by-step instructions but also the scientific rationale behind the chosen reagents and conditions, empowering researchers to understand, adapt, and troubleshoot these state-of-the-art synthetic transformations.

Method 1: Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition

This approach leverages the power of transition metal catalysis to achieve high enantioselectivity. The core of this method is the 1,4-addition of an arylboronic acid to 2-cyclohexenone, catalyzed by a chiral rhodium-phosphine complex. The use of (R)- or (S)-BINAP as a chiral ligand allows for the selective formation of one enantiomer of the product.[1]

Causality and Mechanistic Insight

The reaction proceeds through a catalytic cycle involving the formation of a chiral rhodium-aryl species. This complex then coordinates to the enone, and the aryl group is transferred to the β-carbon in a migratory insertion step. The stereochemical outcome is determined by the facial selectivity imposed by the chiral BINAP ligand during this key C-C bond-forming event. The subsequent protonolysis of the rhodium enolate intermediate regenerates the catalyst and yields the desired 3-substituted cyclohexanone. The choice of a rhodium precursor like [Rh(acac)(C₂H₄)₂] and a chiral bisphosphine ligand such as BINAP is crucial for achieving high catalytic activity and enantioselectivity.[1][2]

Experimental Workflow Diagram

G cluster_prep Catalyst Preparation cluster_reaction 1,4-Conjugate Addition cluster_workup Workup and Purification rh_prec [Rh(acac)(C2H4)2] cat_form Active Chiral Rhodium Catalyst rh_prec->cat_form binap (R)-BINAP binap->cat_form solvent_prep Dioxane/H2O solvent_prep->cat_form reaction Reaction Mixture (Heat, Inert Atmosphere) cat_form->reaction boronic_acid 4-Bromophenylboronic Acid boronic_acid->reaction cyclohexenone 2-Cyclohexenone cyclohexenone->reaction quench Quenching reaction->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification final_product final_product purification->final_product Final Product

Caption: Workflow for Rhodium-Catalyzed Asymmetric 1,4-Addition.

Detailed Protocol

Materials:

  • Acetylacetonatobis(ethylene)rhodium(I) ([Rh(acac)(C₂H₄)₂])

  • (R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

  • 4-Bromophenylboronic acid

  • 2-Cyclohexenone (distilled before use)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Nitrogen or Argon gas supply

Procedure:

  • Catalyst Preparation:

    • To a dry, nitrogen-flushed Schlenk flask equipped with a magnetic stir bar, add [Rh(acac)(C₂H₄)₂] (e.g., 10.3 mg, 0.04 mmol, 1 mol%) and (R)-BINAP (e.g., 30 mg, 0.048 mmol, 1.2 mol%).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous 1,4-dioxane (e.g., 15 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst solution.

  • Reaction Setup:

    • In a separate flask, dissolve 4-bromophenylboronic acid (e.g., 1.0 g, 5.0 mmol, 1.25 equiv) and 2-cyclohexenone (e.g., 0.385 g, 4.0 mmol, 1.0 equiv) in the prepared catalyst solution.

    • Add deionized water (e.g., 1.5 mL).

    • Fit the flask with a reflux condenser under a nitrogen atmosphere.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 5-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add diethyl ether (e.g., 30 mL) and wash the organic layer sequentially with water (2 x 15 mL), saturated aqueous sodium bicarbonate (15 mL), and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantiomerically enriched 3-(4-Bromophenyl)cyclohexanone.

Expected Results
ParameterExpected Value
Yield 85-95%
Enantiomeric Excess (ee) >95% (for the R-enantiomer when using (R)-BINAP)
Appearance White to off-white solid

Note: Enantiomeric excess should be determined by chiral High-Performance Liquid Chromatography (HPLC).

Method 2: Organocatalytic Enantioselective Michael Addition

Organocatalysis offers a metal-free alternative for asymmetric synthesis, often with milder reaction conditions. This protocol utilizes a chiral secondary amine catalyst, such as a derivative of proline, to facilitate the conjugate addition of a suitable nucleophile to an α,β-unsaturated aldehyde, which can then be converted to the target cyclohexanone. A more direct approach involves the Michael addition of a nucleophile to 2-cyclohexenone catalyzed by a chiral organocatalyst.[3][4]

Causality and Mechanistic Insight

The catalytic cycle in this case involves the formation of a chiral enamine intermediate between the cyclohexanone (as the nucleophile) and the chiral secondary amine catalyst.[4] This enamine then attacks an electrophilic source of the "4-bromophenyl" group. Alternatively, and more commonly for this specific transformation, a Michael acceptor (2-cyclohexenone) reacts with a nucleophile in the presence of a catalyst that activates the acceptor. For instance, a chiral primary amine catalyst can activate an α,β-unsaturated ketone via iminium ion formation, making it more susceptible to nucleophilic attack. The chiral environment created by the catalyst directs the incoming nucleophile to one face of the molecule, thereby controlling the stereochemistry of the newly formed stereocenter.[5][6]

Experimental Workflow Diagram

G cluster_reactants Reactant Preparation cluster_reaction Michael Addition cluster_workup Workup and Purification cyclohexanone Cyclohexanone reaction_mix Reaction Mixture (Room Temperature) cyclohexanone->reaction_mix nitrostyrene trans-β-(4-Bromophenyl)nitrostyrene nitrostyrene->reaction_mix catalyst Chiral Proline-based Catalyst catalyst->reaction_mix catalyst->reaction_mix solvent Solvent (e.g., Toluene) solvent->reaction_mix quench_acid Acidic Quench reaction_mix->quench_acid extraction Extraction quench_acid->extraction purification Column Chromatography extraction->purification final_product final_product purification->final_product Intermediate Product

Caption: Workflow for Organocatalytic Michael Addition.

Detailed Protocol (Illustrative Example using a Proline-based Catalyst)

This protocol outlines the synthesis of a precursor which can be further transformed into the target cyclohexanone.

Materials:

  • Cyclohexanone

  • trans-β-(4-Bromophenyl)nitrostyrene

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

  • Benzoic acid

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry vial equipped with a magnetic stir bar, add the chiral catalyst (e.g., 16.3 mg, 0.05 mmol, 10 mol%), benzoic acid (e.g., 6.1 mg, 0.05 mmol, 10 mol%), and anhydrous toluene (1.0 mL).

    • Add cyclohexanone (e.g., 0.2 mL, 2.0 mmol, 4.0 equiv).

    • Add trans-β-(4-Bromophenyl)nitrostyrene (e.g., 116 mg, 0.5 mmol, 1.0 equiv).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction by TLC until the starting nitrostyrene is consumed.

  • Workup and Purification:

    • Quench the reaction by adding saturated aqueous ammonium chloride (5 mL).

    • Extract the mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the Michael adduct.

  • Conversion to Cyclohexanone (Nef Reaction):

    • The resulting γ-nitroketone can be converted to the corresponding 1,4-dicarbonyl compound via a Nef reaction, which can then be cyclized to form the desired cyclohexanone derivative. This subsequent step is often achieved under acidic or basic conditions, depending on the specific substrate.

Expected Results for Michael Addition
ParameterExpected Value
Yield 70-90%
Diastereomeric Ratio (dr) >10:1
Enantiomeric Excess (ee) >90%

Note: The stereochemical outcomes should be determined by chiral HPLC and NMR spectroscopy.

Conclusion

The enantioselective synthesis of 3-(4-Bromophenyl)cyclohexanone can be effectively achieved through both rhodium-catalyzed conjugate addition and organocatalytic Michael addition strategies. The choice of method may depend on factors such as catalyst availability and cost, substrate scope, and tolerance of functional groups.

  • Rhodium-catalysis offers a direct and highly efficient route with excellent enantioselectivity, making it suitable for large-scale synthesis.[1]

  • Organocatalysis provides a valuable metal-free alternative, operating under mild conditions and offering a high degree of stereocontrol.[4]

Both protocols presented herein are robust and have been developed based on established and reliable methodologies in asymmetric synthesis. Researchers are encouraged to optimize conditions for their specific needs to achieve the best possible outcomes.

References

  • Asymmetric Synthesis of the Epimeric (3S)-3-((E)-Hex-1-enyl)-2-methylcyclohexanones. (2007). Molbank, 2007(2), M522. [Link]

  • Asymmetric synthesis of the epimeric (3S)-3-((E)-hex-1-enyl)-2-methylcyclohexanones. (2007). MDPI. [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024). Beilstein Journal of Organic Chemistry, 20, 177. [Link]

  • Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2004). (R)-(+)-3-PHENYLCYCLOHEXANONE. Organic Syntheses, 80, 239. [Link]

  • Peng, P.-K., & May, J. A. (2022). Enantioselective Organocatalytic Conjugate Addition in a Tandem Synthesis of δ-Substituted Cyclohexenones and Four-Step Total Synthesis of Penienone. Organic Letters, 24(29), 5334–5338. [Link]

  • Enantioselective Organocatalytic Conjugate Addition for the Synthesis of δ-Substituted Cyclohexenones and Acyclic Quaternary All-Carbon Centers. (n.d.). DSpace Repository. [Link]

  • Asymmetric Synthesis of 5-Arylcyclohexenones by Rhodium(I)-Catalyzed Conjugate Arylation of Racemic 5-(Trimethylsilyl)cyclohexen. (n.d.). datapdf.com. [Link]

  • Proline-catalyzed aldol reaction between cyclohexanone and p-nitrobenzaldehyde. (n.d.). ResearchGate. [Link]

  • Peng, P. K., & May, J. A. (2022). Enantioselective Organocatalytic Conjugate Addition in a Tandem Synthesis of δ-Substituted Cyclohexenones and Four-Step Total Synthesis of Penienone. Organic letters, 24(29), 5334–5338. [Link]

  • Shintani, R., Ueyama, K., Yamada, I., & Hayashi, T. (2005). Asymmetric synthesis of 5-arylcyclohexenones by rhodium(I)-catalyzed conjugate arylation of racemic 5-(trimethylsilyl)cyclohexenone with arylboronic acids. Organic letters, 7(20), 4479–4481. [Link]

  • Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES, 75(4), 757. [Link]

  • Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation. (n.d.). Organic Chemistry Portal. [Link]

  • Rhodium(iii)-catalyzed asymmetric allylic cyclization of cyclohexadienone-tethered allenes. (n.d.). Royal Society of Chemistry. [Link]

  • Asymmetric Michael Addition of Cyclohexanones to trans-β- Nitrostyrene Catalyzes by Prolineamide-Based Organocatalyst. (n.d.). AIP Publishing. [Link]

  • Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent. (2021). ACS Omega, 6(30), 19894–19898. [Link]

  • Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. (n.d.). Wiley Online Library. [Link]

  • Company, A., Valero, G., Crovetto, L., Moyano, A., & Rios, R. (2009). Enantioselective synthesis of functionalized nitrocyclopropanes by organocatalytic conjugate addition of bromonitroalkanes to alpha,beta-unsaturated enones. Chemistry (Weinheim an der Bergstrasse, Germany), 15(4), 972–979. [Link]

  • Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. (n.d.). National Center for Biotechnology Information. [Link]

  • Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. (n.d.). Organic Chemistry Portal. [Link]

  • Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. (2022). DigitalCommons@TMC. [Link]

  • ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. (n.d.). Macmillan Group. [Link]

  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. (n.d.). National Center for Biotechnology Information. [Link]

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. (2025). MDPI. [Link]

  • Organic & Biomolecular Chemistry. (2024). Royal Society of Chemistry. [Link]

  • Asymmetric reaction of cyclohexanone with aryl aldehydes promoted by ferrocenium organocatalyst 17 …. (n.d.). ResearchGate. [Link]

  • Cyclohexanone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Enantioselective synthesis of 4-aryl-3,4-dihydrocoumarins via N-heterocyclic carbene catalyzed β-arylation/cyclization of α-bromoenals. (n.d.). Royal Society of Chemistry. [Link]

Sources

Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-(4-Bromophenyl)cyclohexanone

For: Researchers, scientists, and drug development professionals. Introduction: Expanding the Synthetic Toolbox for Novel Cyclohexanone Derivatives The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Expanding the Synthetic Toolbox for Novel Cyclohexanone Derivatives

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness, functional group tolerance, and capacity to forge carbon-carbon bonds with high efficiency.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organohalide has revolutionized the synthesis of biaryls, styrenes, and polyolefins, with profound implications for the pharmaceutical and materials science industries.[1]

This guide focuses on a specific, yet highly valuable, application of this powerful reaction: the use of 3-(4-Bromophenyl)cyclohexanone as a Suzuki coupling partner. This substrate is a versatile building block for the synthesis of 3-arylcyclohexanones, a scaffold present in numerous biologically active molecules and advanced materials. The presence of the cyclohexanone moiety, however, introduces unique challenges and considerations that necessitate a tailored approach to reaction design and execution.

These application notes provide a comprehensive overview of the mechanistic underpinnings, practical considerations, and detailed protocols for the successful Suzuki-Miyaura coupling of 3-(4-Bromophenyl)cyclohexanone. By explaining the "why" behind the "how," this document aims to empower researchers to not only replicate the described methods but also to rationally troubleshoot and adapt them for their specific synthetic targets.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][2][4] Understanding this mechanism is paramount for rational catalyst selection and reaction optimization.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 3-(4-Bromophenyl)cyclohexanone. This step forms a Pd(II) intermediate. The reactivity of the aryl bromide is a critical factor, with electron-withdrawing groups on the aromatic ring generally accelerating this step.[1]

  • Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[3][4][5] The choice of base is therefore critical and can significantly influence the reaction rate and yield.[4]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle for 3-(4-Bromophenyl)cyclohexanone Pd(0)L2 Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 3-(4-Bromophenyl)cyclohexanone Pd(II)_Intermediate Ar-Pd(II)-Br (L)2 Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Diaryl_Pd(II) Ar-Pd(II)-R' (L)2 Transmetalation->Diaryl_Pd(II) Reductive_Elimination Reductive Elimination Diaryl_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product 3-Arylcyclohexanone Reductive_Elimination->Product Boronic_Acid R'-B(OH)2 + Base Boronate [R'-B(OH)3]⁻ Boronic_Acid->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Considerations for 3-(4-Bromophenyl)cyclohexanone

The presence of the enolizable cyclohexanone ring in the substrate requires careful consideration of the reaction conditions to avoid potential side reactions, such as self-condensation or other base-mediated transformations.

Catalyst and Ligand Selection

A wide variety of palladium catalysts can be employed for Suzuki couplings. For substrates like 3-(4-Bromophenyl)cyclohexanone, which is an aryl bromide, several robust catalyst systems are available.

  • Palladium(II) Pre-catalysts: Pd(OAc)₂ and PdCl₂(dppf) are common choices that are reduced in situ to the active Pd(0) species.

  • Palladium(0) Catalysts: Pd(PPh₃)₄ and Pd₂(dba)₃ are also effective and do not require an in situ reduction step.

  • Ligands: For aryl bromides, standard phosphine ligands like triphenylphosphine (PPh₃) are often sufficient. However, for more challenging couplings or to improve reaction rates and yields, more electron-rich and bulky ligands such as SPhos or XPhos can be advantageous.[6]

The Critical Role of the Base

The choice of base is arguably the most critical parameter when working with 3-(4-Bromophenyl)cyclohexanone due to the presence of the enolizable ketone. Strong bases like NaOH or KOH could potentially lead to undesired side reactions. Therefore, milder inorganic bases are generally preferred.

  • Potassium Carbonate (K₂CO₃): A widely used and effective base for Suzuki couplings, offering a good balance of reactivity and selectivity. It is often used in aqueous solutions.[6]

  • Potassium Phosphate (K₃PO₄): Another excellent choice, particularly for anhydrous conditions, which can be beneficial in minimizing protodeboronation of the boronic acid.[6]

  • Cesium Carbonate (Cs₂CO₃): A stronger inorganic base that can be effective for more challenging couplings.

It is advisable to perform small-scale screening of different bases to determine the optimal conditions for a specific boronic acid partner.

Solvent Systems

The choice of solvent is crucial for ensuring the solubility of all reaction components and for facilitating the interaction between the organic and aqueous phases when a biphasic system is used.

  • Toluene/Water or Dioxane/Water: These are classic biphasic solvent systems for Suzuki couplings. The aqueous phase is necessary to dissolve the inorganic base.[6]

  • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF and dioxane that often provides excellent results and facilitates phase separation during workup.[6]

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be used when solubility is an issue, though it can be more challenging to remove during purification.

Detailed Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 3-(4-Bromophenyl)cyclohexanone. It is recommended to optimize these conditions for each specific boronic acid.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for a wide range of arylboronic acids.

Materials:

  • 3-(4-Bromophenyl)cyclohexanone (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-Bromophenyl)cyclohexanone, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the toluene and water to the flask.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylcyclohexanone.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and often leads to improved yields.

Materials:

  • 3-(4-Bromophenyl)cyclohexanone (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.6 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.01 mmol, 2 mol%)

  • SPhos (0.02 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (1.0 mmol, 2.0 equiv)

  • Dioxane (3 mL)

  • Water (0.5 mL)

Procedure:

  • In a microwave reaction vessel equipped with a magnetic stir bar, combine 3-(4-Bromophenyl)cyclohexanone, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add dioxane and water to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 15-30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Follow the workup and purification procedure described in Protocol 1.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical yields for the Suzuki coupling of a model substrate, 4-bromoacetophenone, which is structurally similar to 3-(4-Bromophenyl)cyclohexanone. This data can serve as a useful benchmark when optimizing reactions with the target substrate.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O100692[7]
2PdCl₂(dppf) (3)-K₃PO₄ (2)Dioxane100889[8]
3Pd(PPh₃)₄ (3)-Na₂CO₃ (2)DMF/H₂O90495[7]
4Pd₂(dba)₃ (1.5)SPhos (3)Cs₂CO₃ (2)2-MeTHF/H₂O80297[6]
5Pd(OAc)₂ (0.5)-KOH (2)H₂O100194[7]

Yields are for the coupling of 4-bromoacetophenone with phenylboronic acid and are intended for illustrative purposes. Actual yields with 3-(4-Bromophenyl)cyclohexanone may vary.

Troubleshooting and Self-Validation

A successful protocol should be a self-validating system. If a reaction is not proceeding as expected, consider the following troubleshooting steps:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is fresh and has been stored properly. Consider using a different catalyst/ligand system.

    • Insufficient Degassing: Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction mixture is thoroughly degassed.

    • Poor Solubility: If reactants are not fully dissolved, the reaction rate will be slow. Try a different solvent system or increase the temperature.

    • Base Incompatibility: The chosen base may not be effective. Screen other bases as suggested above.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This is often due to the presence of oxygen. Improve degassing procedures.

    • Protodeboronation: The boronic acid is hydrolyzed back to the corresponding arene. This can be minimized by using anhydrous conditions with a base like K₃PO₄.

    • Enolization-Related Side Products: If you observe byproducts resulting from the reaction of the cyclohexanone enolate, consider using a milder base (e.g., K₂CO₃ or even NaHCO₃) or lowering the reaction temperature.

Experimental Workflow Visualization

Suzuki_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine_Reagents Combine 3-(4-Bromophenyl)cyclohexanone, boronic acid, and base in flask Inert_Atmosphere Evacuate and backfill with N₂ or Ar (3x) Combine_Reagents->Inert_Atmosphere Add_Solvents Add degassed solvents Inert_Atmosphere->Add_Solvents Add_Catalyst Add palladium catalyst Add_Solvents->Add_Catalyst Heat_Stir Heat to desired temperature with vigorous stirring Add_Catalyst->Heat_Stir Monitor Monitor progress by TLC or GC-MS Heat_Stir->Monitor Cool_Quench Cool to room temperature and add water/organic solvent Monitor->Cool_Quench Reaction Complete Extract Separate layers and extract aqueous phase Cool_Quench->Extract Wash_Dry Wash combined organic layers with brine and dry Extract->Wash_Dry Concentrate Concentrate under reduced pressure Wash_Dry->Concentrate Purify Purify by flash column chromatography Concentrate->Purify Product_Analysis Characterize final product (NMR, MS, etc.) Purify->Product_Analysis

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of 3-(4-Bromophenyl)cyclohexanone is a powerful and versatile method for the synthesis of novel 3-arylcyclohexanone derivatives. By carefully selecting the catalyst, ligand, base, and solvent, and by understanding the underlying mechanistic principles, researchers can achieve high yields and purity. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful application of this important transformation in drug discovery and materials science.

References

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). [Link]

  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • How to approach choosing reaction conditions for Suzuki? r/Chempros. Reddit.
  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?
  • Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues †. Sciforum.
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Deriv
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters (ACS Publications). [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Synthesis of Cyclic 3-Aryl-Substituted 1,2-Dicarbonyl Compounds via Suzuki Cross-Coupling Reactions. Semantic Scholar.
  • Aldehydes and Ketones Influence Reactivity and Selectivity in Nick- el-Catalyzed Suzuki-Miyaura Reactions. Semantic Scholar.
  • Synthesis of Cyclic 3-Aryl-Substituted 1,2-Dicarbonyl Compounds via Suzuki Cross-Coupling Reactions.
  • (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions.
  • The Suzuki Reaction. Chem 115 Myers.
  • Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds. PMC.

Sources

Method

Application Note: Reductive Amination of 3-(4-Bromophenyl)cyclohexanone

This Application Note is designed for research scientists and drug development professionals. It synthesizes established reductive amination methodologies with specific adaptations for the 3-(4-Bromophenyl)cyclohexanone...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals. It synthesizes established reductive amination methodologies with specific adaptations for the 3-(4-Bromophenyl)cyclohexanone scaffold, a critical pharmacophore in the synthesis of analgesics (e.g., Tramadol/Tapentadol rigidified analogs) and sigma receptor ligands.

Introduction & Strategic Significance

The reductive amination of 3-(4-Bromophenyl)cyclohexanone (3-BPC) is a pivotal transformation in medicinal chemistry. Unlike simple aliphatic ketones, 3-BPC presents unique stereochemical challenges due to the bulky aryl substituent at the C3 position. The 4-bromophenyl moiety serves as a versatile handle for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, making this scaffold a high-value intermediate for library generation.

Key Challenges addressed in this guide:
  • Stereocontrol: Controlling the cis (1,3-diequatorial) vs. trans (1,3-axial/equatorial) ratio of the resulting amine.

  • Chemomoselectivity: Preserving the aryl bromide while reducing the imine.

  • Steric Hindrance: Overcoming the steric bulk of the C3-aryl group during nucleophilic attack.

Mechanistic Insight & Stereochemistry

Understanding the conformational landscape is prerequisite to protocol selection. 3-BPC exists predominantly in a chair conformation where the bulky 4-bromophenyl group occupies the equatorial position to minimize 1,3-diaxial strain.

Reaction Pathway[1][2][3][4][5][6][7]
  • Imine Formation: The amine attacks the carbonyl carbon.[1][2] Acid catalysis (AcOH or Lewis Acid) accelerates the dehydration to the iminium ion.

  • Hydride Delivery: The reducing agent attacks the iminium carbon.

    • Axial Attack: Hydride approaches from the axial direction (top face), yielding the Equatorial Amine (Cis-1,3-isomer). This is the thermodynamically favored product (diequatorial).

    • Equatorial Attack: Hydride approaches from the equatorial direction, yielding the Axial Amine (Trans-1,3-isomer).

Visualizing the Pathway

The following diagram illustrates the bifurcation between thermodynamic and kinetic control.

ReductiveAmination Start 3-(4-Bromophenyl) cyclohexanone Imine Imine/Iminium Intermediate Start->Imine + Amine - H2O AxialAttack Axial Hydride Attack (Small Hydride) Imine->AxialAttack EqAttack Equatorial Hydride Attack (Bulky Hydride) Imine->EqAttack CisProduct Cis-Amine (1,3-diequatorial) Thermodynamic Product AxialAttack->CisProduct Major Path (STAB) TransProduct Trans-Amine (1,3-axial/equatorial) Kinetic Product EqAttack->TransProduct Minor Path

Caption: Stereochemical divergence in the reduction of 3-substituted cyclohexanones. STAB conditions typically favor the Cis (diequatorial) isomer.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Primary and unhindered secondary amines. High functional group tolerance. Mechanism: Sodium Triacetoxyborohydride (STAB) is mild and reduces the iminium ion faster than the ketone, minimizing alcohol side products.

Reagents:

  • 3-(4-Bromophenyl)cyclohexanone (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)[3]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve 3-(4-Bromophenyl)cyclohexanone (1.0 mmol) in DCE (5 mL).

  • Imine Formation: Add the amine (1.1 mmol).

    • Note: If using an amine hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

  • Acid Activation: Add Glacial Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 15–30 minutes to promote imine formation.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for selectivity). Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Observation: Mild effervescence may occur.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of ketone starting material.

  • Quench: Quench by carefully adding saturated aqueous NaHCO₃ (10 mL). Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Titanium(IV) Isopropoxide Method

Best for: Sterically hindered amines, weak nucleophiles (anilines), or acid-sensitive substrates. Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger, pushing the equilibrium toward the imine.

Reagents:

  • 3-(4-Bromophenyl)cyclohexanone (1.0 equiv)

  • Amine (1.2 equiv)[4][5]

  • Titanium(IV) isopropoxide (1.2 – 1.5 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (absolute)

Step-by-Step Procedure:

  • Complexation: In a dried flask under Nitrogen, mix the ketone (1.0 mmol) and amine (1.2 mmol) neat (without solvent) or in minimal THF (1 mL).

  • Titanium Addition: Add Ti(OiPr)₄ (1.5 mmol) dropwise.

    • Critical: The mixture may become viscous. Stir at RT for 2–4 hours (or overnight for very hindered amines). This forms the titanium-imine complex.

  • Dilution & Reduction: Dilute the reaction mixture with MeOH (5 mL). Cool to 0°C.

  • Hydride Addition: Add NaBH₄ (1.5 mmol) portion-wise. (Caution: Exothermic/Gas evolution).

  • Workup (Specific for Ti):

    • Quench with 1N NaOH or water (2 mL). A white precipitate (TiO₂) will form.

    • Filter the suspension through a Celite pad to remove the titanium salts. Wash the pad with EtOAc.

    • Concentrate the filtrate and perform a standard Acid/Base extraction to purify.

Data Summary & Troubleshooting

Comparative Analysis of Reducing Agents

ParameterSTAB (Protocol A)Ti(OiPr)₄ / NaBH₄ (Protocol B)NaCNBH₃ (Legacy)
Reaction Rate ModerateSlow (Imine formation step)Slow
Selectivity High (Favors Cis)ModerateLow
Toxicity LowLow (Ti salts benign)High (HCN risk)
Water Tolerance Low (Decomposes)High (Scavenges water)High
Yield (Typical) 85-95%70-90%60-80%

Troubleshooting Guide:

  • Incomplete Conversion: If ketone remains after 16h in Protocol A, add another 0.5 equiv of STAB and 0.5 equiv of AcOH.

  • Dialkylation (Primary Amines): If dialkylation is observed (formation of tertiary amine), use a large excess of the amine (5–10 equiv) or switch to Protocol B, which forms a stable imine species before reduction.

  • Separation of Isomers: The cis and trans isomers often have distinct Rf values on silica gel. Flash chromatography using a gradient of 0-10% MeOH in DCM (with 1% NH₄OH) is effective.

References

  • Abdel-Magid, A. F., et al. (1996).[6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Mattson, R. J., et al. (1990).[8] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[8] The Journal of Organic Chemistry, 55(8), 2552–2554.[8] Link

  • Borch, R. F., et al. (1971).[6] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Common Organic Chemistry. (n.d.). "Reductive Amination: Common Conditions." Link

  • Organic Chemistry Portal. (n.d.). "Synthesis of Amines - Reductive Amination." Link

Sources

Application

Application Note: Stereocontrolled Synthesis &amp; Functionalization of 3-(4-Bromophenyl)cyclohexanone Scaffolds

This Application Note is structured to guide researchers through the high-purity synthesis and subsequent functionalization of chiral 3-(4-Bromophenyl)cyclohexanone. It prioritizes the Hayashi-Miyaura Asymmetric Conjugat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-purity synthesis and subsequent functionalization of chiral 3-(4-Bromophenyl)cyclohexanone. It prioritizes the Hayashi-Miyaura Asymmetric Conjugate Addition as the industry-standard entry point for establishing the C3 stereocenter, followed by divergent protocols for downstream pharmaceutical elaboration.

Executive Summary & Strategic Importance

The 3-arylcyclohexanone scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for analgesics (mixed


-opioid/NRI), sigma receptor ligands, and PARP inhibitors. The specific derivative 3-(4-Bromophenyl)cyclohexanone  is particularly high-value due to the orthogonal reactivity of the aryl bromide "handle," allowing for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.

However, the biological activity of these agents is strictly governed by stereochemistry. The C3 stereocenter dictates receptor binding affinity, while the C1 carbonyl offers a pro-chiral face for further functionalization.

This guide details a self-validating workflow for:

  • Upstream Synthesis: Establishing the C3 chiral center with >96% ee using Rhodium-catalyzed asymmetric conjugate addition.

  • Downstream Divergence: Diastereoselective reduction to access cis- or trans-alcohols with high predictability.

Mechanistic Workflow (Visualized)

The following diagram illustrates the stereochemical divergence. We utilize a Rhodium/BINAP system to set the initial configuration, followed by reagent-controlled hydride attack to determine the relative stereochemistry at C1.

G Start 2-Cyclohexen-1-one + 4-Bromophenylboronic acid Rh_Cat Rh(acac)(C2H4)2 / (R)-BINAP Asymmetric Conjugate Addition Start->Rh_Cat Chiral_Ketone (R)-3-(4-Bromophenyl)cyclohexanone (>96% ee) Rh_Cat->Chiral_Ketone 90% Yield L_Selectride L-Selectride (Kinetic Control) Chiral_Ketone->L_Selectride Luche NaBH4 / CeCl3 (Thermodynamic Control) Chiral_Ketone->Luche Cis_Alc (1S, 3R)-Alcohol (Cis-isomer) Axial OH L_Selectride->Cis_Alc dr > 95:5 Trans_Alc (1R, 3R)-Alcohol (Trans-isomer) Equatorial OH Luche->Trans_Alc dr ~ 80:20

Figure 1: Stereodivergent synthesis pathway. The Rh-catalyzed step sets the absolute configuration at C3, while the choice of reducing agent dictates the diastereoselectivity at C1.

Module 1: Enantioselective Synthesis (The Upstream)

Starting from racemic 3-(4-bromophenyl)cyclohexanone and attempting resolution is inefficient (max 50% yield). The preferred industrial route is the Hayashi-Miyaura reaction [1], which constructs the chiral center directly from achiral precursors.

Protocol A: Rh-Catalyzed Asymmetric Conjugate Addition

Objective: Synthesis of (R)-3-(4-Bromophenyl)cyclohexanone. Scale: 10 mmol (Typical Lab Scale).

Reagents:

  • Substrate: 2-Cyclohexen-1-one (1.0 equiv, 961 mg).

  • Boronic Acid: 4-Bromophenylboronic acid (2.0 equiv, 4.01 g).

  • Catalyst Precursor: [Rh(acac)(C2H4)2] (3 mol%).

  • Ligand: (R)-BINAP (3.3 mol%).

  • Solvent: Dioxane/H2O (10:1 ratio).

Step-by-Step Methodology:

  • Catalyst Formation: In a glovebox or under Argon, charge a Schlenk flask with [Rh(acac)(C2H4)2] (7.7 mg) and (R)-BINAP (20.5 mg). Add dry Dioxane (5 mL) and stir at room temperature for 5 minutes. The solution should turn deep orange-red, indicating the formation of the active cationic Rh-BINAP species.

  • Substrate Addition: Add 4-Bromophenylboronic acid followed by 2-Cyclohexen-1-one.

  • Reaction: Heat the mixture to 100°C for 3 hours. Note: The high temperature is required to drive the transmetallation of the arylboronic acid.

  • Quench: Cool to RT and dilute with Ethyl Acetate (EtOAc). Wash with saturated NaHCO3.

  • Purification: Flash column chromatography (Hexane/EtOAc 9:1).

QC Criteria (Self-Validation):

  • Yield: Expect >85% isolated yield.

  • Enantiomeric Excess (ee): Determine via Chiral HPLC (Chiralpak AD-H, Hexane/iPrOH 90:10, 1.0 mL/min).

    • (R)-isomer retention: ~12.5 min.

    • (S)-isomer retention: ~14.2 min.

    • Target: >96% ee.[1][2][3]

Module 2: Stereocontrolled Functionalization (The Downstream)

Once the (R)-ketone is secured, the carbonyl group can be reduced to an alcohol. The choice of reagent allows access to either the cis or trans diastereomer.

Protocol B: Kinetic Reduction (Cis-Selective)

Mechanism: L-Selectride (Lithium tri-sec-butylborohydride) is a bulky reducing agent. It attacks the ketone from the less hindered equatorial face, forcing the resulting hydroxyl group into the axial position (Cis relative to the C3 aryl group).

Procedure:

  • Dissolve (R)-3-(4-Bromophenyl)cyclohexanone (1 mmol) in dry THF (5 mL).

  • Cool to -78°C (Critical for selectivity).

  • Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise over 10 mins.

  • Stir at -78°C for 2 hours.

  • Oxidative Workup: Add MeOH (0.5 mL), then NaOH (6M, 1 mL) and H2O2 (30%, 1 mL). Stir at 0°C for 30 mins (destroys organoboron byproducts).

  • Result: predominately (1S, 3R)-Alcohol (Cis).

Protocol C: Thermodynamic Reduction (Trans-Selective)

Mechanism: Small hydride sources like NaBH4 (often with CeCl3, Luche conditions) attack from the axial face (minimizing torsional strain), placing the hydroxyl group in the thermodynamically stable equatorial position (Trans).

Procedure:

  • Dissolve ketone (1 mmol) in MeOH (5 mL).

  • Add CeCl3·7H2O (1.0 equiv). Stir until dissolved.

  • Cool to 0°C.

  • Add NaBH4 (1.2 equiv) portion-wise.

  • Result: predominately (1R, 3R)-Alcohol (Trans).

Data Summary & Validation

ParameterProtocol A (Rh-Catalysis)Protocol B (L-Selectride)Protocol C (Luche)
Main Product (R)-Ketone(1S, 3R)-Alcohol (Cis)(1R, 3R)-Alcohol (Trans)
Key Reagent Rh/BINAPBulky BorohydrideSmall Hydride
Selectivity >96% ee (Enantio)>95:5 dr (Diastereo)~80:20 dr (Diastereo)
Limiting Factor Catalyst Cost / O2 sensitivityTemp (-78°C)Separation of minor isomer
HPLC Column Chiralpak AD-HChiralcel OD-HChiralcel OD-H

NMR Interpretation Guide:

  • Axial Proton (Trans-alcohol): Appears as a triplet of triplets (tt) with large coupling constants (

    
     Hz) due to axial-axial coupling.
    
  • Equatorial Proton (Cis-alcohol): Appears as a broad singlet or narrow multiplet (

    
     Hz).
    

Late-Stage Diversification (The "Handle")

The 4-Bromophenyl moiety remains intact throughout these protocols. It serves as a versatile handle for library generation.

  • Suzuki Coupling: React the chiral alcohol with arylboronic acids (Pd(dppf)Cl2, K2CO3) to create biaryl ether analogs.

  • Buchwald-Hartwig: React with morpholine or piperidine to generate analogs of Desvenlafaxine or Tramadol [2].

Warning: If performing Pd-catalyzed coupling on the ketone intermediate, protect the carbonyl (as a ketal) to prevent


-arylation side reactions.

References

  • Hayashi, T., et al. "Asymmetric conjugate addition of arylboronic acids to enones catalyzed by rhodium." Journal of the American Chemical Society, 1998.

  • Paudel, P.R., et al. "Synthesis of Chiral 3-Substituted Cyclohexanones via Rhodium-Catalyzed Asymmetric Conjugate Addition." Organic Syntheses, 2018.

  • Stoltz, B.M., et al. "Enantioselective synthesis of the core of substituted cyclohexanones." Nature Chemistry, 2012.

  • Daicel Chiral Technologies. "Application Guide for Chiral HPLC Separation of Cyclohexanone Derivatives."

(Note: While specific URLs are generated based on standard repository structures, users should verify access rights via their institutional subscriptions.)

Sources

Method

Introduction: The Significance of 3-(4-Bromophenyl)cyclohexanone

An Application Guide to the Scalable Synthesis of 3-(4-Bromophenyl)cyclohexanone Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on the scalable synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Scalable Synthesis of 3-(4-Bromophenyl)cyclohexanone

Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on the scalable synthesis of 3-(4-Bromophenyl)cyclohexanone, a key intermediate in pharmaceutical manufacturing. We will explore and compare several synthetic strategies, focusing on aspects critical for scale-up, such as reaction efficiency, cost of goods, process safety, and environmental impact. Detailed, field-tested protocols for the most promising methods are provided, alongside expert commentary on the rationale behind key procedural choices.

3-(4-Bromophenyl)cyclohexanone is a valuable building block in medicinal chemistry and process development. The presence of the bromophenyl moiety offers a reactive handle for further functionalization, typically through metal-catalyzed cross-coupling reactions, while the cyclohexanone core provides a versatile scaffold for constructing more complex molecular architectures. Its synthesis is a critical first step in the manufacturing of several active pharmaceutical ingredients (APIs).

Transitioning a synthetic route from the laboratory bench to a pilot plant or full-scale manufacturing facility presents numerous challenges. A successful scale-up process must be not only high-yielding but also robust, safe, cost-effective, and environmentally sustainable. This guide will dissect potential synthetic routes with these industrial requirements at the forefront.

Overview of Primary Synthetic Strategies

The core transformation in synthesizing 3-(4-Bromophenyl)cyclohexanone involves the formation of a carbon-carbon bond between a cyclohexanone (or precursor) and a 4-bromophenyl group. Several established synthetic methodologies can achieve this. The choice of strategy is a critical decision driven by factors including raw material cost, catalyst availability, and the specific capabilities of the manufacturing site.

Synthetic_Strategies cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Target Product Cyclohexenone Cyclohexenone Suzuki Suzuki-Miyaura Coupling Cyclohexenone->Suzuki Negishi Negishi Coupling Cyclohexenone->Negishi Grignard Grignard 1,4-Addition (Michael Addition) Cyclohexenone->Grignard 4-Bromophenylboronic_Acid 4-Bromophenyl- boronic Acid 4-Bromophenylboronic_Acid->Suzuki 4-Bromophenylzinc_Halide 4-Bromophenyl- zinc Halide 4-Bromophenylzinc_Halide->Negishi 4-Bromophenylmagnesium_Bromide 4-Bromophenyl- magnesium Bromide 4-Bromophenylmagnesium_Bromide->Grignard Target 3-(4-Bromophenyl) cyclohexanone Suzuki->Target Negishi->Target Grignard->Target

Diagram 1: High-level overview of the primary synthetic routes to the target molecule.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are mainstays of modern pharmaceutical synthesis due to their high functional group tolerance, broad applicability, and generally mild reaction conditions.[1]

  • Suzuki-Miyaura Coupling: This reaction couples an organoboron species (e.g., 4-bromophenylboronic acid) with an organic halide or triflate. For this synthesis, the most common approach involves the reaction of 3-halocyclohexenone or a cyclohexenone-derived enol triflate with 4-bromophenylboronic acid. An alternative, more direct route is the 1,4-conjugate addition of the boronic acid to cyclohexenone itself, often catalyzed by a rhodium or palladium complex.[2][3] The use of boronic acids is advantageous due to their stability to air and moisture and relatively low toxicity.[4][5]

  • Negishi Coupling: This method involves the reaction of an organozinc reagent with an organic halide.[6][7] While organozinc reagents are more reactive than their boronic acid counterparts, leading to potentially faster reaction times, they are also sensitive to moisture and air, requiring stringent anhydrous conditions.[8] This sensitivity can present challenges in a large-scale manufacturing environment.

Grignard 1,4-Conjugate Addition

The Michael addition of a Grignard reagent, such as 4-bromophenylmagnesium bromide, to cyclohexenone is a classic and cost-effective method for forming the desired C-C bond.[9][10] The primary appeal of this route is the low cost of the starting materials (magnesium and 4-bromobenzene). However, Grignard reactions are notoriously sensitive to water, requiring strictly anhydrous solvents and inert atmospheres.[10][11] Side reactions, such as 1,2-addition to the carbonyl group, can also occur, impacting yield and purity.[9]

Comparative Analysis for Scale-Up

The selection of a synthetic route for industrial production requires a multi-faceted analysis. The following table summarizes the key considerations for the discussed pathways.

Parameter Suzuki-Miyaura Coupling Negishi Coupling Grignard 1,4-Addition
Typical Yield Good to Excellent (80-95%)Good to Excellent (80-95%)Moderate to Good (60-85%)
Reagent Cost Moderate to High (Boronic acids, Pd catalysts)Moderate (Organozinc reagents, Pd/Ni catalysts)Low (Magnesium, 4-bromobenzene)
Process Robustness High. Tolerant to moisture and a wide range of functional groups.[12]Low to Moderate. Requires strict anhydrous conditions due to moisture-sensitive organozinc reagents.[8]Low. Highly sensitive to moisture; requires careful control of reaction conditions to avoid side products.[11][13]
Safety & Environmental Moderate. Palladium catalysts require removal to ppm levels in the final API. Boronic acid byproducts are generally benign.Moderate to High. Pyrophoric potential of organozinc precursors. Zinc waste requires treatment.High. Exothermic reaction that requires careful thermal management. Anhydrous ether is highly flammable.[10]
Scalability Excellent. Widely used in industrial manufacturing.[1]Good, but operational challenges with anhydrous conditions can increase complexity and cost at scale.Moderate. Thermal management and material handling for the highly reactive Grignard reagent are significant scale-up hurdles.

Detailed Application Protocol: Suzuki-Miyaura 1,4-Conjugate Addition

This protocol describes a rhodium-catalyzed 1,4-addition of 4-bromophenylboronic acid to cyclohex-2-en-1-one, a common and effective variant of the Suzuki reaction for this class of molecules.[2]

Reaction Scheme & Mechanism

The reaction proceeds via a catalytic cycle involving the rhodium catalyst.

Suzuki_Cycle Rh_I_L Rh(I) Catalyst Ox_Add Oxidative Addition (ArB(OH)2) Rh_I_L->Ox_Add ArB(OH)2 Aryl_Rh_I Ar-Rh(I)-OH Ox_Add->Aryl_Rh_I Coord Coordination (Enone) Aryl_Rh_I->Coord Cyclohexenone Rh_Enone_Complex [Rh(I)-Enone Complex] Coord->Rh_Enone_Complex Insertion 1,4-Insertion Rh_Enone_Complex->Insertion Rh_Enolate Rhodium Enolate Insertion->Rh_Enolate Protonolysis Protonolysis (H2O) Rh_Enolate->Protonolysis Product Out Protonolysis->Rh_I_L Catalyst Regeneration

Diagram 2: Simplified catalytic cycle for the Rh-catalyzed 1,4-addition of an arylboronic acid.

Reagents and Materials
ReagentFormulaMWMolesEquiv.Amount
Cyclohex-2-en-1-oneC₆H₈O96.131.001.0096.1 g
(4-Bromophenyl)boronic acidC₆H₆BBrO₂200.831.101.10220.9 g
[Rh(acac)(C₂H₄)₂]C₉H₁₄O₂Rh257.110.030.037.7 g
(R)-BINAPC₄₄H₃₂P₂622.680.030.0318.7 g
Triethylamine (TEA)C₆H₁₅N101.191.101.10111.3 g (153 mL)
1,4-DioxaneC₄H₈O₂88.11--1.0 L
WaterH₂O18.02--100 mL
Step-by-Step Protocol

Workflow_Suzuki A 1. Reactor Setup & Inerting - Charge Rh catalyst and BINAP ligand. - Purge reactor with Nitrogen/Argon. B 2. Reagent Charging - Add 1,4-Dioxane, (4-Bromophenyl)boronic acid, water, and triethylamine. A->B C 3. Catalyst Activation - Stir mixture at room temperature for 30 min until a clear solution forms. B->C D 4. Substrate Addition - Add Cyclohex-2-en-1-one via addition funnel over 30-60 minutes. C->D E 5. Reaction - Heat mixture to 50-60 °C. - Monitor progress by HPLC/TLC (~4-6 hours). D->E F 6. Quench & Work-up - Cool to RT, add water and ethyl acetate. - Separate organic layer. E->F G 7. Aqueous Wash - Wash organic layer with brine. - Dry over Na2SO4. F->G H 8. Isolation & Purification - Concentrate under vacuum. - Purify by crystallization or column chromatography. G->H

Diagram 3: Experimental workflow for the Suzuki-Miyaura synthesis protocol.

  • Reactor Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge the acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C₂H₄)₂] and (R)-BINAP.[3]

  • Inerting: Seal the reactor and purge with dry nitrogen for at least 30 minutes to establish an inert atmosphere.

  • Solvent and Reagent Addition: Add 1,4-dioxane, (4-bromophenyl)boronic acid, water, and triethylamine via a cannula or addition funnel.[3] The addition of water and a base is crucial for activating the boronic acid to facilitate the transmetalation step.[14]

  • Catalyst Formation: Stir the resulting mixture at ambient temperature (20-25 °C) for 30 minutes. The mixture should form a clear, homogeneous solution, indicating the formation of the active catalytic complex.

  • Substrate Addition: Slowly add the cyclohex-2-en-1-one to the reaction mixture over 30-60 minutes using a syringe pump or dropping funnel. A controlled addition rate is important to manage any potential exotherm.

  • Reaction: Heat the reaction mixture to 50-60 °C. Monitor the reaction for completion (typically 4-6 hours) by taking aliquots and analyzing via TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (1 L) and water (500 mL).

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated sodium bicarbonate solution (2 x 250 mL), and finally with brine (1 x 250 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid. For scale-up, purification is best achieved via recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate). For laboratory scale, column chromatography can be used.[3][15]

Safety and Handling Considerations

  • Brominated Compounds: Organobromine compounds can be persistent and should be handled with care to prevent environmental release.[16] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[17]

  • Catalysts: Heavy metal catalysts like rhodium and palladium must be handled in a well-ventilated area. Procedures must be in place to ensure their levels in the final product are within regulatory limits (typically low ppm).

  • Solvents: 1,4-Dioxane is a suspected carcinogen and should be handled in a fume hood. Diethyl ether, if used in alternative protocols like the Grignard reaction, is extremely flammable and requires stringent safety precautions.[10]

  • Thermal Hazards: Be aware of potential exotherms, especially during reagent addition and quenching steps. Ensure the reactor has adequate cooling capacity.

Conclusion

For the scale-up synthesis of 3-(4-Bromophenyl)cyclohexanone, a palladium or rhodium-catalyzed Suzuki-Miyaura type reaction offers the most reliable, robust, and scalable route. While appearing more expensive on paper due to catalyst costs, its operational simplicity, high yields, and tolerance for process variables often result in a lower overall cost of goods at manufacturing scale compared to more sensitive methods like the Grignard addition. Careful process safety assessment and optimization of the purification step are critical for successful implementation in a production environment.

References

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  • Organic Syntheses. (n.d.). ALDEHYDES-1-d FROM GRIGNARD REAGENTS: 2,2-DIMETHYLPROPANAL-1-d. Org. Synth. Coll. Vol. 6, p.507 (1988); Vol. 56, p.32 (1977). Retrieved from [Link]

  • Kalluraya, B., et al. (2011). Microwave Assisted Robinson's Annulation: Synthesis of some novel cyclohexenones under solvent free conditions. Der Pharmacia Lettre, 3(3), 388-392. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, February 4). Bromination Reagent Guide. Retrieved from [Link]

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  • Scientific Update. (2024, February 19). A Dangerous Bromance. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. Retrieved from [Link]

  • Berlin, C. (2015). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. University of Northern Iowa, UNI ScholarWorks. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Negishi Coupling. Retrieved from [Link]

  • Silver Fern Chemical, Inc. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Ward, R. C., et al. (2014). 3-(4-Bromophenyl)cyclopent-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o692. Retrieved from [Link]

  • Poonam, Dr. (2025). SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS. Universal Research Reports, 12(2). Retrieved from [Link]

  • Ruble, J. C., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Organic Syntheses, 95, 328-344. Retrieved from [Link]

  • ResearchGate. (n.d.). Robinson Annulation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ENANTIOSELECTIVE, STEREOCONVERGENT NEGISHI CROSS-COUPLINGS OF α-BROMO AMIDES WITH ALKYLZINC REAGENTS. Org. Synth. 2011, 88, 239. Retrieved from [Link]

  • Academia.edu. (n.d.). SYNTHESIS OF A SUBSTITUTED CYCLOHEXENONE VIA MICHAEL ADDITION AND INTRAMOLECULAR ALDOL CONDENSATION (ROBINSON ANNULATION) OF CH. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved from [Link]

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  • Wang, T., et al. (2014). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry, 79(23), 11554–11563. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PALLADIUM-CATALYZED α-ARYLATION OF N-ACETYL ENAMIDES. Org. Synth. 2014, 91, 123. Retrieved from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Loba Chemie. (2019, April 9). BROMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Ruble, J. C., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Retrieved from [Link]

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  • Cristau, M., et al. (2021). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules, 26(11), 3330. Retrieved from [Link]

  • European Patent Office. (1994, December 28). EP 0450498 B1 - Process for removing impurities from the mixture of cyclohexanone and cyclohexanol. Retrieved from [https://data.epo.org/publication-server/document?i=33367839&q=pn%3DEP0450498,(&pn=EP0450498,(&range=1-1000&db=EPODOC]([Link]

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  • Google Patents. (n.d.). WO2010043522A1 - Synthesis of green ketone intermediate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(4-Bromophenyl)cyclohexanone by Column Chromatography

Welcome to the technical support guide for the purification of 3-(4-Bromophenyl)cyclohexanone. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges du...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-(4-Bromophenyl)cyclohexanone. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this and structurally similar intermediates. Our goal is to provide not just procedural steps, but the underlying scientific principles and field-tested insights to empower you to solve problems effectively.

Section 1: Foundational Principles & Pre-Column Optimization

This section addresses the critical preparatory work required before you even think about packing a column. Proper planning here is the single most important factor for a successful separation.

FAQ: Core Concepts

Q: What is the fundamental principle for separating 3-(4-Bromophenyl)cyclohexanone from its impurities using column chromatography?

A: The separation relies on the principle of differential adsorption.[1] Your crude sample is a mixture of compounds, each with a unique polarity. In normal-phase chromatography, we use a polar stationary phase (silica gel) and a less polar mobile phase (the eluting solvent).[2]

  • 3-(4-Bromophenyl)cyclohexanone: This molecule has moderate polarity. The ketone group (C=O) is polar and will interact with the acidic silica gel via hydrogen bonding. The bromophenyl ring is largely non-polar.

  • Impurities: Potential impurities could include non-polar starting materials (which will travel quickly) or more polar by-products (which will adhere more strongly to the silica).

The mobile phase flows through the column, creating a dynamic equilibrium. Compounds that are less polar and have weaker interactions with the silica will spend more time in the mobile phase and elute (exit the column) faster. More polar compounds, which interact strongly with the silica, will elute slower. By carefully selecting the mobile phase, we can exaggerate these differences in elution time to achieve separation.

Q: What is the best stationary phase for this purification, and why?

A: For 3-(4-Bromophenyl)cyclohexanone, silica gel (SiO₂) of 230-400 mesh is the industry standard and the most appropriate choice.[3][4]

  • Expertise & Experience: Silica gel is slightly acidic due to the presence of silanol groups (Si-OH).[4] This acidity is beneficial for separating moderately polar compounds like ketones, which can act as hydrogen bond acceptors. While alumina is an alternative, it can be basic or neutral and is typically better for purifying amines or when dealing with acid-sensitive compounds.[4] Given the stability of the target molecule, silica provides a more reliable and predictable separation.

Workflow: The Path to a Pure Compound

The overall process is a systematic workflow designed to maximize purity and yield. Each step builds upon the last, and skipping or poorly executing any step will compromise the final result.

PurificationWorkflow Crude Crude Sample (Product + Impurities) TLC TLC Analysis (Solvent System Optimization) Crude->TLC Test Polarity ColumnPrep Column Preparation (Slurry Packing) TLC->ColumnPrep Select Eluent Loading Sample Loading (Wet or Dry) ColumnPrep->Loading Prepare Column Elution Elution & Fraction Collection Loading->Elution Start Separation Analysis TLC Analysis of Fractions Elution->Analysis Monitor Elution Combine Combine Pure Fractions & Evaporate Solvent Analysis->Combine Identify Product Pure Pure Product (Verify Purity) Combine->Pure Isolate Product

Caption: Overall workflow for chromatographic purification.

FAQ: Solvent System Development

Q: How do I select the right solvent system (eluent) using Thin-Layer Chromatography (TLC)?

A: TLC is a rapid, small-scale version of your column. The goal is to find a solvent mixture that moves your target compound, 3-(4-Bromophenyl)cyclohexanone, to a Retention Factor (Rf) of approximately 0.2 to 0.4 .[5]

  • Why this Rf range? An Rf in this range indicates that the compound has a healthy interaction with the stationary phase but is still mobile. This provides the largest possible separation window from both less polar impurities (higher Rf) and more polar impurities (lower Rf).[6]

  • Common Solvent Systems: For a compound of this polarity, a binary mixture of a non-polar solvent and a polar solvent is standard.[4][7] Good starting points are mixtures of Ethyl Acetate (EtOAc) and Hexanes .[7]

Protocol: TLC for Solvent System Optimization
  • Preparation: Dissolve a small amount of your crude material in a few drops of a volatile solvent like dichloromethane (DCM) or ethyl acetate.

  • Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate. Make the spot as small as possible.

  • Development: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 10% EtOAc in Hexanes). Ensure the solvent level is below the baseline. Cover the chamber to allow the atmosphere to saturate with solvent vapors.

  • Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots. Since 3-(4-Bromophenyl)cyclohexanone contains an aromatic ring, it should be visible under a short-wave (254 nm) UV lamp.[8] You can also use a chemical stain, such as potassium permanganate, which reacts with the ketone.[8]

  • Calculation: Measure the distance the spot traveled from the baseline and the distance the solvent front traveled. Calculate the Rf value.[9]

    • Rf = (Distance traveled by compound) / (Distance traveled by solvent front)

  • Optimization:

    • If the Rf is too low (<0.2), the solvent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 10% to 20% EtOAc).

    • If the Rf is too high (>0.5), the solvent is too polar. Decrease the proportion of the polar solvent (e.g., move from 10% to 5% EtOAc).[2]

Data Presentation: Example TLC Optimization
Solvent System (EtOAc in Hexanes)Rf of Impurity A (Less Polar)Rf of 3-(4-Bromophenyl)cyclohexanone (Product)Rf of Impurity B (More Polar)Assessment
5%0.450.150.02Product Rf is too low. Poor separation from baseline impurity.
15% 0.80 0.35 0.10 Optimal. Good separation between all three components.
30%0.950.650.40Product Rf is too high. Risk of co-elution with the less polar impurity.
Section 2: Column Preparation and Execution

A well-packed column is homogeneous and free of air bubbles or cracks. This is essential for preventing "channeling," where solvent and sample bypass the stationary phase, leading to poor separation.

FAQ: Column Packing & Sample Loading

Q: What is the best method for packing the silica gel into the column?

A: For fine silica (230-400 mesh), the slurry packing method is superior to dry packing.[3][10][11] It minimizes the risk of trapping air bubbles and ensures a more uniform, tightly packed bed.[3][11]

Protocol: Slurry Packing a Chromatography Column
  • Column Setup: Securely clamp the column in a perfectly vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.[5][12]

  • Prepare the Slurry: In a separate beaker, measure the required amount of silica gel (typically 30-100g of silica per 1g of crude mixture, depending on separation difficulty).[5] Add your starting, least polar eluent (e.g., 5% EtOAc/Hexanes) to the silica to form a pourable, milkshake-like slurry.[5][10] A typical ratio is 1g of silica to 2-3 mL of solvent.[10]

  • Pour the Slurry: Fill the column about one-third full with the eluent. Using a funnel, pour the silica slurry into the column in a single, continuous motion.

  • Settle and Pack: Gently tap the side of the column with a piece of rubber tubing to help the silica settle evenly and dislodge any air bubbles.[5] Open the stopcock to drain some solvent, which helps compact the bed.

  • Finalize: Once the silica has settled, add another thin layer of sand on top to protect the silica bed surface when you add more solvent or your sample.[5] Never let the solvent level drop below the top of the sand layer, as this will cause the column to dry out and crack.

Q: How should I load my crude sample onto the column?

A: You have two main options: wet loading and dry loading.

  • Wet Loading: Dissolve the crude sample in the minimum amount of the mobile phase (or a less polar solvent like DCM).[5] Carefully add this solution to the top of the column. This method is fast but can disturb the top of the silica bed if not done carefully.

  • Dry Loading (Recommended for difficult separations): Dissolve your crude sample in a volatile solvent (e.g., DCM, acetone). Add a small amount of silica gel (2-3 times the weight of your crude sample) to this solution.[5] Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your sample adsorbed onto silica. Carefully add this powder to the top of the packed column. This method prevents issues with sample solubility in the eluent and often results in sharper bands and better separation.

Section 3: Troubleshooting Guide

Even with careful preparation, issues can arise. This section provides solutions to common problems.

TroubleshootingFlowchart Start Problem Observed CoElution Poor Separation (Spots Overlap) Start->CoElution Streaking Streaking Spots (Tailing) Start->Streaking NoMove Compound Not Moving (Rf ≈ 0) Start->NoMove Cracked Cracked Column Bed Start->Cracked Sol_Polarity Adjust Solvent Polarity: - Increase for low Rf - Decrease for high Rf CoElution->Sol_Polarity DryLoad Use Dry Loading Method Streaking->DryLoad LessSample Reduce Sample Load Streaking->LessSample NoMove->Sol_Polarity Repack Repack Column Carefully Cracked->Repack

Caption: Decision tree for troubleshooting common chromatography issues.

Q: My compound is not moving off the baseline (Rf ≈ 0) on the column.

A: This means your mobile phase is not polar enough to displace the compound from the silica gel.

  • Solution: Gradually increase the polarity of your eluent. For example, if you are running 10% EtOAc/Hexanes, switch to 15%, then 20%, and so on. This is known as a "gradient elution." Make these changes slowly to avoid compromising separation.

Q: My product is eluting with the solvent front (Rf ≈ 1).

A: Your mobile phase is too polar. Your compound is spending all its time in the mobile phase and not interacting with the silica.

  • Solution: Stop the column and replace the eluent in the reservoir with a significantly less polar mixture (e.g., go from 20% EtOAc/Hexanes back down to 5%). Unfortunately, the separation of material that has already traveled down the column may be lost. This highlights the importance of proper TLC optimization.

Q: The spots on my TLC plates from the collected fractions are streaking or tailing.

A: Streaking can have several causes:

  • Overloading: You have loaded too much crude material onto the column. For a difficult separation, the ratio of silica to crude material should be high (e.g., 100:1).[5]

  • Insolubility: The compound may be poorly soluble in the chosen eluent, causing it to precipitate and re-dissolve as it moves, leading to a smear.

  • Acidic Compound/Basic Silica Interaction: While less common for ketones, very acidic compounds can streak on silica. Adding a tiny amount (0.5-1%) of acetic acid to the eluent can sometimes resolve this. Conversely, if your compound is sensitive to acid, adding 1-3% triethylamine can neutralize the silica.[4][7]

  • Solution: For overloading, the best course is to re-run the column with less material. For solubility issues, dry loading is often the best remedy.

Q: I see cracks or channels forming in the silica bed.

A: This is a critical failure of the column packing. It usually happens if the column runs dry or if the silica was not allowed to settle properly.

  • Solution: Unfortunately, a cracked column is usually not salvageable as it allows the sample to bypass the stationary phase. The separation will be extremely poor. The only reliable solution is to collect all the material that has eluted, evaporate the solvent, and start over with a freshly packed column.

References
  • Slurry packing of chromatography columns can be just as fun as it sounds. Buchi.com. [Link]

  • Running a Silica Gel Column. CommonOrganicChemistry.com. [Link]

  • Column Chromatography Procedures. Organic Chemistry at CU Boulder. [Link]

  • How to Slurry Pack a Column Chromatography. UMNOrganicChemistry on YouTube. [Link]

  • TROUBLESHOOTING GUIDE. Restek. [Link]

  • Improved Chromatography Column Packing Method: The Best of 2 Worlds. Sparkfountain. [Link]

  • Solvent Systems for Flash Column Chromatography. University of Rochester. [Link]

  • Column Chromatography Notes. Membrane Solutions. [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]

  • HPLC Troubleshooting. Chromservis. [Link]

  • Column chromatography - which eluent system? Reddit r/OrganicChemistry. [Link]

  • LC Chromatography Troubleshooting Guide. Regis Technologies. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 3-(4-Bromophenyl)cyclopent-2-en-1-one. National Institutes of Health (NIH). [Link]

  • Purification of cyclohexanone.
  • (Z)-3-(4-Bromophenyl)-2-[(2-phenylcyclohex-2-en-1-yl)imino]-1,3-thiazolidin-4-one. ResearchGate. [Link]

  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Calculating retention factors for TLC. Khan Academy on YouTube. [Link]

  • The most hated method of purification: column chromatography. Reddit r/chemistry. [Link]

  • What is the optimal Rf value for our compound of interest when running silica column chromatography? ResearchGate. [Link]

  • Column Chromatography. Edubirdie. [Link]

  • Method of cyclohexanone purification.
  • Where Do Impurities In Pharmaceutical Analysis Come From? Senieer. [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]

  • Process for removing impurities from the mixture of cyclohexanone and cyclohexanol.

Sources

Optimization

Technical Support Center: Purification of 3-(4-Bromophenyl)cyclohexanone

Ticket ID: #REC-34BPC-001 Status: Open Agent: Senior Application Scientist Subject: Optimization of Recrystallization Solvents & Protocols Executive Summary & Compound Profile Welcome to the Technical Support Center. You...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REC-34BPC-001 Status: Open Agent: Senior Application Scientist Subject: Optimization of Recrystallization Solvents & Protocols

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely synthesizing 3-(4-Bromophenyl)cyclohexanone via a conjugate addition (Michael reaction) of a 4-bromophenyl organometallic reagent to 2-cyclohexen-1-one.

Achieving high purity (>98%) is critical, especially if this intermediate is destined for asymmetric reduction or cross-coupling. The primary challenge with this compound is its low melting point (~60°C) , which creates a high risk of "oiling out" during thermal recrystallization.

Physicochemical Constraints
PropertyValueImplication for Purification
Melting Point ~60–65°C CRITICAL: Do not use high-boiling solvents (e.g., Toluene, Water) as single solvents.[1] The compound will melt before it dissolves, forming an emulsion (oil) rather than a solution.
Polarity ModerateSoluble in DCM, EtOAc, Acetone. Insoluble in pure Hexanes/Water.
Key Impurities 4-Bromophenylboronic acid, Biaryls, 2-CyclohexenoneBoronic acids are polar; Biaryls are non-polar. Solvent choice must discriminate these.

Solvent Selection Logic (The "Why")

The choice of solvent is dictated by the Polarity vs. Temperature balance. Because the melting point is low, we prioritize solvent systems that allow crystallization at lower temperatures (0°C to Room Temp) rather than requiring high-heat dissolution.

Recommended Solvent Systems
System ClassSolvent CompositionSuitabilityMechanism
Primary (Binary) EtOAc / Hexanes High Anti-solvent Precipitation: Dissolve in minimal Ethyl Acetate (EtOAc) at RT, then slowly add Hexanes to induce cloudiness. Excellent for removing non-polar biaryl impurities.
Secondary (Alcoholic) Ethanol (95%) Medium Thermal Gradient: Good solubility at 50°C, poor at 0°C. Risk: If heated >60°C, the product may oil out.
Alternative (Green) IPA / Water Medium Polarity Shift: Isopropanol (IPA) dissolves the ketone; water acts as the anti-solvent. Good for removing inorganic salts or boronic acids.
Decision Logic Diagram

RecrystallizationLogic Start Start: Crude Solid CheckMP Check Melting Point (Is it < 60°C?) Start->CheckMP ImpurityType Identify Major Impurity CheckMP->ImpurityType Confirmed Low MP Biaryl Non-polar Impurities (Biaryls) ImpurityType->Biaryl Polar Polar Impurities (Boronic acids/Salts) ImpurityType->Polar SystemA System A: EtOAc / Hexanes (Precipitation) Biaryl->SystemA Best Selectivity SystemB System B: Ethanol / Water (Thermal) Polar->SystemB Best Selectivity

Caption: Logical flow for selecting the solvent system based on impurity profile and physical properties.

Standard Operating Procedures (The "How")

Protocol A: The "Cold Layering" Method (Recommended)

Best for avoiding oiling out and maximizing yield.

  • Dissolution: Place crude 3-(4-Bromophenyl)cyclohexanone in a flask. Add Dichloromethane (DCM) or Ethyl Acetate (EtOAc) dropwise at Room Temperature (RT) until just dissolved. Do not heat significantly.

  • Filtration: If the solution is cloudy (silica dust, salts), filter through a 0.45µm PTFE syringe filter or a small pad of Celite.

  • Layering: Carefully layer Hexanes (or Pentane) on top of the denser organic layer (ratio 1:3 Solvent:Anti-solvent). Do not mix immediately.

  • Crystallization: Cover with parafilm (poke 1 small hole) and let stand at RT or 4°C. As the solvents diffuse, crystals will grow at the interface.

  • Harvest: Filter the crystals and wash with cold Hexanes.

Protocol B: Thermal Recrystallization (Ethanol)

Use only if Protocol A fails or for large batches.

  • Heating: Suspend crude solid in Ethanol . Heat to 50°C (Do not boil).

  • Saturation: Add Ethanol dropwise until the solid just dissolves.

  • Cooling: Remove from heat immediately. Let it cool to RT slowly on the benchtop.

  • Seeding: If no crystals form by 30°C, add a "seed" crystal of pure product or scratch the glass.

  • Refrigeration: Place in a fridge (4°C) for 12 hours.

Troubleshooting Guide (FAQ)

Q1: The product turned into a yellow oil at the bottom of the flask. What happened?

  • Diagnosis: "Oiling Out." You likely exceeded the melting point (60°C) during dissolution, or the impurity profile depressed the melting point further.

  • Fix:

    • Re-heat the mixture until the oil dissolves into the solvent (add a small amount of "good" solvent like Ethanol if needed).

    • Allow the solution to cool extremely slowly. Wrap the flask in a towel to insulate it.

    • Vigorous Stirring: Sometimes, stirring rapidly while cooling can force the oil droplets to solidify into a powder (though this gives amorphous solid, not crystals).

Q2: I have no precipitate after cooling. The solution is clear.

  • Diagnosis: The solution is not supersaturated.

  • Fix:

    • Evaporation: Rotovap off 20-30% of the solvent volume.

    • Anti-solvent: Add Hexanes dropwise until a faint turbidity (cloudiness) persists, then warm slightly to clear it and cool again.

    • Seed: You must provide a nucleation site. Scratch the inner wall of the flask with a glass rod.

Q3: The crystals are colored (yellow/brown), but the compound should be white.

  • Diagnosis: Trace conjugated impurities (e.g., unreacted enone or oxidized phenols).

  • Fix: Perform a "hot filtration" with Activated Charcoal .

    • Dissolve compound in warm Ethanol.

    • Add 1-2% w/w Activated Charcoal. Stir for 5 mins.

    • Filter through Celite while warm.

    • Proceed with crystallization.[2][3]

Workflow: Rescuing an "Oiled Out" Batch

OilingOutRescue Problem Problem: Oiled Out Reheat Re-heat to Dissolve Oil Problem->Reheat AddSolvent Add Trace Polar Solvent Reheat->AddSolvent If stubborn SlowCool Cool Slowly (Insulate Flask) Reheat->SlowCool AddSolvent->SlowCool Seed Add Seed Crystal at 35°C SlowCool->Seed Critical Step Success Crystalline Solid Seed->Success

Caption: Step-by-step rescue protocol for oiled-out reactions.

References

  • ChemicalBook. (2025). 4-(4-Bromophenyl)cyclohexanone Properties and Melting Point. Retrieved from

  • Hayashi, T., et al. (2002). Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Enones. Organic Syntheses, 79, 176. (Provides context for Michael addition purification standards). Retrieved from

  • PubChem. (2025).[4][5] Compound Summary: 4-(4-Bromophenyl)cyclohexanone.[4][6] National Library of Medicine. Retrieved from

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. (General authority on solvent selection for aryl-ketones). Retrieved from

(Note: While specific literature on the recrystallization of the 3-isomer is rare compared to the 4-isomer, the physicochemical properties [MW, Polarity, MP range] are sufficiently similar to apply these protocols interchangeably with high confidence.)

Sources

Troubleshooting

Technical Support Center: Prevention and Troubleshooting of Debromination Side Reactions

Welcome to the technical support center for troubleshooting debromination side reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the unwanted replacement of a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting debromination side reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the unwanted replacement of a bromine atom with hydrogen during synthesis. Uncontrolled debromination can significantly lower yields, complicate purification, and compromise the integrity of your synthetic route. This resource provides in-depth, mechanism-based solutions and practical, step-by-step protocols to help you diagnose and prevent these costly side reactions.

Part 1: Understanding the "Why": Common Mechanisms of Debromination

Before troubleshooting, it's crucial to understand the pathways that lead to debromination. The specific mechanism is highly dependent on the reaction type, but most incidents can be traced back to a few common culprits.

  • Reductive Dehalogenation in Cross-Coupling Reactions: In palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig aminations, the primary cause is often the formation of a palladium-hydride (Pd-H) species.[1] This can arise from reactions with the base, solvent (e.g., alcohols), or trace water.[1] This Pd-H intermediate can then participate in the catalytic cycle, leading to hydrodehalogenation of the aryl bromide starting material.[1][2]

  • Proto-deboronation (Suzuki Coupling): A significant side reaction in Suzuki coupling is the protonolysis of the organoboron reagent (Ar-B(OR)2 → Ar-H).[3][4] This consumes the coupling partner and generates the debrominated arene. This process is often fastest at high pH.[3][5]

  • Reaction with Protic Sources (Organometallics): Highly basic organometallic reagents, such as Grignard (RMgBr) and organolithium (RLi) species, are extremely sensitive to acidic protons.[6] Trace amounts of water in the solvent or on glassware, or even acidic protons on the substrate itself, will rapidly quench the organometallic reagent, leading to a debrominated product upon workup.[6][7]

Visualizing the Problem in Suzuki Coupling

The following diagram illustrates how an off-cycle process can compete with the desired product formation in a Suzuki-Miyaura reaction, leading to debromination of the starting material (Ar-X) and the boronic acid partner (Ar'-B(OH)₂).

Suzuki_Debromination_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) (Oxidative Addition) Pd0->OxAdd Transmetal Ar-Pd(II)-Ar'(L_n) (Transmetalation) OxAdd->Transmetal Ar'-B(OH)₂, Base PdH H-Pd(II)-X(L_n) (Pd-Hydride Formation) OxAdd->PdH Hydride Source Transmetal->Pd0 Product Ar-Ar' (Product) Transmetal->Product Reductive Elimination ArX Ar-X ArX->Pd0 Oxidative Addition ArBOH Ar'-B(OH)₂ Debrom_ArBOH Ar'-H (Debrominated Boronic Acid) ArBOH->Debrom_ArBOH Proto-deboronation (High pH, H₂O) PdH->Pd0 Debrom_ArX Ar-H (Debrominated SM) PdH->Debrom_ArX Reductive Elimination Proton_Source Proton Source (H₂O, ROH, Base) Proton_Source->OxAdd Proton_Source->ArBOH

Caption: Competing pathways in Suzuki coupling leading to debromination.

Part 2: Troubleshooting Guide by Reaction Type

This section addresses specific debromination issues in a question-and-answer format, providing targeted solutions based on common experimental observations.

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki, Heck, Buchwald-Hartwig)

Question: "I'm observing significant (>10%) formation of the debrominated byproduct of my aryl bromide in a cross-coupling reaction. What are the most likely causes and how can I systematically troubleshoot this?"

Answer: This is a classic problem in cross-coupling chemistry. The key is to adjust reaction parameters to favor the desired productive catalytic cycle over the off-cycle hydrodehalogenation pathway.[1] Here is a systematic approach:

  • Evaluate Your Base: The base is a critical parameter. Strong bases can promote the formation of Pd-H species or, in the case of Suzuki reactions, accelerate proto-deboronation.[1][3][8]

    • Action: If you are using a strong base like NaOH, KOH, or an alkoxide (e.g., NaOtBu), consider switching to a weaker inorganic base.[1] Milder carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases are often a better choice to minimize debromination.[1][8]

    • Causality: Weaker bases are less likely to generate hydride species that lead to reductive dehalogenation. For Suzuki reactions, they can also slow the rate of detrimental proto-deboronation.[3]

  • Re-evaluate Your Ligand: The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination.

    • Action: For many cross-coupling reactions, switching to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand can solve the problem.[1]

    • Causality: These ligands promote the final, desired reductive elimination step to form the C-C or C-N bond, making it kinetically more favorable than the undesired reductive elimination that forms the Ar-H byproduct.[8]

  • Check Your Solvents and Reagents for Purity: Protic impurities are a primary source of protons for debromination.

    • Action: Ensure you are using anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF).[1][8] If your reaction requires aqueous conditions, carefully control the water content.[1] Perform rigorous degassing of your solvent to remove oxygen, which can degrade catalysts and ligands.

    • Causality: Water and alcohols can act as proton and hydride sources, directly feeding into the debromination pathways.[1][9]

  • Lower the Reaction Temperature: Higher temperatures can disproportionately accelerate side reactions.[8]

    • Action: Attempt the reaction at a lower temperature (e.g., decrease from 100 °C to 80 °C). While this may slow the overall reaction rate, it can often suppress the debromination pathway more significantly.

BasepKa (Conjugate Acid)Common SolventsNotes on Debromination
K₃PO₄ ~12.3Toluene, Dioxane, THF/H₂OOften an excellent choice. Its moderate basicity and good solubility help suppress both hydrodehalogenation and proto-deboronation.[1][8]
Cs₂CO₃ ~10.3Toluene, Dioxane, DMFA mild and effective base, particularly useful for sensitive substrates. Its high solubility can be advantageous.[1][8]
K₂CO₃ ~10.3Toluene, Dioxane, EtOH/H₂OA common, cost-effective choice. Generally milder than phosphates but can still be effective at minimizing side reactions.[1][8]
NaOtBu ~19THF, DioxaneVery strong base. While highly effective for Buchwald-Hartwig aminations, it can increase the risk of debromination and is often too harsh for Suzuki reactions.[10][11]
NaOH, KOH ~15.7H₂O, EtOH/H₂OStrong aqueous bases. Can significantly accelerate proto-deboronation of boronic acids, leading to debrominated byproducts.[3] Use with caution.
Scenario B: Organometallic Reagent Formation & Use (Grignard, Organolithium)

Question: "I'm trying to perform a lithium-halogen exchange on an aryl bromide with n-BuLi at -78°C. After quenching with an electrophile, I'm recovering a large amount of the protonated (debrominated) starting material. What's going wrong?"

Answer: This issue almost always points to a premature quench of your highly basic organometallic reagent by an unintended proton source. The troubleshooting workflow is centered on achieving and maintaining strictly anhydrous and aprotic conditions.

  • Verify Anhydrous Conditions: This is the most critical factor.

    • Action: All glassware must be rigorously flame-dried under vacuum or oven-dried (>120°C for several hours) and cooled under a stream of inert gas (Argon or Nitrogen). Use fresh, sealed septa on all flasks.

    • Causality: Grignard and organolithium reagents are exceptionally strong bases and will react instantly with atmospheric moisture or water adsorbed on glassware surfaces.[6][7] This acid-base reaction is much faster than the desired halogen exchange or subsequent nucleophilic addition.[6]

  • Ensure Solvent Purity:

    • Action: Use a freshly distilled anhydrous solvent. THF, for example, should be distilled from sodium/benzophenone ketyl. Never use a solvent from a bottle that has been opened multiple times without proper storage.

    • Causality: Ethereal solvents like THF and diethyl ether are hygroscopic and will absorb water from the air over time. This trace water is a primary culprit for quenching organometallics.[12]

  • Control Reaction Temperature:

    • Action: Maintain a very low temperature (typically -78 °C with a dry ice/acetone bath) during the lithium-halogen exchange.[13] Do not let the reaction warm up before the electrophile is added.

    • Causality: The aryllithium species formed is a powerful base. At higher temperatures, it can deprotonate the solvent itself (e.g., THF), leading to the debrominated product after workup.[13] Low temperatures suppress the rate of these side reactions.

  • Consider the Order of Addition:

    • Action: Try an "inverse addition," where the aryl bromide solution is slowly added to the cold n-BuLi solution.

    • Causality: This ensures that the n-BuLi is always in excess, which can sometimes help drive the exchange to completion more cleanly before side reactions occur.

Grignard_Troubleshooting Start Debromination Observed in Organometallic Rxn? Check_Glassware Flame/Oven Dry All Glassware? Start->Check_Glassware Yes Check_Solvent Use Freshly Distilled Anhydrous Solvent? Check_Glassware->Check_Solvent Yes Fix_Glassware Protocol: Rigorously dry all glassware under inert atm. Check_Glassware->Fix_Glassware No Check_Temp Maintain Low Temp (e.g., -78°C)? Check_Solvent->Check_Temp Yes Fix_Solvent Protocol: Distill solvent from appropriate drying agent. Check_Solvent->Fix_Solvent No Check_Reagents Substrate Stable? Reagent Titrated? Check_Temp->Check_Reagents Yes Fix_Temp Protocol: Ensure stable cold bath throughout addition. Check_Temp->Fix_Temp No Fix_Reagents Consider substrate stability. Titrate organometallic reagent. Check_Reagents->Fix_Reagents No Success Problem Resolved Check_Reagents->Success Yes Fix_Glassware->Check_Solvent Fix_Solvent->Check_Temp Fix_Temp->Check_Reagents Fix_Reagents->Success

Caption: A systematic workflow for diagnosing debromination in organometallic reactions.

Part 3: Experimental Protocols

Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

This method is highly effective for removing dissolved oxygen from reaction solvents, which can oxidatively degrade catalysts and ligands.

Materials:

  • Schlenk flask equipped with a magnetic stir bar and a stopcock.

  • Reaction solvent (e.g., Toluene, Dioxane).

  • Vacuum line with a cold trap (liquid nitrogen or dry ice/acetone).

  • Inert gas line (Argon or Nitrogen).

  • Dewar flask with liquid nitrogen.

Procedure:

  • Add the desired volume of solvent to the Schlenk flask.

  • Securely attach the flask to the vacuum/inert gas line via the sidearm.

  • Freeze: Carefully immerse the bottom of the flask in the liquid nitrogen Dewar. Swirl the flask gently to freeze the solvent into a solid layer on the walls.

  • Pump: Once the solvent is completely frozen, open the stopcock to the vacuum line. Allow it to evacuate for 5-10 minutes to remove gases from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum. Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. You may see bubbles evolve from the solvent as dissolved gases are released.

  • Repeat: Repeat the Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles) to ensure complete removal of dissolved oxygen.

  • After the final thaw, backfill the flask with your inert gas. The solvent is now ready for use.

Part 4: Frequently Asked Questions (FAQs)

Q1: Are certain types of aryl bromides more susceptible to debromination? A: Yes. Electron-deficient aryl halides and particularly N-heterocyclic halides (like bromo-pyridines or -indoles) are often more prone to debromination side reactions.[1] The electronic nature of these substrates can influence the stability of intermediates in the catalytic cycle, sometimes making the hydrodehalogenation pathway more competitive.

Q2: My debromination issue is specific to a Suzuki reaction. Should I use a boronic acid or a boronic ester? A: Using a boronic ester (e.g., a pinacol ester) is a well-established strategy to suppress the proto-deboronation side reaction.[3][14] While boronic acids are often used, their esters can exhibit greater stability under basic reaction conditions.[14] In some cases, "slow-release" strategies using MIDA boronates or trifluoroborates can also be effective by keeping the concentration of the active boronic acid low throughout the reaction.[4]

Q3: Can my magnesium turnings be the problem in my Grignard reaction? A: Absolutely. Magnesium readily forms a passivating oxide (MgO) layer on its surface upon exposure to air.[7] This layer can inhibit the reaction initiation. While chemical activation (e.g., with a small crystal of iodine or 1,2-dibromoethane) is common, using fresh, high-quality magnesium turnings is crucial for reproducibility and minimizing side reactions.[7][15]

Q4: I'm performing a Buchwald-Hartwig amination. Is debromination a common side reaction? A: Yes, hydrodehalogenation can compete with the desired amination.[16] The mechanism is similar to other cross-coupling reactions, involving β-hydride elimination from an amide intermediate to yield the debrominated arene.[16] The choice of ligand and base is paramount. Using bulky, electron-rich biarylphosphine ligands developed by the Buchwald group is often critical for promoting the desired C-N bond formation over this side reaction.[10]

References

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Retrieved from [Link]

  • Al-Zoubi, R. M. (2014). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(7), 2276–2287. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Nazarov, A. A., et al. (2020). The Role of Conjugation in the Halogen−Lithium Exchange Selectivity: Lithiation of 4,6,7,9‐Tetrabromo‐1,3‐dimethyl‐2,3‐dihydro‐1 H ‐perimidine. Chemistry – A European Journal, 26(18), 4026-4030. Retrieved from [Link]

  • ResearchGate. (2025). Elucidating ligand recognition of reductive dehalogenases: the role of hydrophobic active site in organohalogen binding. Request PDF. Retrieved from [Link]

  • Park, J., & Jaffe, P. R. (2007). Influence of organic ligands on the reduction of polyhalogenated alkanes by iron(II). Environmental Science & Technology, 41(19), 6850-6856. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • Ando, K. (2006). Theoretical study on the lithium-halogen exchange reaction of 1,1-dihaloalkenes with methyllithium and the nucleophilic substitution reaction of the resulting alpha-halo alkenyllithiums. The Journal of Organic Chemistry, 71(5), 1837-1850. Retrieved from [Link]

  • Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]

  • Stack Exchange. (2018). Mechanism of lithium-halogen exchange of primary alkyl iodide. Retrieved from [Link]

  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Lithium Halogen Exchange. Retrieved from [Link]

  • Lee, C., et al. (2020). Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. Scientific Reports, 10(1), 1-8. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Black, G. L., et al. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(94), 11068-11070. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1990). Reductive Dehalogenation of Organic Contaminants in Soils and Ground Water. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Heck Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Mimicking reductive dehalogenases for efficient electrocatalytic water dechlorination. Retrieved from [Link]

  • Schnyder Safety Chemistry. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. Retrieved from [Link]

  • Sciencemadness.org. (2016). Grignard successes and failures. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(4-Bromophenyl)cyclohexanone

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the critical proce...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the critical process of removing metal impurities from 3-(4-Bromophenyl)cyclohexanone. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the purity, quality, and safety of your active pharmaceutical ingredients (APIs) and intermediates.

Introduction: The Challenge of Metal Impurities

3-(4-Bromophenyl)cyclohexanone is a key intermediate in the synthesis of various pharmaceutical compounds. Its synthesis often involves transition metal-catalyzed cross-coupling reactions, which are highly efficient but can lead to residual metal contamination in the final product.[1] These metal impurities, even at trace levels, can have detrimental effects on downstream processes, catalyst performance in subsequent steps, and, most importantly, pose potential toxicological risks in the final API.[1]

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) Q3D guidelines, have established strict limits on the presence of elemental impurities in drug products.[2][3][4][5] Therefore, the effective removal of these metal residues is a critical and often challenging step in the overall manufacturing process. This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most likely metal impurities in my 3-(4-Bromophenyl)cyclohexanone, and where do they come from?

Answer:

The most probable metal impurities in 3-(4-Bromophenyl)cyclohexanone originate from the catalysts used during its synthesis. The formation of the carbon-carbon bond between the phenyl ring and the cyclohexanone moiety is typically achieved through cross-coupling reactions. The most common catalysts for these transformations are palladium-based.[6][7][8][9][10]

  • Palladium (Pd): This is the most likely contaminant. Reactions such as the Suzuki-Miyaura coupling (using a boronic acid derivative) or the Heck reaction (using an alkene) are frequently employed for the synthesis of aryl cyclohexanones and heavily rely on palladium catalysts.[7][8][11]

  • Rhodium (Rh): While less common for this specific transformation, rhodium catalysts are used in some novel synthetic routes to cyclohexenone derivatives.[12][13][14][15]

  • Nickel (Ni): Nickel catalysts are gaining traction as a more cost-effective alternative to palladium for certain cross-coupling reactions.[16][17][18][19]

  • Other Metals: Depending on the specific synthetic route and equipment used, other metals like copper (Cu), iron (Fe), chromium (Cr), and zinc (Zn) could also be present, arising from raw materials, reagents, or leaching from stainless steel reactors.[1]

Understanding the synthetic route of your 3-(4-Bromophenyl)cyclohexanone is the first step in identifying the likely metal contaminants.

Q2: I have high levels of palladium in my product after synthesis. What is the most effective and scalable method to remove it?

Answer:

For the removal of palladium, silica-based metal scavengers are often the most effective and scalable solution in a pharmaceutical manufacturing setting.[11][20] They offer several advantages over traditional methods like recrystallization or activated carbon treatment, including higher selectivity, faster kinetics, and minimal loss of the desired product.[11][21]

Here is a comparative overview of common methods:

MethodAdvantagesDisadvantages
Silica-Based Metal Scavengers High selectivity for specific metals, fast reaction times, no product swelling, easy filtration, and scalability.[20]Higher initial cost compared to activated carbon.
Activated Carbon Low cost, effective for a broad range of impurities.Can be non-selective, leading to significant loss of the API.[21] It may also require a larger volume to be effective.[21]
Recrystallization Can be effective if the metal impurity is not incorporated into the crystal lattice.Often results in significant yield loss and may not be effective for all impurities.
Chelating Resins High capacity for metal binding.[1]Can swell in organic solvents, potentially complicating filtration and handling.

For a robust and efficient process, a screening of different silica-based scavengers is highly recommended.

Q3: How do I select the right metal scavenger for my process?

Answer:

Selecting the optimal scavenger depends on several factors, including the specific metal impurity, the solvent system, the temperature, and the functional groups present in your product. A screening study is the most reliable approach.

Experimental Workflow for Scavenger Screening:

Troubleshooting cluster_optimization Process Optimization cluster_alternative Alternative Strategies cluster_analysis Analysis & Verification start High Residual Pd After Scavenging A Increase Scavenger Equivalents start->A Is the amount sufficient? B Increase Reaction Temperature start->B Is the temperature optimal? C Increase Reaction Time start->C Is the contact time enough? D Change Solvent start->D Is the solvent affecting efficiency? E Screen Different Scavenger Types start->E Is it the right scavenger? I Check for Leaching from Equipment start->I Is there another source of contamination? H Re-analyze by ICP-MS A->H B->H C->H D->H F Sequential Scavenging (Two Different Scavengers) E->F G Combine Scavenging with Recrystallization F->G G->H I->H

Caption: Troubleshooting High Residual Palladium.

  • Optimize Scavenging Conditions:

    • Increase Equivalents: Double the amount of scavenger and repeat the experiment.

    • Increase Temperature: If the reaction was performed at room temperature, try heating to 40-60°C.

    • Increase Time: Extend the stirring time to 24 hours.

  • Try a Different Scavenger: The palladium species in your reaction mixture may have a higher affinity for a different type of functional group.

  • Sequential Treatment: Use two different types of scavengers sequentially. For example, a first pass with a thiol-based scavenger followed by a second pass with an amine-based scavenger.

  • Combination with Other Methods: After scavenging, perform a recrystallization step. The scavenger will remove the bulk of the metal, and the recrystallization can help to remove any remaining traces.

  • Check for Other Sources: Ensure that the contamination is not being introduced from other sources, such as metal fittings or reactors.

Q5: What are the regulatory limits for metal impurities, and how do I ensure compliance?

Answer:

The ICH Q3D guideline provides a framework for controlling elemental impurities in drug products. [3][5]It classifies metals based on their toxicity and establishes a Permitted Daily Exposure (PDE) for each. [4] ICH Q3D Classification of Potential Metal Impurities:

ClassMetalsToxicity
Class 1 As, Cd, Hg, PbHuman toxicants with limited or no use in pharmaceutical manufacturing.
Class 2A Co, Ni, VHigh probability of occurrence in drug products and relatively high toxicity.
Class 2B Ag, Au, Ir, Os, Pd , Pt, Rh , Ru, Se, TlLower probability of occurrence but high toxicity.
Class 3 Ba, Cr, Cu, Li, Mo, Sb, SnLow toxicity by the oral route.

Permitted Daily Exposure (PDE) for Common Catalytic Metals (Oral Administration):

MetalPDE (µ g/day )Concentration Limit (ppm) for a 10g/day drug dose
Palladium (Pd) 10010
Rhodium (Rh) 10010
Nickel (Ni) 20020
Platinum (Pt) 10010
Ruthenium (Ru) 707

Source: ICH Q3D Guideline [2][3] To ensure compliance, you must:

  • Conduct a Risk Assessment: Identify all potential sources of elemental impurities in your manufacturing process. [4]2. Control and Monitor: Implement a control strategy to keep impurity levels below the PDE. This often involves setting internal specifications for intermediates like 3-(4-Bromophenyl)cyclohexanone that are much tighter than the final drug product limit.

  • Analytical Testing: Use validated analytical methods, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), to accurately quantify metal levels. [1]

Conclusion

The removal of metal impurities from 3-(4-Bromophenyl)cyclohexanone is a critical step that requires a systematic and scientifically driven approach. By understanding the potential sources of contamination, carefully selecting and optimizing a purification method, and adhering to regulatory guidelines, you can ensure the quality and safety of your final product. This guide provides a foundation for troubleshooting common issues, but we encourage you to perform your own risk assessments and optimization studies tailored to your specific process.

References

  • Palladium mediated one-pot synthesis of 3-aryl-cyclohexenones and 1,5-diketones from allyl alcohols and aryl ketones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Metal Scavengers in Process Chemistry An Investigative Study. Biotage. [Link]

  • SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Technology Networks. [Link]

  • ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. [Link]

  • Efficient and Selective Removal of Palladium from Simulated High-Level Liquid Waste Using a Silica-Based Adsorbent NTAamide(C8)/SiO2-P. MDPI. [Link]

  • Silica Gels. Fuji Silysia Chemical. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Sci-Hub. [Link]

  • Guideline on the specification limits for residues of metal catalysts or metal reagents. European Medicines Agency. [Link]

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development (ACS Publications). [Link]

  • Synthesis of Highly Functionalized Cyclohexenone Rings: Rhodium-Catalyzed 1,3-Acyloxy Migration and Subsequent [5+1] Cycloaddition. PMC. [Link]

  • Solutions for scavenging of metal and organic impurities. Chemie Brunschwig. [Link]

  • Guideline for Elemental Impurities Q3D(R1). ICH. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]

  • Metal Scavenger Guide. Sopachem. [Link]

  • Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines). TechnoBridge. [Link]

  • Metal Scavenger User Guide. Biotage. [Link]

  • Understanding ICH Q3D Elemental Impurities: Class 1, 2, and 3. Pharmaffiliates. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. [Link]

  • Rhodium-Catalyzed Synthesis of Cyclohexenones via a Novel [4 + 2] Annulation. ResearchGate. [Link]

  • Apeiron's Metal Scavenging Solutions. Apeiron Synthesis. [Link]

  • Removal of Selected Heavy Metals from Pharmaceutical Effluent by Aloe Vera L. Journal of Chemical and Pharmaceutical Research. [Link]

  • Palladium-Catalyzed α-Arylation of Cyclic Vinylogous Esters for the Synthesis of γ-Arylcyclohexenones and Total Synthesis of Aromatic Podocarpane Diterpenoids. ResearchGate. [Link]

  • Selective Heck Arylation of Cyclohexene with Homogeneous and Heterogeneous Palladium Catalysts. MDPI. [Link]

  • Palladium-catalyzed direct γ-C(sp3)–H arylation of β-alkoxy cyclohexenones: reaction scope and mechanistic insights. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Palladium-Catalyzed α-Arylation of Cyclic Vinylogous Esters for the Synthesis of γ-Arylcyclohexenones and Total Synthesis of Aromatic Podocarpane Diterpenoids. PubMed. [Link]

  • Synthesis method of 4-substituted cyclohexanone.
  • Nickel‐Catalyzed Arylative Cyclizations of Alkyne‐ and Allene‐Tethered Electrophiles using Arylboron Reagents. Semantic Scholar. [Link]

  • Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones. Organic Chemistry Portal. [Link]

  • Rhodium-catalyzed synthesis of cyclohexenones via a novel [4 + 2] annulation. PubMed. [Link]

  • Nickel-catalyzed aminocarbonylation of aryl chlorides enabled by a newly designed CO source. Chemical Science (RSC Publishing). [Link]

  • Rhodium(III)-Catalyzed Triple Aryl/Alkenyl C–H Bond Activation of Aryl Enaminones to Access Naphtho[1,8-bc]pyrans. ACS Publications. [Link]

  • One-pot and metal-free synthesis of 3-arylated-4-nitrophenols via polyfunctionalized cyclohexanones from β-nitrostyrenes. PMC. [Link]

  • Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. ChemRxiv. [Link]

  • Nickel-Catalyzed Arylboration of Cyclopentene. PMC. [Link]

  • Ni(II)-(σ-Aryl) Complex: A Facile, Efficient Catalyst for Nickel-Catalyzed Carbon−Nitrogen Coupling Reactions. Organic Chemistry Portal. [Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]

  • Catalytic Dehydrogenation of Cyclohexanone to Phenol Over the Ru, Rh, Pd and Pt Surfaces in Sub-critical Water. ResearchGate. [Link]

  • Method of synthesizing cyclohexanone. Patsnap. [Link]

Sources

Troubleshooting

minimizing byproduct formation in arylcyclohexanone synthesis

Welcome to the technical support center for arylcyclohexanone synthesis. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for arylcyclohexanone synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your synthetic protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of arylcyclohexanones, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield and Incomplete Conversion in Friedel-Crafts Acylation

Q1: My Friedel-Crafts acylation reaction is showing low conversion to the desired arylcyclohexanone. What are the likely causes and how can I improve the yield?

A1: Low yields in Friedel-Crafts acylation are often traced back to issues with the catalyst or reaction conditions. Here are the primary factors to investigate:

  • Catalyst Inactivity: The Lewis acid catalysts used, such as aluminum chloride (AlCl₃), are highly sensitive to moisture. Any water present in your reagents, solvent, or glassware will react with and deactivate the catalyst.[1] It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Insufficient Catalyst: The arylcyclohexanone product can form a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction, halting further conversion.[1] Therefore, it is often necessary to use a stoichiometric amount, or even a slight excess, of the catalyst relative to the acylating agent.[1]

  • Inappropriate Reaction Temperature: Temperature plays a critical role in reaction kinetics. Some acylations require heating to overcome the activation energy, while others may need to be performed at lower temperatures to prevent decomposition or side reactions.[1] We recommend starting at 0 °C and gradually warming to room temperature while monitoring the reaction progress by TLC.[1]

Issue 2: Formation of Multiple Products (Isomers and Polysubstitution)

Q2: I'm observing a mixture of products in my reaction, including isomers and potentially poly-acylated species. How can I improve the selectivity of my Friedel-Crafts acylation?

A2: The formation of multiple products is a common challenge. Here’s how to address it:

  • Polyacylation: While less common than in Friedel-Crafts alkylation, polyacylation can occur, especially with highly activated aromatic rings. The acyl group introduced is deactivating, which generally prevents further substitution.[2][3] However, if the aromatic substrate is highly reactive, using a large excess of the aromatic compound can favor mono-acylation.

  • Isomer Formation: The regioselectivity of Friedel-Crafts acylation is directed by the substituents already present on the aromatic ring.[1] The choice of Lewis acid and solvent can also influence the position of acylation.[1] For instance, bulkier Lewis acids may favor substitution at less sterically hindered positions.

To circumvent issues of carbocation rearrangement seen in Friedel-Crafts alkylation, acylation is the preferred method as the acylium ion is resonance-stabilized and does not rearrange.[2][3]

Issue 3: Byproducts from Cyclohexanone Self-Condensation

Q3: My reaction mixture contains significant amounts of dimers and trimers. How can I suppress the self-condensation of cyclohexanone?

A3: The self-condensation of cyclohexanone is a common side reaction, particularly under acidic or basic conditions, leading to the formation of dimers like 2-(1-cyclohexenyl)cyclohexanone and trimers.[4][5]

  • Catalyst Choice: The choice of catalyst can significantly impact the selectivity. Perfluorosulfonic acid (PFSA) resins have been shown to be highly selective for the self-condensation of cyclohexanone to the dimer, with minimal formation of trimers and polymers.[4][5] This suggests that careful selection of a solid acid catalyst could control the extent of self-condensation.

  • Reaction Conditions: The self-condensation is a reversible aldol condensation.[4] Controlling the reaction temperature and time is crucial. Lower temperatures and shorter reaction times generally favor the desired primary reaction over the subsequent condensation reactions. It is advisable to monitor the reaction closely and stop it once the desired product is formed.

Frequently Asked Questions (FAQs)

Q: What are the main synthetic routes to arylcyclohexanones and what are their respective challenges?

A: The two most common methods are Friedel-Crafts acylation and the Robinson annulation.

  • Friedel-Crafts Acylation: This involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[6] The main challenges include catalyst deactivation by moisture, the need for stoichiometric amounts of catalyst, and potential for polyacylation with highly activated rings.[1][6]

  • Robinson Annulation: This method involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the cyclohexenone ring.[7][8][9] A significant challenge with this method is the tendency of the α,β-unsaturated ketone, such as methyl vinyl ketone, to polymerize, which can lead to low yields.[10]

Q: How can I effectively purify my arylcyclohexanone product from the reaction byproducts?

A: A multi-step purification strategy is often necessary.

  • Workup: For Friedel-Crafts reactions, the workup typically involves quenching the reaction with an acid (like HCl) in ice to hydrolyze the aluminum chloride complex.[1]

  • Extraction: The product can then be extracted into an organic solvent.[1] Washing the organic layer with a dilute base solution can help remove acidic impurities.

  • Distillation: Fractional distillation under reduced pressure is a common method to separate the desired arylcyclohexanone from lower-boiling starting materials and higher-boiling byproducts like dimers and trimers.[11][12]

  • Crystallization: If the arylcyclohexanone is a solid, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.

Q: Are there any modern, more selective methods for arylcyclohexanone synthesis?

A: Yes, modern catalysis offers more controlled and selective routes. For example, rhodium-catalyzed [2+2+2] cycloaddition reactions can provide desymmetric access to complex arylcyclohexanones with high regioselectivity and enantioselectivity.[13] The regioselectivity in these reactions can be controlled by the electronic properties of the substrates and the nature of the ligands on the metal catalyst.[13][14]

Data and Protocols

Table 1: Troubleshooting Summary for Friedel-Crafts Acylation
Problem Potential Cause Recommended Solution
Low Yield/Incomplete ReactionCatalyst deactivation by moisture.Use anhydrous reagents and solvents; perform under inert atmosphere.[1]
Insufficient catalyst.Use a stoichiometric amount or slight excess of the Lewis acid catalyst.[1]
Suboptimal reaction temperature.Optimize temperature; monitor reaction by TLC.[1]
Formation of Multiple ProductsPolyacylation of activated rings.Use a large excess of the aromatic substrate.
Poor regioselectivity.Consider the directing effects of existing substituents; experiment with different Lewis acids and solvents.[1]
Experimental Protocol: General Procedure for Friedel-Crafts Acylation

This protocol provides a general guideline. Specific quantities and conditions should be optimized for your particular substrates.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).

  • Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in an anhydrous solvent such as dichloromethane.

  • Acylating Agent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 equivalents) to the stirred suspension.

  • Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture at 0 °C over 30 minutes.[1]

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to hydrolyze the catalyst complex.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by distillation or recrystallization.

Visualizing Reaction Pathways

Diagram 1: Key Steps in Friedel-Crafts Acylation and Potential Pitfalls

Friedel_Crafts_Acylation Friedel-Crafts Acylation Workflow start Start: Anhydrous Reactants (Aromatic Compound, Acyl Halide) reaction_mix Reaction Mixture (0°C to RT) start->reaction_mix catalyst Lewis Acid Catalyst (e.g., AlCl3) catalyst->reaction_mix product_complex Product-Catalyst Complex reaction_mix->product_complex Desired Reaction byproducts Byproducts: - Polyacylated Species - Isomers reaction_mix->byproducts Side Reactions workup Aqueous Workup (HCl/Ice) product_complex->workup crude_product Crude Arylcyclohexanone workup->crude_product purification Purification (Distillation/Crystallization) crude_product->purification crude_product->byproducts final_product Pure Arylcyclohexanone purification->final_product moisture Moisture Contamination moisture->catalyst Deactivation

Caption: Workflow for Friedel-Crafts Acylation highlighting critical steps and potential issues.

Diagram 2: Competing Reactions in Arylcyclohexanone Synthesis

Competing_Reactions Competing Pathways in Arylcyclohexanone Synthesis reactants Cyclohexanone + Arylating Agent desired_path Desired Arylation reactants->desired_path Optimized Conditions self_condensation Self-Condensation (Side Reaction) reactants->self_condensation Suboptimal Conditions (Excess Acid/Base, High Temp) desired_product Arylcyclohexanone desired_path->desired_product dimer Dimer self_condensation->dimer trimer Trimer/Polymer dimer->trimer Further Condensation

Caption: Illustration of desired arylation versus undesired self-condensation pathways.

References

  • Google Patents. (1991). US5168983A - Process for removing impurities from the mixture of cyclohexanone and cyclohexanol.
  • The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. [Link]

  • Organic Chemistry Frontiers. (2021). Mechanism and origin of regioselectivity in Rh-catalyzed desymmetric [2 + 2 + 2] cycloaddition: charge versus π–π stacking interaction. Royal Society of Chemistry. [Link]

  • Wikipedia. (2023). Robinson annulation. [Link]

  • Efficient Self-Condensation of Cyclohexanone into Biojet Fuel Precursors over Sulfonic Acid-Modified Silicas: Insights on the Effect of Pore Size and Structure. (2020). PMC. [Link]

  • European Patent Office. (1994). EP 0450498 B1 - Process for removing impurities from the mixture of cyclohexanone and cyclohexanol. [Link]

  • Adsorptive separation of cyclohexanol and cyclohexanone by nonporous adaptive crystals of RhombicArene. (2022). PMC. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Highly selective self- condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. (2020). Wikimedia Commons. [Link]

  • Google Patents. (1976).
  • ResearchGate. (2020). (PDF) Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. [Link]

  • Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. [Link]

  • Figshare. (2013). Kinetics of Alkali-Catalyzed Condensation of Impurities in the Cyclohexanone Purification Process - Industrial & Engineering Chemistry Research. [Link]

  • MDPI. (2019). Aldol Condensation of Cyclohexanone and Furfural in Fixed-Bed Reactor. [Link]

  • Ligand-controlled regiodivergent arylation of aryl(alkyl)alkynes and asymmetric synthesis of axially chiral 9-alkylidene-9,10-dihydroanthracenes. (2024). PMC. [Link]

  • Master Organic Chemistry. (2018). The Robinson Annulation. [Link]

  • Regiocontrol by Remote Substituents. An Enantioselective Total Synthesis of Frenolicin B via a Highly Regioselective Diels-Alder. (1991). Journal of the American Chemical Society. [Link]

  • SYNTHESIS OF TWO SUBSTITUTED CYCLOHEXENONE VIA MICHAEL ADDITION AND INTRAMOLECULAR ALDOL CONDENSATION (ROBINSON ANNULATION) WITH. (n.d.). Universiti Malaysia Pahang. [Link]

  • ResearchGate. (2021). Proposed mechanism for regioselectivity control. [Link]

  • Green Chemistry. (2019). Highly selective self-condensation of cyclic ketones using MOF-encapsulating phosphotungstic acid for renewable high-density fuel. Royal Society of Chemistry. [Link]

  • J&K Scientific LLC. (2025). Robinson Annulation. [Link]

  • Organic & Biomolecular Chemistry. (2016). Mechanistic insights into the regioselectivity in the halogenation of α-haloketones in acetic acid. Royal Society of Chemistry. [Link]

  • Juniper Publishers. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. [Link]

Sources

Optimization

alternative reagents to improve 3-(4-Bromophenyl)cyclohexanone purity

Technical Support Center: High-Purity Synthesis of 3-(4-Bromophenyl)cyclohexanone Executive Summary The synthesis of 3-(4-Bromophenyl)cyclohexanone is a critical intermediate step in the preparation of various pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Synthesis of 3-(4-Bromophenyl)cyclohexanone

Executive Summary

The synthesis of 3-(4-Bromophenyl)cyclohexanone is a critical intermediate step in the preparation of various pharmaceutical scaffolds (e.g., desvenlafaxine analogs). The standard conjugate addition using Grignard reagents often suffers from 1,2-addition side products , homocoupling impurities , and low regioselectivity , leading to difficult downstream purification.

This guide details two distinct high-purity protocols:

  • The Organoboron Route (Recommended): Utilizes Rhodium catalysis to achieve >98% regioselectivity and eliminate metallic magnesium impurities.

  • The Optimized Grignard Route: Utilizes TMSCl additives and Copper(I) catalysis to suppress 1,2-addition.

Module 1: The High-Purity Organoboron Route (Rhodium Catalysis)

Why this is the superior alternative: Replacing the highly reactive Grignard reagent with 4-bromophenylboronic acid eliminates the formation of tertiary alcohol byproducts (1,2-addition). The reaction proceeds via a Rhodium-catalyzed Hayashi-Miyaura mechanism, which is strictly 1,4-selective and tolerates moisture/air better than organolithium or magnesium species.

Core Reagents
  • Substrate: 2-Cyclohexen-1-one

  • Nucleophile: 4-Bromophenylboronic acid (Alternative to 4-Bromophenylmagnesium bromide)

  • Catalyst: Hydroxy(cyclooctadiene)rhodium(I) dimer

    
     or 
    
    
    
    [1]
  • Ligand: (R)-BINAP (for asymmetric) or standard bisphosphines for racemic.

Step-by-Step Protocol

Note: This protocol is adapted for racemic synthesis. For enantioselective synthesis, use chiral ligands as described in the literature.

  • Catalyst Formation: In a Schlenk flask, dissolve

    
     (1.5 mol%) and 1,4-bis(diphenylphosphino)butane (dppb) (3 mol%) in 1,4-dioxane. Stir for 15 minutes at room temperature to generate the active cationic Rh species.
    
  • Reagent Addition: Add 4-bromophenylboronic acid (1.2 equiv) and 2-cyclohexen-1-one (1.0 equiv).

  • Solvent System: Add a mixture of 1,4-dioxane and water (10:1 ratio). Water is critical for the hydrolysis of the organoboron intermediate.

  • Reaction: Heat the mixture to 90°C for 3–5 hours. Monitor by HPLC/TLC until enone consumption is >99%.

  • Workup: Cool to RT. Dilute with ethyl acetate and wash with saturated

    
    . Dry organic layer over 
    
    
    
    and concentrate.[2][3]
  • Purification: The crude material typically contains minimal impurities. Recrystallize from heptane/EtOAc or purify via short silica plug to remove Rh traces.

Mechanism & Logic (Graphviz)

RhodiumCycle Start Start: Rh-OH Species Transmetalation Transmetalation (Ar-B(OH)2 adds Ar group) Start->Transmetalation + Ar-B(OH)2 - B(OH)3 Insertion Olefin Insertion (Enone coordinates & inserts) Transmetalation->Insertion + Enone SideReaction Impurity: Protodeboronation (Ar-H formation) Transmetalation->SideReaction If Water content too high or Temp > 100°C Hydrolysis Hydrolysis (Release of Product) Insertion->Hydrolysis + H2O Hydrolysis->Start Regenerates Catalyst

Caption: The Hayashi-Miyaura catalytic cycle. Note that water is essential for the hydrolysis step but excessive water can lead to protodeboronation.

Module 2: The Optimized Grignard Route (TMSCl Additive)

When to use this: If cost is a primary constraint or Rhodium is unavailable. Standard Grignard addition (CuI only) typically yields 70-80% purity. Adding Chlorotrimethylsilane (TMSCl) acts as an enolate trap, accelerating the 1,4-addition and preventing the "equilibrium shift" back to starting materials or 1,2-products.

Critical Additive: TMSCl
  • Role: Reacts instantly with the magnesium enolate formed after addition, creating a stable silyl enol ether. This prevents side reactions like polymerization or aldol condensation of the enolate.

Protocol
  • Setup: Flame-dry a 3-neck flask under Argon.

  • Catalyst Loading: Add CuI (10 mol%) and LiCl (20 mol%) in THF. Stir until soluble (forming soluble

    
     species).
    
  • Cooling: Cool the mixture to -78°C .

  • Additive: Add TMSCl (2.0 equiv) and 2-cyclohexen-1-one (1.0 equiv) .

  • Addition: Add 4-bromophenylmagnesium bromide (1.2 equiv) dropwise over 1 hour. Slow addition is crucial to prevent local heating.

  • Quench: Pour the cold mixture into saturated

    
     solution. The acidic workup hydrolyzes the silyl enol ether back to the desired ketone.
    

Comparative Data: Reagent Performance

FeatureStandard Grignard (CuI)Optimized Grignard (CuI + TMSCl)Rhodium Catalysis (Boronic Acid)
Reagent 4-Br-Ph-MgBr4-Br-Ph-MgBr + TMSCl4-Br-Ph-B(OH)2
1,4-Selectivity ~85%>95%>99%
Major Impurity 1,2-Adduct (Alcohol)Silyl enol ether (if not hydrolyzed)Protodeboronation (Benzene derivative)
Moisture Sensitivity HighHighLow (Water required)
Scalability Moderate (Exothermic)ModerateHigh
Cost LowLow-MediumHigh (Rh catalyst)

Troubleshooting Guide & FAQs

Q1: I am seeing a "biphenyl" impurity (4,4'-dibromobiphenyl). Where does it come from?

Cause: Homocoupling of the aryl reagent.

  • In Grignard: Caused by oxidation of the Grignard reagent (trace oxygen) or thermal decomposition.

  • In Rhodium: Caused by oxidative coupling of boronic acids if oxidant is present. Solution:

  • Grignard: Degas solvents thoroughly. Lower the reaction temperature to -78°C.

  • Rhodium: Ensure the reaction is under inert atmosphere (

    
    /Ar), even though it tolerates moisture.
    
Q2: My product contains a tertiary alcohol (1-(4-bromophenyl)cyclohex-2-en-1-ol).

Cause: 1,2-Addition (Direct attack on the carbonyl). Solution:

  • Immediate Fix: You cannot convert this impurity back to product easily. You must separate it (chromatography).

  • Prevention: Switch to the TMSCl protocol . The presence of TMSCl accelerates the conjugate addition rate significantly over the direct addition rate. Alternatively, switch to the Rhodium/Boronic acid route which is chemically incapable of 1,2-addition under these conditions.

Q3: The reaction stalls at 80% conversion in the Rhodium protocol.

Cause: Catalyst deactivation or boronic acid degradation. Solution:

  • Add an additional 0.2 equiv of boronic acid.

  • Ensure the solvent ratio is correct (Dioxane:Water 10:1). Too little water prevents catalyst turnover; too much reduces solubility.

Troubleshooting Logic Flow (Graphviz)

Troubleshooting Problem Identify Impurity/Issue Alcohol Impurity: Tertiary Alcohol (1,2-Addition) Problem->Alcohol Biphenyl Impurity: Biaryl (Homocoupling) Problem->Biphenyl LowYield Issue: Low Conversion Problem->LowYield Sol_Alcohol Switch to Rh-Catalysis OR Add TMSCl/HMPA Alcohol->Sol_Alcohol Sol_Biphenyl Degas Solvents (O2 removal) Lower Temp (-78°C) Biphenyl->Sol_Biphenyl Sol_LowYield Check Water Ratio (Rh route) Check Reagent Quality (Grignard) LowYield->Sol_LowYield

Caption: Diagnostic flow for common impurities in conjugate addition reactions.

References

  • Rhodium-Catalyzed Asymmetric 1,4-Addition: Hayashi, T. et al. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones." Organic Syntheses, 2002, 79, 176.

  • Large Scale Synthesis (Boronic Acid Route): Ruble, J. C. et al. "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid."[2] Organic Syntheses, 2018, 95, 328-344.[2]

  • TMSCl in Grignard Addition: Horiguchi, Y. et al. "Chlorotrimethylsilane-promoted conjugate addition of Grignard reagents to enones." Journal of the American Chemical Society, 1989.
  • Copper Catalysis Review: "Copper(I) Catalysed Conjugate Addition of Grignard Reagents to Enones." ChemSpider Synthetic Pages.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum Analysis of 3-(4-Bromophenyl)cyclohexanone

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is not merely an academic exercise; it is a cornerstone of intellectual property, regulatory submis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is not merely an academic exercise; it is a cornerstone of intellectual property, regulatory submission, and the rational design of next-generation therapeutics. The compound 3-(4-Bromophenyl)cyclohexanone serves as an excellent case study for demonstrating the power and indispensability of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, in this process. This guide provides an in-depth analysis of its ¹H NMR spectrum, compares the technique with viable alternatives, and presents a robust protocol for data acquisition.

The Central Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of organic compounds[1]. By analyzing chemical shifts, coupling constants, and signal integration, chemists can deduce the arrangement of atoms within a molecule[1]. While other methods provide crucial pieces of the puzzle, ¹H NMR offers an unparalleled view of the proton framework, revealing intricate details of connectivity and stereochemistry that are often inaccessible by other means.

The structure of 3-(4-Bromophenyl)cyclohexanone presents a fascinating analytical challenge, combining a flexible aliphatic ring with a substituted aromatic system.

Diagram: Labeled Structure of 3-(4-Bromophenyl)cyclohexanone

Predicted ¹H NMR Spectrum: A Detailed Analysis

Based on established principles of chemical shift theory and spin-spin coupling, we can predict the ¹H NMR spectrum of 3-(4-Bromophenyl)cyclohexanone. The analysis is divided into the aromatic and aliphatic regions.

Aromatic Region (δ 7.0-7.6 ppm)

The 4-bromophenyl group gives rise to a characteristic signal pattern. Due to the symmetry of the para-substituted ring, the two ortho-protons (Hₒ, Hₒ') are chemically equivalent, as are the two meta-protons (Hₘ, Hₘ'). This results in an AA'BB' system, which often appears as two distinct doublets.

  • Hₘ and Hₘ' (meta to Bromine): These protons are adjacent to the unsubstituted carbon and will appear as a doublet around δ 7.5 ppm.

  • Hₒ and Hₒ' (ortho to Bromine): These protons are adjacent to the carbon bearing the cyclohexanone substituent and will appear as a doublet slightly upfield, around δ 7.2 ppm. The typical coupling constant (³J) between ortho protons is 7-9 Hz.

Aliphatic Region (δ 1.5-3.5 ppm)

The cyclohexanone ring exists predominantly in a chair conformation. This conformational rigidity makes the axial and equatorial protons on each methylene (CH₂) group diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings.

  • Hₐ (Benzylic Proton at C3): This is a single proton attached to the same carbon as the bromophenyl group. It will be deshielded by the aromatic ring and will likely appear as a multiplet around δ 3.0-3.4 ppm. Its multiplicity will be complex due to coupling with the four neighboring protons on C2 and C4.

  • Protons at C2 and C6 (α to Carbonyl): The protons on the carbons adjacent to the carbonyl group are deshielded. We expect their signals to appear in the δ 2.2-2.6 ppm range. Due to the chair conformation, the axial and equatorial protons will have distinct signals and coupling patterns.

  • Protons at C4 and C5: These protons are further from the electron-withdrawing carbonyl and aryl groups and will therefore be more shielded, appearing further upfield in the δ 1.8-2.2 ppm range. Again, axial and equatorial protons will be distinct.

Predicted Data Summary
Proton Label(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationKey Justification
Hₘ, Hₘ'~ 7.50Doublet (d)2HAromatic protons ortho to the cyclohexanone substituent.
Hₒ, Hₒ'~ 7.20Doublet (d)2HAromatic protons meta to the cyclohexanone substituent.
Hₐ (C3-H)~ 3.20Multiplet (m)1HBenzylic position, deshielded by the aryl group.
H (C2, C6)~ 2.2 - 2.6Multiplets (m)4Hα-protons, deshielded by the adjacent carbonyl group. Diastereotopic.
H (C4, C5)~ 1.8 - 2.2Multiplets (m)4HAliphatic protons, more shielded than α-protons. Diastereotopic.

Comparison with Alternative Analytical Techniques

While ¹H NMR is paramount, a multi-technique approach is essential for unambiguous structure confirmation.[1][2] Each method provides complementary information.

Analytical Technique Information Provided Strengths Limitations
¹H NMR Spectroscopy Detailed proton framework, connectivity (J-coupling), stereochemistry, purity.Unambiguous structural analysis, highly reproducible.[1]Requires soluble sample, can have overlapping signals in complex molecules.
¹³C NMR Spectroscopy Number of unique carbon atoms, chemical environment of carbons (sp², sp³).Complements ¹H NMR, less signal overlap.[3]Lower sensitivity than ¹H NMR, requires more sample or longer acquisition time.[3][4]
FT-IR Spectroscopy Presence of functional groups (e.g., C=O, C-Br, C-H).Fast, requires minimal sample preparation, provides a unique "molecular fingerprint".[5]Provides no information on molecular connectivity or stereochemistry.
Mass Spectrometry (MS) Molecular weight, molecular formula (High-Res MS), fragmentation patterns.Extremely sensitive, confirms molecular weight. The presence of bromine gives a characteristic M+2 peak with ~1:1 intensity.[6][7]Does not provide detailed stereochemical information; isomers can be difficult to distinguish.
Synergistic Power:
  • FT-IR would quickly confirm the presence of the ketone's carbonyl (C=O) stretch, expected around 1715 cm⁻¹.[8]

  • Mass Spectrometry would show two molecular ion peaks of nearly equal intensity (M+ and M+2) separated by 2 m/z units, which is a definitive signature for a compound containing one bromine atom.[7][9][10]

  • ¹³C NMR would show the expected number of carbon signals, confirming the symmetry of the bromophenyl group and the presence of the carbonyl carbon (δ ~210 ppm).

Ultimately, only ¹H NMR can provide the detailed coupling information necessary to piece together the full proton-proton connectivity and infer the stereochemical relationships within the cyclohexanone ring.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Achieving a high-quality, reproducible ¹H NMR spectrum requires meticulous sample preparation and a standardized acquisition workflow.[11]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-(4-Bromophenyl)cyclohexanone.[12]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[4] CDCl₃ is a common choice for nonpolar organic compounds.[11]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.[11]

    • Using a Pasteur pipette, filter the solution through a small plug of glass wool into a high-quality 5 mm NMR tube to remove any particulate matter.[12]

    • Cap the NMR tube securely to prevent solvent evaporation.[11]

  • Instrument Setup & Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample into the NMR magnet.

    • Locking: The instrument locks onto the deuterium signal of the solvent (e.g., CDCl₃) to stabilize the magnetic field.[11]

    • Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve sharp, symmetrical peaks and maximize resolution. This can be an automated or manual process.[11]

    • Tuning: The probe is tuned to the ¹H frequency to ensure efficient signal transmission and detection.

    • Acquisition: A standard proton pulse sequence is executed. Key parameters include setting the appropriate spectral width, number of scans, and a sufficient relaxation delay to ensure accurate signal integration.

  • Data Processing:

    • The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum.

    • The spectrum is phased to ensure all peaks are in the positive absorptive mode.

    • A baseline correction is applied to produce a flat baseline.

    • The spectrum is referenced. If using CDCl₃, the residual solvent peak is set to δ 7.26 ppm.

    • Signals are integrated to determine the relative ratio of protons.

Diagram: NMR Acquisition & Processing Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Magnet filter->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Reference & Integrate baseline->integrate final_spectrum final_spectrum integrate->final_spectrum Final Spectrum

Conclusion

For a molecule like 3-(4-Bromophenyl)cyclohexanone, ¹H NMR spectroscopy is the single most informative analytical technique for complete structural verification. It not only confirms the presence of the key structural motifs—the para-substituted aromatic ring and the cyclohexanone core—but also provides profound insights into the three-dimensional arrangement of the aliphatic protons. When integrated into a comprehensive analytical workflow that includes FT-IR, Mass Spectrometry, and ¹³C NMR, it provides the authoritative, high-integrity data required by drug development professionals to make critical decisions with confidence.

References

  • Vertex AI Search. (2023, October 8). A Comprehensive Analysis of Cyclohexanone IR Spectrum.
  • Bartleby.com. (2021, August 17). IR Spectrum Of Cyclohexanone.
  • Chemguide. mass spectra - the M+2 peak.
  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry.
  • ALWSCI Blogs. (2025, July 24). How To Prepare And Run An NMR Sample.
  • Vertex AI Search.
  • Save My Exams. (2025, July 4). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023.
  • Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance.
  • SpectraBase. Cyclohexanone, semicarbazone - Optional[FTIR] - Spectrum.
  • Environmental Chemistry. (2011, May 2). Compound-specific bromine isotope compositions of one natural and six industrially synthesised organobromine substances.
  • YouTube. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone.
  • Royal Society of Chemistry.
  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • ResearchGate. FTIR spectra for pure cyclohexanone (top) and GT....
  • Organomation.
  • Homework.Study.com. Assign the 1h nmr chemical shifts of both cyclohexanone and adipic acid to their respective structures.
  • BenchChem.
  • University of Minnesota Twin Cities, College of Science and Engineering.
  • ChemicalBook. Cyclohexanone(108-94-1)IR1.
  • PubMed. (2010, March 15). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine.
  • PMC.
  • ChemicalBook. Bis(4-bromophenyl) ether(2050-47-7) 1H NMR spectrum.
  • ChemicalBook. Cyclohexanone(108-94-1) 1H NMR spectrum.
  • African Journal of Pure and Applied Chemistry. (2026, January 3).
  • ResearchGate. 1 H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline.
  • Chemistry LibreTexts. (2020, June 16). 12.
  • Wiley Analytical Science. (2016, January 15).
  • SciSpace. Synthesis and NMR spectral study of some 5-aryl-3-methylcyclohex-2-enones and 5r-aryl-3t-cyano.
  • PubChem. N-(4-Bromophenyl)maleimide | C10H6BrNO2 | CID 123301.
  • Chemistry Stack Exchange. (2020, March 14). 1H NMR of cyclohexanecarbaldehyde.
  • ChemicalBook. 4-Bromophenylacetic acid(1878-68-8) 1H NMR spectrum.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. C6H12 cyclohexane low high resolution 1H proton nmr spectrum.
  • OpenStax. (2023, September 20). 13.6 Spin–Spin Splitting in 1H NMR Spectra.
  • ResearchGate. Fragments of 1 H NMR experimental (a)
  • PubMed. (2000, February 15). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy.
  • Tables For Organic Structure Analysis.
  • 1H NMR Chemical Shifts (δ, ppm).
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  • Doc Brown's Advanced Organic Chemistry Revision Notes. 1H proton nmr spectrum of cyclohexene C6h10.

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(4-Bromophenyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fragmentation Analysis Mass spectrometry is an indispensable analytical technique for determining the molecular weight and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of organic compounds. Under electron ionization, molecules are converted into radical cations (molecular ions) that subsequently undergo a series of fragmentation reactions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For a molecule like 3-(4-Bromophenyl)cyclohexanone, which possesses both a cyclic ketone and a halogenated aromatic moiety, the fragmentation pattern is a composite of the characteristic cleavages of these functional groups. This guide will dissect these pathways, offering a predictive framework for its mass spectral features.

Predicted Fragmentation Pathways of 3-(4-Bromophenyl)cyclohexanone

The fragmentation of 3-(4-Bromophenyl)cyclohexanone is initiated by the removal of an electron to form the molecular ion (M+•). Due to the presence of bromine, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 254 and 256, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[1][2] The subsequent fragmentation is governed by the lability of specific bonds within the cyclohexanone ring and the stability of the resulting fragments.

Several key fragmentation pathways are anticipated:

  • Alpha-Cleavage of the Cyclohexanone Ring: The initial and most significant fragmentation of cyclic ketones involves the cleavage of the bond alpha to the carbonyl group.[3][4] In 3-(4-Bromophenyl)cyclohexanone, this can occur on either side of the carbonyl, leading to the formation of a distonic radical cation. This initial ring-opening does not immediately result in a loss of mass but sets the stage for subsequent fragmentation steps.

  • Loss of Ethylene (C₂H₄): Following alpha-cleavage, a common pathway for cyclohexanone derivatives is the neutral loss of ethylene (28 Da) through a six-membered ring transition state, a type of McLafferty-like rearrangement.

  • Formation of the Bromophenyl Cation: Cleavage of the bond between the cyclohexanone ring and the bromophenyl group can lead to the formation of the stable bromophenyl cation. This fragment will also exhibit the characteristic isotopic pattern at m/z 155 and 157.

  • Characteristic Cyclohexanone Ring Fragmentation: The cyclohexanone ring itself can undergo further fragmentation, leading to characteristic ions. For unsubstituted cyclohexanone, a prominent peak is observed at m/z 55.[3][5] In this substituted analogue, fragments derived from the carbocyclic portion are also expected.

  • Loss of Bromine: While less common as an initial step for aryl bromides compared to alkyl bromides, the loss of the bromine radical (79/81 Da) from the molecular ion or major fragments can also occur.

These predicted pathways are summarized in the table below and visualized in the fragmentation diagram.

Predicted Mass Spectrum Data

Proposed m/z Isotopic Peaks (m/z) Proposed Fragment Ion Proposed Neutral Loss Notes
254/256254, 256[C₁₂H₁₃BrO]⁺•-Molecular ion (M⁺•) exhibiting the characteristic 1:1 isotopic pattern for bromine.[1][2]
199/201199, 201[C₇H₆BrO]⁺C₅H₇•Result of cleavage within the cyclohexanone ring.
185/187185, 187[C₁₂H₁₃O]⁺Br•Loss of a bromine radical from the molecular ion.
155/157155, 157[C₆H₄Br]⁺C₆H₉O•Formation of the stable bromophenyl cation.
9898[C₆H₁₀O]⁺•C₆H₃BrCyclohexanone radical cation from cleavage of the C-C bond to the aromatic ring.
5555[C₃H₃O]⁺-A characteristic fragment ion for the cyclohexanone ring.[3][5]

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended:

1. Sample Preparation:

  • Dissolve 1 mg of 3-(4-Bromophenyl)cyclohexanone in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
  • Perform serial dilutions to a final concentration of approximately 10 µg/mL.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).
  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
  • Ionization Source: Electron Ionization (EI) at 70 eV.
  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • MSD Transfer Line Temperature: 280 °C.
  • MS Source Temperature: 230 °C.
  • MS Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
  • Extract the mass spectrum from the apex of the chromatographic peak corresponding to 3-(4-Bromophenyl)cyclohexanone.
  • Analyze the mass spectrum to identify the molecular ion and major fragment ions.
  • Compare the experimental fragmentation pattern with the predicted data presented in this guide.

Visualizing the Fragmentation Pathway

The following diagram, generated using Graphviz, illustrates the proposed primary fragmentation pathways of 3-(4-Bromophenyl)cyclohexanone under electron ionization.

Fragmentation_Pattern cluster_main Proposed Fragmentation of 3-(4-Bromophenyl)cyclohexanone M [C12H13BrO]+• m/z 254/256 (Molecular Ion) F1 [C6H4Br]+ m/z 155/157 M->F1 - C6H9O• F2 [C12H13O]+ m/z 185 M->F2 - Br• F3 [C6H10O]+• m/z 98 M->F3 - C6H3Br F4 [C3H3O]+ m/z 55 F3->F4 Further fragmentation

Caption: Proposed EI fragmentation of 3-(4-Bromophenyl)cyclohexanone.

Comparison with Alternative Analytical Techniques

While GC-MS with EI is a powerful tool for the structural elucidation of 3-(4-Bromophenyl)cyclohexanone, other analytical techniques can provide complementary information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide definitive information about the carbon-hydrogen framework, confirming the substitution pattern on both the cyclohexanone and phenyl rings. 2D NMR techniques like COSY and HSQC would further elucidate the connectivity of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of the carbonyl group (C=O) in the cyclohexanone ring through a strong absorption band around 1715 cm⁻¹ and would also show characteristic absorptions for the aromatic ring.

  • High-Resolution Mass Spectrometry (HRMS): While standard GC-MS provides nominal mass data, HRMS would yield the exact mass of the molecular ion and its fragments. This allows for the determination of the elemental composition of each ion, providing a higher degree of confidence in the proposed structures.

Each of these techniques offers unique insights, and a combination of them would provide the most comprehensive characterization of 3-(4-Bromophenyl)cyclohexanone.

Conclusion

The mass spectrometry fragmentation pattern of 3-(4-Bromophenyl)cyclohexanone is predicted to be a rich tapestry of information, reflecting the combined fragmentation tendencies of its constituent cyclohexanone and bromophenyl moieties. The presence of the bromine atom provides a clear isotopic signature for the molecular ion and any bromine-containing fragments. The dominant fragmentation pathways are expected to involve alpha-cleavage of the cyclohexanone ring, followed by various neutral losses and rearrangements, as well as cleavage of the bond connecting the two ring systems. This guide provides a robust predictive framework and a detailed experimental protocol to aid researchers in the confident identification and structural analysis of this and related compounds.

References

  • Seibl, J. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3620. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Retrieved from [Link]

  • Wang, Q., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6569. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectroscopies. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Bromophenyl)cyclohexanone. Retrieved from [Link]

  • Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanone. NIST Chemistry WebBook. Retrieved from [Link]

  • MassBank. (2008). CYCLOHEXANONE; EI-B; MS. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Whitman College. (n.d.). CHAPTER 6 GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC North America, 38(2), 94-103. Retrieved from [Link]

Sources

Validation

A Senior Scientist's Guide to Selecting a Chiral HPLC Column for 3-(4-Bromophenyl)cyclohexanone Separation

Abstract The enantioselective separation of 3-(4-Bromophenyl)cyclohexanone, a chiral ketone intermediate relevant in pharmaceutical synthesis, presents a common yet critical analytical challenge. The biological activity...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The enantioselective separation of 3-(4-Bromophenyl)cyclohexanone, a chiral ketone intermediate relevant in pharmaceutical synthesis, presents a common yet critical analytical challenge. The biological activity of chiral molecules is often enantiomer-specific, making robust enantiomeric purity assessment essential.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for this purpose.[3][4] This guide provides an in-depth comparison of two leading polysaccharide-based CSPs, Daicel's CHIRALPAK® AD-H and Phenomenex's Lux® Cellulose-1, for the separation of 3-(4-Bromophenyl)cyclohexanone. We will explore the underlying principles of chiral recognition, provide a detailed experimental protocol for method development, and present a logical framework for column selection, empowering researchers to achieve baseline separation efficiently.

The Analytical Challenge: Understanding the Analyte

3-(4-Bromophenyl)cyclohexanone possesses a single stereocenter at the C3 position of the cyclohexanone ring, giving rise to two enantiomers, (R)- and (S)-. These enantiomers are identical in most physical properties but differ in their interaction with other chiral entities, including biological receptors and chiral stationary phases. The goal of chiral HPLC is to exploit these differences to achieve chromatographic separation. The presence of a carbonyl group and an aromatic ring provides key interaction points—hydrogen bond acceptors, dipole-dipole interactions, and potential for π-π stacking—which are crucial for chiral recognition by the stationary phase.[2][5]

The Technology: Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs are the most widely used and versatile columns for chiral separations.[4][6] They consist of cellulose or amylose derivatives coated or immobilized on a silica gel support. The chiral recognition mechanism is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector.[6] This occurs within the helical grooves of the polysaccharide polymer, where a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance, leads to differential retention of the two enantiomers.[5][7]

Immobilized polysaccharide phases, where the selector is covalently bonded to the silica, offer enhanced robustness and compatibility with a broader range of solvents, often referred to as "strong" or "forbidden" solvents for traditional coated phases.[4][8]

For this guide, we will compare two workhorse columns based on the most common polysaccharide derivatives:

  • CHIRALPAK® AD-H: Features amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector.[9]

  • Lux® Cellulose-1: Features cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector.[10][11]

While both selectors are phenylcarbamate derivatives, the difference in the polysaccharide backbone (amylose vs. cellulose) results in distinct three-dimensional structures and, consequently, different chiral recognition capabilities, making them complementary for screening.[12]

Head-to-Head Column Comparison

A direct comparison of the manufacturer's specifications provides the initial basis for selection. Both columns are designed for high-performance chiral separations and are available in various dimensions for analytical to preparative scale-up.

FeatureCHIRALPAK® AD-HLux® Cellulose-1Rationale & Causality
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)The amylose backbone in AD-H is a more tightly coiled helix compared to the looser helical structure of cellulose in Lux Cellulose-1. This structural difference is the primary driver of potential selectivity differences.[12]
Phase Type Coated PolysaccharideCoated PolysaccharideBoth are coated phases, which restricts the use of certain aggressive solvents (e.g., THF, DCM) that could damage the stationary phase.[13][14]
Typical Particle Size 5 µm3 µm, 5 µmThe availability of a 3 µm particle size for the Lux column can provide higher efficiency and resolution, particularly on UHPLC systems.
Operating Modes Normal Phase, Polar Organic, Reversed PhaseNormal Phase, Polar Organic, SFC, Reversed PhaseBoth columns are versatile and can be used in multiple chromatographic modes, allowing for broad method development flexibility.[10][15]
Pressure Limit < 300 Bar (4350 psi)[13]< 300 Bar (4350 psi)[14]The comparable pressure stability ensures robustness under typical HPLC operating conditions.
Manufacturer Daicel CorporationPhenomenex, Inc.Both are leading manufacturers with extensive application support. Phenomenex explicitly guarantees its Lux columns will provide at least equivalent or better separation compared to the competing Daicel phase.[5][14]

Experimental Protocol: A Self-Validating Method Development Workflow

The selection of an optimal chiral column is an empirical process.[4] The following protocol is designed as a systematic screening workflow to efficiently determine the best column and mobile phase combination for separating the enantiomers of 3-(4-Bromophenyl)cyclohexanone.

Step 1: Analyte & Sample Preparation
  • Analyte: Racemic 3-(4-Bromophenyl)cyclohexanone.

  • Solvent: Prepare a stock solution of the analyte at 1 mg/mL in 2-propanol (IPA).

  • Working Solution: Dilute the stock solution to a final concentration of 0.2-0.5 mg/mL using the initial mobile phase to be tested. This prevents peak distortion from solvent mismatch.

Step 2: Initial Column Screening

This phase aims to quickly identify which column offers baseline or partial separation. Normal phase chromatography is often the most successful starting point for polysaccharide columns.[3]

  • Columns:

    • CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)

    • Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)

  • Screening Mobile Phase: n-Hexane / 2-propanol (90:10, v/v)

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 254 nm (due to the bromophenyl group)

    • Injection Volume: 5 µL

  • Procedure: Equilibrate each column with the mobile phase for at least 20 column volumes. Inject the sample and record the chromatogram.

Step 3: Data Interpretation & Path Forward
  • Scenario A: Baseline Separation Achieved. If one column provides excellent resolution (Rs > 1.5), proceed to Step 4 for optimization.

  • Scenario B: Partial Separation Achieved. If both or one column shows partial separation (two peaks but Rs < 1.5), proceed to Step 4. The column showing the higher selectivity (α) is the more promising candidate.

  • Scenario C: No Separation Achieved. If no separation is observed on either column, modify the mobile phase. A common next step is to screen with n-Hexane / Ethanol (90:10, v/v), as changing the alcohol modifier can significantly alter selectivity.[16] If still unsuccessful, move to polar organic or reversed-phase modes.

Step 4: Method Optimization

Focus on the most promising column/mobile phase combination from the initial screen.

  • Adjust Alcohol Modifier Percentage:

    • To increase retention and potentially improve resolution , decrease the percentage of alcohol (e.g., to 95:5 Hexane/IPA).

    • To decrease retention time , increase the percentage of alcohol (e.g., to 80:20 Hexane/IPA).

  • Change Alcohol Modifier: Test ethanol in place of 2-propanol. Ethanol is a stronger solvent and generally reduces retention times compared to IPA.[17]

  • Adjust Flow Rate: Lowering the flow rate (e.g., to 0.8 mL/min) can increase efficiency and improve resolution, at the cost of longer analysis time.

  • Adjust Temperature: Varying the column temperature (e.g., 15 °C vs. 40 °C) can impact selectivity. Lower temperatures often enhance enantioselectivity.

This structured, iterative process ensures that a robust and optimized method is developed.

Visualization of the Chiral Method Development Workflow

The logical flow for selecting and optimizing a chiral separation method can be visualized as a decision tree.

Chiral_Method_Development cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_optimize Phase 3: Optimization & Finalization start_node start_node process_node process_node decision_node decision_node result_node result_node Analyte Prepare Analyte Sample (0.5 mg/mL in Mobile Phase) Screening Screen on Columns: 1. CHIRALPAK® AD-H 2. Lux® Cellulose-1 Mobile Phase: Hexane/IPA (90:10) Analyte->Screening Decision1 Separation Observed? Screening->Decision1 Optimize Optimize on Best Column: - Adjust % Alcohol - Change Alcohol Type (EtOH) - Adjust Flow Rate/Temp Decision1->Optimize  Yes (Partial or Full) ChangeMode Change Mode (e.g., Polar Organic) or Try Immobilized Column Decision1->ChangeMode No Decision2 Resolution (Rs) > 1.5? Optimize->Decision2 Decision2->Optimize No, continue optimization FinalMethod Final Validated Method Decision2->FinalMethod Yes ChangeMode->Screening Re-screen

Caption: Workflow for chiral HPLC method development.

Conclusion and Recommendation

Both CHIRALPAK® AD-H and Lux® Cellulose-1 are excellent starting points for the separation of 3-(4-Bromophenyl)cyclohexanone. Due to the subtle but significant differences in their polysaccharide backbones, it is impossible to predict a priori which will provide superior performance without experimental verification.

Recommendation: A parallel screening approach as detailed in this guide is the most scientifically sound and efficient strategy.[1][18] Begin with normal phase conditions (Hexane/IPA). The Lux® Cellulose-1 may offer a slight advantage if higher efficiency is required and a UHPLC system is available, due to the option of 3 µm particles. However, the CHIRALPAK® AD-H is a proven, widely cited column that has demonstrated broad applicability for ketones.[4][9] By following the systematic workflow provided, researchers can confidently identify the optimal column and conditions, ensuring a robust, reproducible, and accurate method for determining the enantiomeric purity of 3-(4-Bromophenyl)cyclohexanone.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography. PubMed. [Link]

  • Application and comparison of derivatized cellulose and amylose chiral stationary phases for the separation of enantiomers of pharmaceutical compounds by high-performance liquid chromatography. PubMed. [Link]

  • Rapid Method Scouting of Chiral Compounds. Shimadzu Corporation. [Link]

  • CHIRALPAK AD-H. Daicel. [Link]

  • A Systematic Approach to Chiral Screening and Method Development. Phenomenex. [Link]

  • Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • Lux Chiral HPLC Columns for Chiral Separation. Phenomenex. [Link]

  • Scaling from Analytical to Preparative Chiral Chromatography. Phenomenex. [Link]

  • APPLICATIONS - Lux Cellulose-1 and Lux Cellulose-2. Phenomenex. [Link]

  • Application of Immobilized Amylose and Cellulose Chiral Stationary Phases for the Enantioseparation of Methoxyflavanones Enantiomers by Liquid Chromatography. International Journal of Chemical Studies. [Link]

  • Strategies for Chiral HPLC Method Development. Astec. [Link]

  • CHIRAL ART Amylose-SE/Cellulose-SC. YMC. [Link]

  • Chiral LC Columns. Phenomenex. [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. UVISON Technologies. [Link]

  • Chiralpak R Ad-H. Scribd. [Link]

  • Lux Cellulose-1. Phenomenex. [Link]

  • Lux™ Chiral LC and SFC Columns. Phenomenex. [Link]

  • instruction manual for chiralpak® ad-h. hplc.eu. [Link]

  • Lux Cellulose-1 Chiral LC Columns. Phenomenex. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]

  • Chiral Stationary Phases. Obrnuta faza. [Link]

  • CHIRALPAK® AD-H 4.6x100mm, 5µm HPLC Column. Daicel Chiral Technologies. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • chiral columns. hplc.eu. [Link]

  • The Chiral Notebook. Phenomenex. [Link]

  • Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds. PubMed. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. ResearchGate. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Lux Chiral Columns Make it Easy. Phenomenex. [Link]

  • 4-(4-Bromophenyl)cyclohexanone. PubChem. [Link]

  • Molecular Dynamics of Enantiomeric Separation in HPLC. Preprints.org. [Link]

  • Enantioselective Organocatalytic Phospha-Michael Reaction of α, β-Unsaturated Ketones. The Royal Society of Chemistry. [Link]

  • Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. MDPI. [Link]

Sources

Comparative

Structural Elucidation of 3-(4-Bromophenyl)cyclohexanone: A Comparative Guide to Solid-State vs. Solution-Phase Analysis

Executive Summary In the development of aryl-substituted cycloalkanes for pharmaceutical scaffolds, 3-(4-Bromophenyl)cyclohexanone serves as a critical model for understanding 1,3-diaxial interactions and conformational...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of aryl-substituted cycloalkanes for pharmaceutical scaffolds, 3-(4-Bromophenyl)cyclohexanone serves as a critical model for understanding 1,3-diaxial interactions and conformational locking. While NMR spectroscopy provides solution-state averages, it often fails to definitively resolve the absolute configuration of chiral centers in the presence of rapid ring-flipping.

This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against Solution NMR and DFT Computational Modeling . We establish SC-XRD as the gold standard for this molecule, utilizing the heavy bromine atom (


) for reliable anomalous scattering phasing.

Key Finding: The 4-bromophenyl substituent exerts a massive steric demand (A-value > 2.5 kcal/mol), locking the cyclohexane ring into a chair conformation where the aryl group occupies the equatorial position in the solid state.

Comparative Analysis: Structural Determination Methods

The following table contrasts the three primary methods for validating the structure and conformation of 3-(4-Bromophenyl)cyclohexanone.

FeatureMethod A: SC-XRD (Recommended) Method B: 1H NMR (Solution) Method C: DFT (B3LYP/6-31G)*
Primary Output 3D Atomic Coordinates (CIF)Chemical Shifts (

) & Couplings (

)
Potential Energy Surface (PES)
Conformational State Frozen (Lattice Energy Minimized)Dynamic Equilibrium (Time-Averaged)Gas Phase (0 K approximation)
Stereochemistry Absolute Configuration (Flack Parameter)Relative (requires NOE/Mosher's)N/A (Input dependent)
Key Limitation Requires high-quality single crystalSignal overlap; rapid ring inversionIgnores solvent/packing effects
Suitability for Br- Excellent (Heavy atom phasing)Good (Aryl region distinct)Good (Electronic parameterization)
Expert Insight: Why X-Ray Wins

For 3-substituted cyclohexanones, the solution state (NMR) exists as an equilibrium between the diequatorial and diaxial conformers. While the equatorial form dominates, the averaged


-coupling constants can be misleading. SC-XRD provides a snapshot of the global minimum energy structure stabilized by crystal packing, unambiguously confirming the equatorial placement of the bulky bromophenyl group.

Crystallographic Data & Analysis

Predicted vs. Observed Parameters

Based on the structural analogues (e.g., 4-(4-bromophenyl)cyclohexanone) and standard bond lengths for aryl-bromides, the following parameters are the validation targets for your dataset.

ParameterTypical Value (Å/°)Structural Significance
C–Br Bond Length 1.89 – 1.91 ÅIndicator of

hybridization integrity.
C=O Bond Length 1.21 – 1.23 ÅConfirms ketone functionality (vs. enol).
Ring Torsion (

)
54° – 56°Typical for ideal chair cyclohexane.
Br-C-C-C Torsion ~178° (Anti-periplanar)Confirms Equatorial orientation relative to ring.
Space Group Determination Logic
  • Scenario A (Racemate): If synthesized via standard Michael addition without chiral ligands, the compound is a racemate (

    
    ).
    
    • Expected Space Group: Centrosymmetric (e.g., P21/c or Pbca ).

    • Unit Cell: Contains enantiomeric pairs related by inversion centers.

  • Scenario B (Enantiopure): If resolved via chiral HPLC or asymmetric synthesis.

    • Expected Space Group: Non-centrosymmetric (e.g., P21 or P212121 ).

    • Validation: Check the Flack Parameter . For a Bromine-containing molecule using Mo-K

      
       radiation, a Flack parameter near 0.0 (e.g., 
      
      
      
      ) confirms absolute stereochemistry.

Experimental Protocols

Synthesis (Michael Addition)

To generate high-quality material for crystallization:

  • Reagents: 2-Cyclohexen-1-one (1.0 eq), 4-Bromophenylboronic acid (1.2 eq), Rh(acac)(C2H4)2 catalyst (3 mol%).

  • Conditions: Dioxane/Water (10:1), 100°C, 12h.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1). Crucial: Remove all traces of boronic acid, as impurities inhibit crystal growth.

Crystallization Workflow (Vapor Diffusion)

Direct evaporation often yields amorphous powder. Use the Vapor Diffusion method for X-ray quality crystals.

  • Inner Vial: Dissolve 20 mg of pure 3-(4-Bromophenyl)cyclohexanone in 0.5 mL Dichloromethane (DCM) .

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL Pentane or Hexane .

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free zone.

  • Timeline: Pentane vapors will slowly diffuse into the DCM, lowering solubility and growing prism-like crystals over 48-72 hours.

Data Collection Strategy
  • Source: Molybdenum (Mo) K

    
     (
    
    
    
    Å).[1]
    • Reasoning: Bromine absorbs heavily at Cu wavelengths. Mo minimizes absorption corrections while maximizing the resolution of the heavy atom.

  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezes ring thermal motion (atomic displacement parameters), sharpening the electron density map.

Visualizations

Structural Determination Workflow

The following diagram outlines the logical flow from crude synthesis to final CIF generation.

G Synth Synthesis (Rh-Catalyzed Addition) Purify Purification (Flash Column) Synth->Purify Crude Cryst Crystallization (DCM/Pentane Diffusion) Purify->Cryst >98% Purity XRD SC-XRD Data Collection (Mo Source, 100K) Cryst->XRD Single Crystal Solve Structure Solution (SHELXT - Intrinsic Phasing) XRD->Solve Raw Frames Refine Refinement (Least Squares) Solve->Refine Phase Problem Solved via Br

Figure 1: Critical path for structural elucidation. Note that purity >98% is a prerequisite for successful vapor diffusion crystallization.

Conformational Energy Landscape

This diagram illustrates why the crystal structure (Solid State) differs from the dynamic Solution State.

Conformation Eq Equatorial Conformer (Global Minimum) OBSERVED IN X-RAY Twist Twist-Boat (Transition State) Eq->Twist Ring Flip Barrier (~10 kcal/mol) Ax Axial Conformer (+2.8 kcal/mol) Transient in Solution Twist->Ax

Figure 2: Conformational equilibrium. The bulky 4-bromophenyl group effectively "locks" the ring into the equatorial chair form in the crystal lattice.

References

  • Cambridge Structural Database (CSD). The definitive repository for small molecule crystal structures.

  • Hayashi, T., et al. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids to Enones." Journal of the American Chemical Society, 120(22), 5579–5580. (Fundamental protocol for synthesizing 3-arylcyclohexanones).

  • Eliel, E. L., & Wilen, S. H.Stereochemistry of Organic Compounds. Wiley-Interscience.

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 71(1), 3–8.

Sources

Validation

comparing catalytic efficiency of Rh vs Pd in arylcyclohexanone synthesis

Executive Summary: The Strategic Divergence In the synthesis of arylcyclohexanones, the choice between Rhodium (Rh) and Palladium (Pd) is rarely a matter of simple substitution; it is a strategic decision dictated by reg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Divergence

In the synthesis of arylcyclohexanones, the choice between Rhodium (Rh) and Palladium (Pd) is rarely a matter of simple substitution; it is a strategic decision dictated by regioselectivity targets and substrate tolerance .

While both metals catalyze carbon-carbon bond formation, they operate through distinct mechanistic manifolds that define the final product structure:

  • Rhodium (Rh): The industry gold standard for 1,4-conjugate addition to enones, yielding 3-arylcyclohexanones with exceptional enantioselectivity.

  • Palladium (Pd): The dominant force for

    
    -arylation  of ketone enolates, yielding 2-arylcyclohexanones . However, specialized cationic Pd(II) complexes have emerged as competitive alternatives for 1,4-addition, offering a lower-cost alternative to Rh in specific non-protic scenarios.
    

This guide objectively compares the catalytic efficiency, turnover frequencies (TOF), and experimental protocols for these two pathways.

Mechanistic Architecture & Efficiency Comparison

To understand efficiency, one must analyze the catalytic cycles. Rhodium’s efficiency in conjugate addition stems from its ability to suppress competitive 1,2-addition, a common pitfall for Palladium in the absence of specific ligands.

The Mechanistic Divergence (Graphviz Visualization)

The following diagram illustrates the divergent pathways. Note how Rh(I) favors the "Oxa-


-allyl" intermediate leading to 1,4-addition, while Pd(II) requires electrophilic activation to avoid the thermodynamically favored Heck pathway or 1,2-addition.

G Start Substrate Input: 2-Cyclohexenone + Aryl Source Rh_Path Rh(I) Catalysis (Hayashi-Miyaura) Start->Rh_Path Arylboronic Acid Pd_Path Pd(II) Catalysis (Cationic Pathway) Start->Pd_Path Arylboronic Acid (or Trifluoroborate) Rh_Int1 Transmetallation (Ar-Rh Species) Rh_Path->Rh_Int1 Pd_Int1 Cationic Pd-Ar Generation Pd_Path->Pd_Int1 Rh_Int2 Carbo-Rhodation (Oxa-π-allyl Rh) Rh_Int1->Rh_Int2 Syn-Insertion Rh_Prod Hydrolysis Rh_Int2->Rh_Prod Water/Base Target3 Target: 3-Arylcyclohexanone (>98% ee, High Yield) Rh_Prod->Target3 Pd_Int2 Olefin Coordination (Lewis Acid Activation) Pd_Int1->Pd_Int2 Pd_Comp Competitive Beta-H Elimination Pd_Int2->Pd_Comp Slow Pd_Int2->Target3 Protonolysis (Requires Acid/Protics) TargetHeck Byproduct: Oxidative Heck Product Pd_Comp->TargetHeck

Figure 1: Mechanistic divergence between Rh and Pd pathways. Rh naturally favors the 1,4-addition cycle via hydrolysis, whereas Pd requires careful ligand tuning to prevent Beta-hydride elimination (Heck reaction).

Performance Metrics: Rh vs. Pd

The table below aggregates data from key comparative studies (e.g., Hayashi et al. vs. Stoltz/Minnaard systems).

MetricRhodium (Rh-BINAP/Chiral Diene) Palladium (Pd-DuPHOS/PyOx) Implication
Primary Product 3-Arylcyclohexanone3-Arylcyclohexanone (with specific ligands)Rh is the generalist; Pd is the specialist.
Catalyst Loading 0.1 – 3.0 mol%2.0 – 5.0 mol%Rh is more active (Higher TON).
Enantioselectivity (ee) 96% – >99%90% – 99%Comparable, but Rh is more robust across substrates.
Water Tolerance Excellent (Reaction often requires water)Low (Often requires anhydrous/protic-free conditions)Rh is superior for operational simplicity.
Aryl Source Boronic Acids (ArB(OH)₂), EstersTrifluoroborates (ArBF₃K), BoroxinesRh accepts cheaper, more stable boron sources.
Side Reactions Minimal (Hydrolysis dominates)

-Hydride Elimination (Heck product), 1,2-Addition
Pd requires cationic generation to suppress side reactions.

Experimental Protocols

These protocols are designed to be self-validating . If the color changes or intermediates described do not appear, abort and re-evaluate reagent purity.

Protocol A: Rh-Catalyzed Asymmetric Conjugate Addition (The "Gold Standard")

Best for: High-value intermediates requiring maximum enantiopurity and yield.

Reagents:

  • 
     (Precatalyst)[1]
    
  • (S)-BINAP (Ligand)[1][2][3]

  • Phenylboronic acid (1.5 equiv)

  • 2-Cyclohexenone (1.0 equiv)

  • Solvent: Dioxane/Water (10:1)[1]

Workflow:

  • Catalyst Formation (In Situ): In a nitrogen-filled glovebox, mix

    
     (3 mol%) and (S)-BINAP (3.3 mol%) in Dioxane. Stir for 5 mins.
    
    • Checkpoint: Solution should turn deep orange/red, indicating formation of the active Rh-BINAP species.

  • Substrate Addition: Add phenylboronic acid and 2-cyclohexenone.

  • Initiation: Add degassed water (ratio 10:1 Dioxane:Water).

    • Mechanism Note: Water is critical here. It acts as the proton source for the hydrolysis of the oxa-

      
      -allyl rhodium intermediate. Without water, turnover stalls.
      
  • Reaction: Heat to 100°C for 3-5 hours.

  • Workup: Cool, dilute with EtOAc, wash with

    
    .
    
  • Validation:

    
     NMR should show disappearance of olefinic protons (
    
    
    
    6.0-7.0 ppm) and appearance of multiplet at
    
    
    ~3.0 ppm (benzylic H).
Protocol B: Pd-Catalyzed Cationic Conjugate Addition (The "Alternative")

Best for: Scenarios where Rh is cost-prohibitive and water-free conditions are mandated.

Reagents:

  • 
     (Precatalyst)
    
  • (S,S)-Me-DuPHOS (Ligand)

  • Phenylboronic acid (2.0 equiv)

  • 2-Cyclohexenone (1.0 equiv)

  • Solvent: Acetone (Anhydrous)

Workflow:

  • Complexation: Mix

    
     (5 mol%) and Ligand (6 mol%) in acetone under Argon.
    
    • Checkpoint: A color change to yellow/pale orange indicates complexation.

  • Addition: Add 2-cyclohexenone and arylboronic acid.

  • Reaction: Stir at 25°C - 40°C.

    • Critical Distinction: Unlike Rh, this reaction often proceeds at lower temperatures but requires longer times (12-24h).

  • Quench: Add water only after conversion is complete to protonate the enolate.

Decision Matrix: When to Use Which?

Use the following logic flow to select the optimal catalyst for your specific drug development campaign.

DecisionMatrix Start Start: Arylcyclohexanone Synthesis Regio Desired Regioisomer? Start->Regio Pos2 2-Arylcyclohexanone Regio->Pos2 Alpha-position Pos3 3-Arylcyclohexanone Regio->Pos3 Beta-position AlphaArylation Reaction: Alpha-Arylation Pos2->AlphaArylation ConjAdd Reaction: Conjugate Addition Pos3->ConjAdd Pd_Alpha Use Palladium (Pd) (Buchwald-Hartwig) AlphaArylation->Pd_Alpha High Efficiency WaterSens Is Substrate Water Sensitive? ConjAdd->WaterSens Rh_Rec Use Rhodium (Rh) (Standard) WaterSens->Rh_Rec No (Water OK) Pd_Rec Use Palladium (Pd) (Cationic Complex) WaterSens->Pd_Rec Yes (Anhydrous req.)

Figure 2: Strategic decision tree for catalyst selection based on regioselectivity and substrate constraints.

References

  • Hayashi, T., & Miyaura, N. (1998).[1] "Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids to

    
    -Unsaturated Ketones." Journal of the American Chemical Society, 120(22), 5579–5580. 
    
  • Takaya, Y., Ogasawara, M., & Hayashi, T. (1998).[1] "Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones." Journal of the American Chemical Society, 120(22), 5579.

  • Stoltz, B. M., & Sardini, S. R. (2015).[4] "Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids." Organic Syntheses, 92, 247-260.

  • Gini, F., & Minnaard, A. J. (2010).

    
    -Unsaturated Cyclic Ketones." Organic Letters, 12(11), 2558–2561. 
    
  • Fox, J. M., & Buchwald, S. L. (2000).

    
    -Arylation of Ketones." Journal of the American Chemical Society, 122(6), 1360–1370. 
    

Sources

Comparative

Reference Standards for 3-(4-Bromophenyl)cyclohexanone: A Qualification &amp; Comparison Guide

Topic: Reference Standards for 3-(4-Bromophenyl)cyclohexanone Identification Content Type: Technical Comparison & Qualification Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and CMC (Chemistry, Manufac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 3-(4-Bromophenyl)cyclohexanone Identification Content Type: Technical Comparison & Qualification Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Executive Summary

3-(4-Bromophenyl)cyclohexanone (CAS: 25158-78-5) is a critical intermediate in the synthesis of arylcyclohexylamine-based analgesics, antidepressants (e.g., venlafaxine analogs), and liquid crystal scaffolds. Unlike common pharmacopeial excipients, this molecule lacks a readily available USP or EP monograph. Consequently, researchers often face a dilemma: rely on variable "Research Grade" commercial chemicals or invest in developing a fully characterized "In-House Reference Standard."

This guide objectively compares these sourcing strategies and provides a rigorous, experimentally grounded protocol for qualifying 3-(4-Bromophenyl)cyclohexanone as a Primary Reference Standard compliant with ICH Q7 and Q2(R1) guidelines.

Part 1: The Hierarchy of Reference Materials

In the absence of a compendial standard, the "product" choice is a decision between three grades of material reliability.

Comparative Analysis: Material Grades
FeatureOption A: Commercial Research Grade Option B: Custom Certified Reference Material (CRM) Option C: In-House Qualified Standard (Recommended)
Source Catalog Suppliers (e.g., Sigma, BLD Pharm)Specialized CROs (e.g., LGC, Cerilliant)Recrystallized Option A + Internal Validation
Purity (Typical) 95% – 98%>99.5%>99.8% (Target)
Traceability Lot-specific CoA (often limited data)NIST/SI TraceableTraceable to validated analytical methods
Data Provided Basic 1H-NMR, RTqNMR, HPLC, TGA, ROI, WaterFull Structural Elucidation & Mass Balance
Cost Low (

200/g)
Very High ($2,000+/10mg)Moderate (Labor intensive)
Risk Profile High: Unknown impurities (regioisomers) may skew potency assays.Low: Gold standard, but often chemically unstable or unavailable.Low: Self-validating system ensures data integrity.

Expert Insight: For early-stage discovery, Option A is sufficient. However, for GLP tox studies or GMP manufacturing , Option A is unacceptable without further purification and characterization, effectively converting it into Option C.

Part 2: Technical Characterization & Identification

To establish a valid reference standard, you must prove Identity , Purity , and Potency . The following experimental data points are the acceptance criteria for 3-(4-Bromophenyl)cyclohexanone.

Structural Identity (NMR & MS)
  • 1H NMR (400 MHz, CDCl3):

    • Aromatic Region: Look for the characteristic AA'BB' system of the para-substituted bromophenyl group. Two doublets (approx. 7.45 ppm and 7.10 ppm, J ≈ 8.5 Hz) confirm the 1,4-substitution.

    • Chiral Center (C3): The proton at C3 appears as a multiplet (typically around 2.9–3.0 ppm) due to coupling with adjacent methylene protons.

    • Cyclohexanone Ring: Complex multiplets between 1.7–2.6 ppm corresponding to the C2, C4, C5, and C6 protons. The diastereotopic nature of these protons (due to the C3 chiral center) prevents simple triplet/quintet patterns.

  • Mass Spectrometry (GC-MS/EI):

    • Isotopic Signature: The presence of a bromine atom dictates a 1:1 intensity ratio for the molecular ion peaks

      
       and 
      
      
      
      .
    • Target Mass: m/z 252 and 254.

    • Fragmentation: Loss of the cyclohexanone ring often yields a tropylium-like bromobenzyl cation (m/z 169/171).

Purity Profiling (HPLC)

Because this molecule is often synthesized via conjugate addition (Michael reaction) of a 4-bromophenyl species to cyclohexenone, specific impurities must be targeted.

  • Critical Impurities to Monitor:

    • Cyclohex-2-en-1-one: Unreacted starting material (UV active, low retention).

    • 4-Bromobiphenyl: Byproduct if Suzuki coupling was used to generate the aryl precursor.

    • Regioisomers: 2- or 4-substituted isomers (rare in Michael addition but possible in radical pathways).

Stereochemical Purity (Chirality)

3-(4-Bromophenyl)cyclohexanone possesses a stereocenter at C3.

  • Standard Synthesis: Yields a racemic mixture (50:50 R/S).

  • Requirement: If used for chiral drug development, you must develop a Chiral HPLC method (e.g., Chiralpak AD-H or OD-H column) to quantify the enantiomeric ratio (ER).

Part 3: Experimental Protocol – Qualification of an In-House Standard

This protocol describes how to convert "Research Grade" material into a "Primary Reference Standard" using the Mass Balance Approach .

Workflow Diagram: The Qualification Pipeline

QualificationWorkflow cluster_Validation Analytical Characterization (Tiered) Raw Raw Material (Research Grade 97%) Purification Purification (Recrystallization in Hexane/EtOAc) Raw->Purification Drying Vacuum Drying (50°C, 24h, <1 mbar) Purification->Drying Identity Identity Confirmation (1H-NMR, 13C-NMR, IR, MS) Drying->Identity Purity Chromatographic Purity (HPLC-UV @ 220nm) Drying->Purity Volatiles Volatile Content (TGA / LOD / KF) Drying->Volatiles Inorganics Inorganic Residue (ROI / Ashing) Drying->Inorganics Calculation Potency Calculation (Mass Balance Equation) Identity->Calculation Purity->Calculation Volatiles->Calculation Inorganics->Calculation Release Released Primary Standard (Valid for 12 Months) Calculation->Release

Caption: Figure 1. The "Mass Balance" workflow for qualifying a chemical substance as a primary reference standard.

Step-by-Step Methodology
Step 1: Purification (Recrystallization)

Most commercial samples are yellowish solids.

  • Dissolve 5.0 g of crude material in minimal hot Ethyl Acetate (~10 mL).

  • Slowly add Hexanes (~40 mL) while stirring until persistent cloudiness appears.

  • Cool slowly to room temperature, then to 4°C.

  • Filter the white crystalline solid and wash with cold Hexanes.

  • Critical: Dry under high vacuum (0.1 mmHg) at 45°C for 24 hours to remove solvent inclusions.

Step 2: Chromatographic Purity (HPLC-UV)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 mins.

  • Detection: 220 nm (carbonyl/phenyl absorption) and 254 nm.

  • Acceptance Criteria: Main peak area > 99.5%. No single impurity > 0.1%.

Step 3: Potency Assignment (The Mass Balance Equation)

Do not assume 100% potency. Calculate the absolute content (


) using the following formula, required for quantitative applications:


Where:

  • 
    : Determined by Karl Fischer titration.
    
  • 
    : Determined by Residual Solvent GC (or TGA if solvents are volatile).
    
  • 
    : Residue on Ignition (sulfated ash) to account for inorganic salts.
    
  • 
    : Chromatographic purity (area %).
    

Part 4: Common Pitfalls & Troubleshooting

IssueCauseSolution
Doublet Peak in HPLC Atropisomerism or Enantiomer separationIf using an achiral column, this suggests diastereomers (check for 2 or 4 substitution). If on a chiral column, this is expected (racemate).
Low Melting Point Solvent occlusionThe crystal lattice often traps hexane. Ensure rigorous vacuum drying above the glass transition but below melting (approx. 75-85°C range).
Yellow Discoloration Oxidation of impuritiesPhenolic impurities (from starting material degradation) oxidize easily. Recrystallize with a trace of activated charcoal.

References

  • International Council for Harmonisation (ICH). (2000). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • United States Pharmacopeia (USP).General Chapter <11> Reference Standards. (Requires Subscription).
  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid (Analogous chemistry for aryl-addition). Org.[1][2][3] Synth. 95, 328-344.[4] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 10083592: 4-(4-Bromophenyl)cyclohexanone (Note: Isomer analog for spectral comparison). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(4-Bromophenyl)cyclohexanone

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 3-(4-Bromophenyl)cyclohexanone .[1][2] It is designed for researchers and scale-up chemists requiring immediate,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 3-(4-Bromophenyl)cyclohexanone .[1][2] It is designed for researchers and scale-up chemists requiring immediate, actionable safety intelligence.[2]

[1][2]

Executive Hazard Assessment

Compound: 3-(4-Bromophenyl)cyclohexanone CAS: 25158-78-5 (General analog reference; stereoisomers vary) Physical State: Solid (White to pale yellow powder) Reactivity Class: Aryl Halide / Cyclic Ketone[1][2][3]

As a Senior Application Scientist, I categorize this molecule as a Category 2 Irritant with specific handling nuances due to its halogenated nature. Unlike simple ketones (e.g., acetone), the brominated phenyl ring adds lipophilicity, potentially increasing dermal absorption rates compared to non-halogenated analogs.

Core GHS Hazards:

  • H315: Causes skin irritation.[1][4][5][6][7]

  • H319: Causes serious eye irritation.[1][5][6][7]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1][2][5][6]

PPE Selection Matrix: The "State-Dependent" Protocol[1][2]

Standard "one-glove-fits-all" advice fails in organic synthesis because the hazard profile changes when the solid is dissolved.[1][2] Use this matrix to select PPE based on the state of matter .

A. Hand Protection (Glove Selection)

Scientific Rationale: While the solid powder poses a low permeation risk, the ketone moiety (cyclohexanone ring) is chemically aggressive toward Nitrile if the compound is in a concentrated liquid state or dissolved in incompatible solvents.

Operational StateRecommended Glove MaterialThicknessRationale
Dry Solid (Weighing) Nitrile 0.11 mm (4 mil)Sufficient barrier against dry particulates.[1][2] Provides dexterity for spatula work.[2]
In Solution (DCM/Chloroform) Laminate (Silver Shield) or PVA Multi-layerHalogenated solvents permeate Nitrile in <2 mins.[1] The solute follows the solvent.[2]
In Solution (Acetone/Ketones) Butyl Rubber 0.3 - 0.7 mmKetones degrade Nitrile.[1][2] Butyl offers >480 min breakthrough time.[2]
Accidental Splash Double-Glove Nitrile 2x 0.11 mmImmediate removal required.[1][2] The outer glove sacrifices to protect the inner glove during doffing.[2]
B. Respiratory & Body Protection[2][4][7][9][10]
  • Engineering Control (Primary): All handling must occur inside a certified chemical fume hood maintaining a face velocity of 80–100 fpm.[2]

  • Respiratory (Secondary): If weighing outside a hood (not recommended) or cleaning spills, use a Half-mask respirator with P100 (HEPA) cartridges .[1][2]

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.[1]1) are mandatory.[2] Safety glasses are insufficient due to the fine dust nature of the powder, which can bypass side-shields.[2]

Operational Protocols: Step-by-Step

Protocol A: Weighing & Transfer (Static Control)

Context: Brominated organic solids are often fluffy and prone to static charge, leading to "flying powder" and inhalation risks.

  • Preparation: Place the balance inside the fume hood.[2] If vibration is an issue, use a marble balance table.

  • Static Neutralization: Use an anti-static gun or a localized ionizer bar near the weighing boat.[1] This prevents the powder from repelling off the spatula.[2]

  • Transfer: Do not dump. Use a wide-mouth funnel. If the powder bridges (clogs), do not poke it with a metal spatula (spark risk); use a PTFE rod.

Protocol B: Reaction Setup (Solvent Compatibility)

Context: The ketone group is susceptible to oxidation.[2][5][8]

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon.[2]

  • Solvent Addition: Add solvent slowly to the solid.[2]

    • Critical Check: If dissolving in Acetone or Cyclohexanone, ensure you are NOT wearing standard thin nitrile gloves alone. Splash contact will degrade the glove instantly, adhering the brominated compound to your skin.

Protocol C: Waste Disposal
  • Classification: Halogenated Organic Waste .[1]

  • Segregation: Do NOT mix with non-halogenated solvents (e.g., pure ethanol waste) if your facility incinerates based on halogen content.[1] High disposal costs apply.[2]

  • Labeling: Clearly tag as "Contains Brominated Organics."

Visualized Workflows

Logic Diagram 1: PPE Decision Tree

This diagram illustrates the decision process for glove selection based on the solvent system, a critical safety step often missed.

PPE_Selection Start Handling 3-(4-Bromophenyl)cyclohexanone StateCheck Determine Physical State Start->StateCheck Solid Dry Solid / Powder StateCheck->Solid Weighing Liquid Dissolved in Solution StateCheck->Liquid Reaction/Workup Nitrile Standard Nitrile Gloves (0.11mm) Solid->Nitrile SolventCheck Identify Solvent Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Ketone Ketone Solvent (Acetone, Cyclohexanone) SolventCheck->Ketone Laminate Silver Shield / Laminate Gloves Halogenated->Laminate Prevents Permeation Butyl Butyl Rubber Gloves Ketone->Butyl Prevents Degradation

Caption: Decision matrix for selecting glove material.[1][2][8] Note that "In Solution" risks are dictated by the carrier solvent, not just the solute.

Logic Diagram 2: Spill Response Protocol

Immediate actions to take in the event of a benchtop spill.

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess DrySpill Dry Powder Assess->DrySpill WetSpill Liquid/Solution Assess->WetSpill ActionDry Damp Paper Towel (Prevent Dust) DrySpill->ActionDry Do NOT Sweep ActionWet Absorbent Pads (Vermiculite) WetSpill->ActionWet Clean Clean Surface (Soap & Water) ActionDry->Clean ActionWet->Clean Dispose Bag as Halogenated Waste Clean->Dispose

Caption: Workflow for spill containment. Crucially, dry powder must be wiped with a damp cloth to prevent aerosolization.

Emergency Response

ScenarioImmediate ActionMedical Follow-up
Eye Contact Flush with water for 15 minutes .[1][2] Lift eyelids.[2]Consult Ophthalmologist immediately.
Skin Contact Wash with soap and water.[1] Do not use alcohol (increases absorption).[2]Monitor for dermatitis.[2]
Inhalation Move to fresh air.[1][2][4][9] If breathing is difficult, give oxygen.Monitor for delayed pulmonary edema (rare but possible).[2]

References

  • Occupational Safety and Health Administration (OSHA). (2024).[5] Laboratory Safety Guidance: Personal Protective Equipment (PPE) Standards (29 CFR 1910.132).[1][2] United States Department of Labor.[2] [Link][1][2][10]

  • University of California, Berkeley. (2024). Glove Selection Guide: Chemical Compatibility for Ketones and Halogenated Solvents. EH&S. [Link]

  • National Institutes of Health (NIH). (2025).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)cyclohexanone
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Reactant of Route 2
3-(4-Bromophenyl)cyclohexanone
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